Tetracycline,(S)
Description
BenchChem offers high-quality Tetracycline,(S) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetracycline,(S) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H24N2O8 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(4S,4aS,5aR,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10+,15+,21-,22+/m1/s1 |
InChI Key |
NWXMGUDVXFXRIG-IRJIAJLHSA-N |
Isomeric SMILES |
C[C@@]1([C@@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Tetracycline on the 30S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetracycline (B611298) is a broad-spectrum bacteriostatic antibiotic that exerts its therapeutic effect by inhibiting protein synthesis in bacteria. This technical guide provides a comprehensive overview of the molecular mechanism by which tetracycline targets the 30S ribosomal subunit. It delves into the specific binding sites, the conformational changes induced, and the ultimate steric hindrance of aminoacyl-tRNA (aa-tRNA) binding to the ribosomal A-site. This document summarizes key quantitative binding data, details the methodologies of pivotal experiments used to elucidate this mechanism, and provides visual representations of the molecular interactions and experimental workflows. The information presented is intended to serve as a detailed resource for researchers and professionals involved in antibiotic research and drug development. It is important to note that the scientific literature predominantly focuses on the naturally occurring, active enantiomer of tetracycline, and as such, this guide will address the mechanism of this standard form.
Core Mechanism of Action
Tetracycline's primary mode of action is the disruption of the elongation phase of protein synthesis.[1][2] This is achieved through a specific and reversible interaction with the bacterial 70S ribosome, with a high affinity for the 30S small subunit.[1][3]
The binding of tetracycline to the 30S subunit physically obstructs the A-site, the very location where incoming aa-tRNA, complexed with elongation factor Tu (EF-Tu) and GTP, is meant to dock and decode the messenger RNA (mRNA) codon.[2] This steric hindrance prevents the stable accommodation of the aa-tRNA, thereby halting the addition of the next amino acid to the growing polypeptide chain.[2] The result is a cessation of protein synthesis, which ultimately inhibits bacterial growth and replication.[2]
Tetracycline Binding Sites on the 30S Subunit
X-ray crystallography and cryo-electron microscopy (cryo-EM) studies have identified multiple binding sites for tetracycline on the 30S subunit of the Thermus thermophilus ribosome.[4] However, a primary, high-affinity binding site, designated Tet-1, is consistently identified and considered responsible for the antibiotic's primary inhibitory effect.[4] This site is located in a pocket formed by helices 31 (h31) and 34 (h34) of the 16S ribosomal RNA (rRNA).[5] Weaker, secondary binding sites have also been observed, though their functional significance remains less clear.[4] Molecular dynamics simulations support the view that the primary site (Tet-1) is the predominant inhibitory site under physiological conditions.[4]
The interaction at the Tet-1 site is predominantly with the phosphate-ribose backbone of the 16S rRNA, rather than specific nucleobases, which contributes to tetracycline's broad-spectrum activity across different bacterial species.[5] This binding is further stabilized by the coordination of a magnesium ion (Mg²⁺).[4]
Quantitative Analysis of Tetracycline-30S Ribosome Interaction
The affinity of tetracycline and its derivatives for the 30S ribosomal subunit has been quantified using various biophysical techniques. The following tables summarize key binding and inhibitory constants reported in the literature.
| Tetracycline Derivative | Target | Method | Binding Constant (K) | Dissociation Constant (Kd) | Reference |
| Demeclocycline | E. coli 30S Subunit | Fluorescence Anisotropy | K₁ = 2.2 x 10⁶ M⁻¹ | - | [3] |
| Oxytetracycline | E. coli 30S Subunit | FRET | - | 0.4 µM | [6] |
| Demeclocycline | E. coli 30S Subunit | FRET | - | 0.2 µM | [6] |
| Tigecycline | E. coli 30S Subunit | FRET | - | 0.04 µM | [6] |
| Tetracycline | Bacterial 30S Subunit | In vitro competition | - | ~1-2 µM | [7] |
| Tetracycline Derivative | Assay | Organism/System | IC₅₀ | Reference |
| Rolitetracycline | Dengue Virus Propagation | - | 67.1 µM | [8] |
| Doxycycline | Dengue Virus Propagation | - | 55.6 µM | [8] |
Experimental Protocols
The elucidation of tetracycline's mechanism of action has been made possible through a variety of sophisticated experimental techniques. This section provides detailed methodologies for key experiments.
Fluorescence Anisotropy Assay for Binding Affinity
This technique measures the change in the rotational diffusion of a fluorescent molecule upon binding to a larger partner, such as the 30S ribosomal subunit. The intrinsic fluorescence of tetracycline derivatives can be utilized for this purpose.
Objective: To determine the binding affinity (Kd) of a tetracycline derivative to the 30S ribosomal subunit.
Materials:
-
Purified 30S ribosomal subunits from E. coli
-
Tetracycline derivative (e.g., Demeclocycline)
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)₂, 100 mM NH₄Cl, 2 mM β-mercaptoethanol)
-
Fluorometer equipped with polarizers
Procedure:
-
Prepare a series of dilutions of the 30S ribosomal subunits in the binding buffer.
-
Add a constant, low concentration of the tetracycline derivative to each dilution.
-
Incubate the samples at a constant temperature (e.g., 25°C) to allow binding to reach equilibrium.
-
Measure the fluorescence anisotropy of each sample using the fluorometer. Excite with vertically polarized light and measure both vertical and horizontal emission intensities.
-
Calculate the anisotropy (r) for each sample using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh), where Ivv and Ivh are the vertical and horizontal emission intensities with vertical excitation, and G is the grating factor.
-
Plot the change in anisotropy as a function of the 30S subunit concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
Objective: To characterize the thermodynamics of tetracycline binding to the 30S ribosomal subunit.
Materials:
-
Purified 30S ribosomal subunits
-
Tetracycline
-
ITC buffer (dialyze both ribosome and tetracycline solutions against the same buffer to minimize heats of dilution, e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
Isothermal titration calorimeter
Procedure:
-
Degas both the 30S subunit solution and the tetracycline solution.
-
Load the 30S subunit solution into the sample cell of the calorimeter.
-
Load the tetracycline solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the tetracycline solution into the sample cell while monitoring the heat change.
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Ribosome Filter Binding Assay
This classic technique is used to measure the binding of a radiolabeled ligand to a macromolecule, which is then captured on a filter.
Objective: To quantify the binding of radiolabeled tetracycline to the 30S ribosomal subunit.
Materials:
-
Purified 30S ribosomal subunits
-
Radiolabeled tetracycline (e.g., [³H]-tetracycline)
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂)
-
Nitrocellulose filters (0.45 µm pore size)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare reaction mixtures containing a fixed concentration of radiolabeled tetracycline and varying concentrations of 30S ribosomal subunits in binding buffer.
-
Incubate the mixtures at a constant temperature (e.g., 37°C) to allow for complex formation.
-
Rapidly filter each reaction mixture through a nitrocellulose filter under vacuum. The ribosome-tetracycline complexes will be retained on the filter, while free tetracycline will pass through.
-
Wash the filters with a small volume of ice-old binding buffer to remove any non-specifically bound tetracycline.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Plot the amount of bound tetracycline as a function of the 30S subunit concentration to determine binding parameters.
In Vitro Transcription/Translation (IVTT) Inhibition Assay
Coupled IVTT systems provide a cell-free environment to assess the direct impact of a compound on protein synthesis.
Objective: To determine the IC₅₀ value of tetracycline for bacterial protein synthesis.
Materials:
-
Bacterial coupled IVTT kit (e.g., E. coli S30 extract system)
-
DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Tetracycline
-
Amino acid mixture (may contain a radiolabeled amino acid for detection)
-
Appropriate buffers and reagents provided with the kit
Procedure:
-
Prepare a series of dilutions of tetracycline.
-
Set up the IVTT reactions according to the manufacturer's protocol, adding the different concentrations of tetracycline to each reaction. Include a no-tetracycline control.
-
Incubate the reactions at the recommended temperature (e.g., 37°C) for a specified time to allow for protein synthesis.
-
Stop the reactions and measure the amount of reporter protein produced. This can be done by measuring luminescence for luciferase, enzymatic activity for β-galactosidase, or by quantifying incorporated radioactivity.
-
Plot the percentage of protein synthesis inhibition as a function of tetracycline concentration.
-
Determine the IC₅₀ value, which is the concentration of tetracycline that inhibits protein synthesis by 50%.
X-ray Crystallography of the Tetracycline-30S Ribosome Complex
This powerful technique provides atomic-level structural information about the binding of tetracycline to the 30S subunit.
Objective: To determine the three-dimensional structure of tetracycline in complex with the 30S ribosomal subunit.
Methodology Outline:
-
Crystallization: Purified 30S ribosomal subunits are crystallized, often from extremophilic bacteria like Thermus thermophilus due to their inherent stability.
-
Soaking or Co-crystallization: Tetracycline is introduced to the crystals by either soaking pre-formed ribosome crystals in a tetracycline-containing solution or by co-crystallizing the 30S subunits in the presence of tetracycline.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the electron density map, from which the atomic model of the tetracycline-ribosome complex is built and refined.
Cryo-Electron Microscopy (Cryo-EM) of the Tetracycline-30S Ribosome Complex
Cryo-EM has emerged as a powerful alternative and complement to X-ray crystallography for studying large macromolecular complexes like the ribosome.
Objective: To visualize the structure of the 30S subunit with bound tetracycline in a near-native, hydrated state.
Methodology Outline:
-
Sample Preparation: A solution containing the 30S ribosomal subunits and tetracycline is applied to an EM grid and rapidly frozen in liquid ethane (B1197151) to create a thin layer of vitreous ice.
-
Data Collection: The frozen-hydrated sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosome particles in different orientations are collected.
-
Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution three-dimensional reconstruction of the tetracycline-ribosome complex.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of tetracycline and a typical experimental workflow for its characterization.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. journals.irapa.org [journals.irapa.org]
- 3. The binding of 6-demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stereospecific Synthesis of (-)-Tetracycline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the landmark stereospecific synthesis of the naturally occurring (-)-enantiomer of tetracycline (B611298), a crucial antibiotic. The focus is on the convergent and enantioselective approach developed by Myers and coworkers, a significant advancement in the field of total synthesis that has paved the way for the creation of novel tetracycline analogs. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for key transformations, and quantitative data to support the efficiency of each step.
Introduction
Tetracyclines are a class of broad-spectrum antibiotics that have been pivotal in treating bacterial infections for decades.[1] The complex, highly oxygenated, and stereochemically rich structure of tetracycline presented a formidable challenge to synthetic chemists for many years.[2] The naturally occurring, biologically active enantiomer is (-)-tetracycline. Early synthetic efforts were often lengthy, linear, and low-yielding. The work of Myers and his research group revolutionized the field by developing a convergent and enantioselective synthesis, which allows for the preparation of not only the natural product but also a wide array of analogs with potential for improved therapeutic properties.[3]
This guide will focus on the total synthesis of (-)-tetracycline starting from benzoic acid, as reported by Myers and coworkers.[4] The key features of this synthesis are the construction of a chiral tricyclic AB-ring precursor and a subsequent Diels-Alder reaction to form the C-ring, followed by a series of transformations to complete the tetracyclinone core.[4][5]
Overall Synthetic Strategy
The convergent synthesis of (-)-tetracycline can be conceptually divided into three main stages:
-
Stage 1: Enantioselective Synthesis of the Tricyclic AB-Ring Precursor. This stage involves the transformation of benzoic acid into a key chiral tricyclic enone, which serves as the foundation for the tetracycline scaffold.[4]
-
Stage 2: Construction of the Tetracyclic Core via Diels-Alder Reaction. The tricyclic AB-ring precursor is functionalized and then reacted with a suitable diene to construct the C-ring through a crucial Diels-Alder cycloaddition.[4][5]
-
Stage 3: Final Transformations to (-)-Tetracycline. The tetracyclic intermediate from the Diels-Alder reaction undergoes a series of deprotection, oxidation, and reduction steps to yield the final natural product.[4]
Below is a graphical representation of the overall synthetic workflow.
Quantitative Data Summary
The following tables summarize the quantitative data for the key stages of the synthesis of (-)-tetracycline.
Table 1: Synthesis of the Tricyclic AB Precursor and α-(Phenylthio)enone
| Step | Product | Starting Material | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1 | Tricyclic AB Precursor (2) | Benzoic Acid | 11 (over 10 steps) | >95 | [4] |
| 2 | α-(Phenylthio)enone (3) | Tricyclic AB Precursor (2) | 66 (over 2 steps) | Not Reported | [4] |
Table 2: Diels-Alder Reaction and Final Transformations
| Step | Product | Starting Material | Yield (%) | Key Conditions | Reference |
| 3 | endo-Diels-Alder Adduct (5) | α-(Phenylthio)enone (3) and Benzocyclobutene (4) | 64 | Neat, 85 °C, 48 h | [1][4] |
| 4 | (-)-Tetracycline (1) | 2-(Phenylthio)-1,3-diketone (7) | 42 (over 3 steps) | Autoxidation, Hydrogenolysis (Pd black) | [1][4] |
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of (-)-tetracycline.
Synthesis of α-(Phenylthio)enone (3) from Tricyclic AB Precursor (2)
This two-step procedure involves the α-bromination of the tricyclic enone followed by displacement of the bromide with thiophenol.[6]
Step 4.1.1: α-Bromination of Tricyclic AB Precursor (2)
-
Reagents: Tricyclic AB precursor (2), Pyridinium (B92312) hydrobromide perbromide.
-
Procedure: To a solution of the tricyclic AB precursor (2) in a suitable solvent (e.g., tetrahydrofuran), pyridinium hydrobromide perbromide is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) and extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude vinyl bromide.
Step 4.1.2: Bromide Displacement with Thiophenol
-
Reagents: Crude vinyl bromide from the previous step, Thiophenol, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), N,N-Dimethylformamide (DMF).
-
Procedure: The crude vinyl bromide is dissolved in DMF, and the solution is cooled to 0 °C. Thiophenol and DBU are added sequentially. The reaction mixture is stirred at 0 °C and monitored by TLC. Once the reaction is complete, it is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting residue is purified by flash column chromatography to afford the α-(phenylthio)enone (3).
Diels-Alder Cycloaddition to form the Tetracyclic Core (5)
This key step constructs the C-ring of the tetracycline scaffold through a thermal Diels-Alder reaction.[4]
-
Reagents: α-(Phenylthio)enone (3), Triethylsilyloxybenzocyclobutene derivative (4).
-
Procedure: A neat mixture of the α-(phenylthio)enone (3) (1 equivalent) and the triethylsilyloxybenzocyclobutene derivative (4) (7.7 equivalents) is heated at 85 °C for 48 hours in a sealed vessel under an inert atmosphere (e.g., argon). The progress of the reaction can be monitored by proton NMR spectroscopy. After the reaction is complete, the excess diene precursor (4) can be recovered by vacuum distillation. The residue, containing the endo-Diels-Alder cycloadduct (5), is then purified by flash column chromatography on silica (B1680970) gel.
Final Transformations to (-)-Tetracycline (1)
This multi-step sequence involves deprotection, oxidation, elimination, spontaneous autoxidation, and a final hydrogenolysis.[1][4]
Step 4.3.1: Deprotection and Oxidation to 2-(Phenylthio)-1,3-diketone (7)
-
Reagents: endo-Diels-Alder adduct (5), a fluoride (B91410) source (e.g., triethylamine (B128534) trihydrofluoride), an oxidizing agent (e.g., o-iodoxybenzoic acid, IBX), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: The silyl (B83357) ether protecting group of the Diels-Alder adduct (5) is removed using a fluoride source in a solvent like THF. The resulting alcohol is then oxidized to the corresponding diketone using an oxidizing agent such as IBX in DMSO. The reaction is worked up and the product is purified to yield the 2-(phenylthio)-1,3-diketone (7).
Step 4.3.2: Oxidation, Elimination, and Autoxidation to Hydroperoxide (9)
-
Reagents: 2-(Phenylthio)-1,3-diketone (7), m-Chloroperoxybenzoic acid (m-CPBA), Trifluoroacetic acid (TFA).
-
Procedure: The diketone (7) is oxidized with m-CPBA in the presence of TFA. The intermediate sulfoxide eliminates upon warming to form the anhydrotetracycline derivative (8). This intermediate undergoes spontaneous autoxidation at room temperature in the presence of air to stereoselectively form the hydroperoxide (9). This intermediate is typically used in the next step without isolation.[4]
Step 4.3.3: Hydrogenolysis to (-)-Tetracycline (1)
-
Reagents: Crude hydroperoxide (9), Palladium black (Pd black), Hydrogen gas.
-
Procedure: The crude hydroperoxide (9) is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenolysis in the presence of palladium black as a catalyst under a hydrogen atmosphere. The reaction is monitored until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated. The crude (-)-tetracycline is purified by preparative high-performance liquid chromatography (HPLC) to yield the final product, which is indistinguishable from an authentic sample of natural tetracycline.[4]
Logical Relationships and Experimental Workflow
The synthesis of (-)-tetracycline is a highly orchestrated sequence of reactions where the stereochemistry established in the early steps dictates the final stereochemical outcome.
Conclusion
The stereospecific synthesis of (-)-tetracycline developed by the Myers group represents a significant achievement in modern organic synthesis. This convergent approach not only provides access to the natural product in an enantiomerically pure form but also opens up avenues for the synthesis of a vast number of tetracycline analogs. The ability to modify the D-ring precursor and other components of the synthesis allows for the exploration of structure-activity relationships and the development of new antibiotics with potentially improved efficacy against resistant bacterial strains. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and synthetic organic chemistry.
References
- 1. Synthesis of (-)-tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Tetracyclines | Andrew G Myers Research Group [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of the Tetracyclines [organic-chemistry.org]
- 6. A practical, enantioselective synthetic route to a key precursor to the tetracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Mirror: A Technical Guide to the Biological Inactivity of the (S)-Stereoisomer of Tetracycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracycline (B611298), a cornerstone of antibacterial therapy for decades, owes its potent broad-spectrum efficacy to a specific and rigid three-dimensional structure.[1] While the naturally occurring and clinically utilized form of tetracycline possesses a defined stereochemistry, the biological consequence of its mirror image, the (S)-enantiomer, remains a subject of critical importance in understanding its mechanism of action and in the rational design of new antibiotic entities. This technical guide delves into the core principles governing the biological activity of tetracycline's stereoisomers, with a specific focus on the profound impact of the C4-(S) configuration, the epimerization at this center, and the resulting implications for antibacterial efficacy. While direct experimental data on the complete, synthetically produced (S)-enantiomer of tetracycline is not extensively available in public literature, a wealth of information regarding its diastereomers, particularly the 4-epi-tetracyclines, provides a clear and compelling narrative of stereochemical determinism in its biological function.[2][3]
Core Concept: The Primacy of the C4 Stereocenter
The tetracycline molecule is characterized by a linear fused tetracyclic nucleus.[1] Crucially, the stereochemical configuration at the C4 carbon, which bears the dimethylamino group, is pivotal for its antibacterial activity. The naturally occurring, active form of tetracycline is the (4S)-isomer.[4] Epimerization at this center, leading to the formation of the (4R)-isomer, known as 4-epi-tetracycline, results in a dramatic loss of antibacterial potency.[2][3] This highlights that the specific spatial arrangement of the dimethylamino group is a critical determinant for effective binding to the bacterial ribosome.
Mechanism of Action: A Tale of Two Isomers
The established mechanism of action for tetracycline involves the inhibition of bacterial protein synthesis.[1] The active (4S)-isomer binds to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[5] This reversible binding is bacteriostatic, halting the growth and replication of susceptible bacteria.[6]
Computational models and structural studies of the tetracycline-ribosome complex reveal that the C4 dimethylamino group is a key interaction point within the binding pocket.[7] The precise orientation of this group in the (4S)-configuration allows for optimal hydrogen bonding and hydrophobic interactions with the 16S rRNA, ensuring a stable and effective blockade of the A-site.
Conversely, the (4R)-epimer, with its altered spatial arrangement of the dimethylamino group, is unable to establish these critical interactions within the ribosomal binding site. This steric hindrance prevents effective binding, rendering the 4-epi-tetracycline and, by extension, the complete (S)-enantiomer, largely inactive as a protein synthesis inhibitor.
Quantitative Data: The Impact of Epimerization on Antibacterial Activity
The detrimental effect of C4 epimerization on the biological activity of tetracycline is quantifiable through Minimum Inhibitory Concentration (MIC) assays. While specific MIC data for the pure (S)-enantiomer is scarce, the data for 4-epi-tetracycline consistently demonstrates a significant increase in MIC values compared to the active (4S)-isomer, indicating a substantial loss of potency.
Table 1: Comparative Antibacterial Activity of Tetracycline and its C4-Epimer
| Compound | Bacterial Strain | MIC (µg/mL) | Fold Change in Activity (approx.) |
| Tetracycline (4S-isomer) | Escherichia coli | 0.5 - 2.0 | - |
| 4-epi-tetracycline (4R-isomer) | Escherichia coli | > 128 | >64-256 fold decrease |
| Tetracycline (4S-isomer) | Staphylococcus aureus | 0.25 - 1.0 | - |
| 4-epi-tetracycline (4R-isomer) | Staphylococcus aureus | > 128 | >128-512 fold decrease |
Note: The MIC values are representative and can vary depending on the specific strain and testing conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for assessing the antibacterial susceptibility of a compound.
a. Preparation of Reagents and Media:
-
Mueller-Hinton Broth (MHB): Prepare according to the manufacturer's instructions and sterilize by autoclaving.
-
Bacterial Inoculum: Culture the test organism (e.g., E. coli ATCC 25922) overnight on a suitable agar (B569324) plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Tetracycline Stock Solutions: Prepare a high-concentration stock solution of the tetracycline isomer in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide).
b. Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the tetracycline stock solution in MHB to obtain a range of concentrations.
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Ribosome Binding Assay (Conceptual Workflow)
This experiment would directly measure the affinity of the tetracycline stereoisomers for the bacterial ribosome.
a. Preparation of Components:
-
Purified 70S Ribosomes: Isolate from a suitable bacterial strain (e.g., E. coli MRE600) using established ultracentrifugation protocols.
-
Radiolabeled Tetracycline: Synthesize or procure radiolabeled ([³H] or [¹⁴C]) tetracycline isomers.
-
Binding Buffer: Prepare a buffer that maintains the integrity and activity of the ribosomes (e.g., Tris-HCl buffer with Mg²⁺, K⁺, and NH₄⁺ ions).
b. Assay Procedure:
-
Incubate a fixed concentration of purified 70S ribosomes with varying concentrations of the radiolabeled tetracycline isomer in the binding buffer.
-
Allow the binding to reach equilibrium.
-
Separate the ribosome-bound tetracycline from the unbound fraction using a technique such as nitrocellulose filter binding or equilibrium dialysis.
-
Quantify the amount of bound radiolabel using liquid scintillation counting.
-
Determine the dissociation constant (Kd) for each isomer, which is a measure of its binding affinity. A lower Kd indicates a higher binding affinity.
Visualizations
Caption: Mechanism of action of tetracycline stereoisomers.
Caption: Experimental workflows for assessing biological activity.
Conclusion
The biological activity of tetracycline is inextricably linked to its precise stereochemistry, with the (4S)-configuration being paramount for its antibacterial effect. The near-complete loss of activity upon epimerization to the (4R)-isomer underscores the highly specific nature of the tetracycline-ribosome interaction. While the complete (S)-enantiomer has not been a focus of extensive biological evaluation, the data from its C4-epimer strongly suggests that it would be devoid of significant antibacterial activity. This understanding is crucial for ongoing drug discovery efforts, emphasizing the need for stringent stereochemical control in the synthesis of novel tetracycline analogs and providing a clear rationale for the observed structure-activity relationships that have defined this important class of antibiotics for over half a century. Future research involving the synthesis and detailed biological characterization of the complete (S)-enantiomer would provide the definitive data to complete our understanding of this fascinating molecular mirror image.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetracycline - Structure-activity relationships [chm.bris.ac.uk]
- 4. Tetracycline natural products: discovery, biosynthesis and engineering [cjnmcpu.com]
- 5. Frontiers | Tetracycline-Inactivating Enzymes [frontiersin.org]
- 6. biomedres.us [biomedres.us]
- 7. Molecular dynamics simulations of the 30S ribosomal subunit reveal a preferred tetracycline binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Broad-Spectrum Era: A Technical Guide to the Discovery and Isolation of Natural Tetracycline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the seminal discovery and isolation of natural tetracycline (B611298). It delves into the pioneering work that led to the identification of this broad-spectrum antibiotic, the producing microorganism, and the foundational experimental protocols for its production and purification. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, quantitative data, and visual representations of the key processes involved.
Introduction: The Emergence of a "Wonder Drug"
The mid-20th century marked a golden age in antibiotic discovery, and a pivotal moment was the unearthing of the tetracycline class of antibiotics. The first of this family to be identified was chlortetracycline, branded as Aureomycin. This discovery was the culmination of extensive soil screening programs aimed at identifying novel antibiotic-producing microorganisms.[1] The groundbreaking work was led by the American botanist Dr. Benjamin Minge Duggar at Lederle Laboratories, part of the American Cyanamid company.[2][3][4] In 1945, Duggar and his team isolated a golden-hued mold from a soil sample from Sanborn Field at the University of Missouri, which they named Streptomyces aureofaciens due to its gold-colored colonies.[1][5] This actinomycete was found to produce a substance with remarkable broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria.[6][7] The isolated antibiotic, named Aureomycin for its golden color, was first reported in the scientific literature in 1948.[6][8]
Following the discovery of chlortetracycline, researchers at Pfizer isolated another member of the tetracycline family, oxytetracycline (B609801) (Terramycin), from Streptomyces rimosus in 1950. The elucidation of the chemical structure of these compounds paved the way for the development of tetracycline itself. In 1952, Lloyd Conover at Pfizer successfully created tetracycline through the chemical transformation of Aureomycin, a process that involved replacing the chlorine atom with hydrogen.[9][10] This semi-synthetic tetracycline was patented in 1953 and approved for medical use in 1954.[9] Later, it was also discovered that some strains of Streptomyces could produce tetracycline naturally.[7]
Quantitative Data on Tetracycline Production
The production of tetracycline by Streptomyces aureofaciens is highly dependent on the fermentation conditions. The following tables summarize key quantitative data on the optimization of these parameters for enhanced antibiotic yield.
Table 1: Effect of Physical Parameters on Tetracycline Yield
| Parameter | Optimal Value | Tetracycline Yield (mg/g substrate) | Reference |
| Incubation Temperature | 35°C | 5.67 - 7.89 | [6] |
| Initial Moisture Content | 65% | 5.67 - 6.90 | [6] |
| Initial pH | 6.0 - 6.5 | 10.6 - 11.85 | [6] |
| Inoculum Size | 1 x 10⁸ spores/mL | 12.45 - 12.94 | [6] |
| Incubation Period | 7 days | 6.16 - 6.78 | [6] |
Table 2: Influence of Media Components on Tetracycline Yield
| Component | Concentration | Effect on Yield | Reference |
| Carbon Source (Soluble Starch) | 10% (w/w) | Increased yield to 5.74 - 6.89 mg/g | [6] |
| Organic Nitrogen Source (Peanut Meal) | 10% (w/w) | Favorable for production | [6] |
| Inorganic Nitrogen Source (Ammonium Sulphate) | 1% (w/w) | Favorable for production | [6] |
| Inorganic Salt (CaCO₃) | 1% (w/w) | Increased yield to 4.34 - 5.78 mg/g | [6] |
| Dextrose (Carbon Source) | - | Resulted in significantly higher yields | [9] |
| Yeast Extract (Nitrogen Source) | - | Resulted in significantly higher yields | [9] |
Experimental Protocols
The following sections detail the methodologies for the fermentation of Streptomyces aureofaciens and the subsequent extraction and purification of tetracycline.
Fermentation Protocol for Tetracycline Production
This protocol outlines the submerged fermentation process for producing tetracycline using Streptomyces aureofaciens.
1. Microorganism and Inoculum Preparation:
-
A suitable strain of Streptomyces aureofaciens is selected and maintained on a nutrient-rich agar (B569324) medium.[8]
-
A seed culture is prepared by inoculating a flask containing a sterile propagation medium. The composition of a typical medium includes sources of carbon (e.g., sucrose), nitrogen (e.g., yeast extract), and essential minerals.[8]
-
The seed culture is incubated on a shaker at 28-30°C for 24-48 hours to achieve sufficient biomass.[8]
2. Fermentation Medium:
-
A production medium is prepared in a large-scale fermenter. A typical medium composition for tetracycline production is as follows:
-
Carbon source: Sucrose, dextrose
-
Nitrogen source: Yeast extract, corn steep liquor
-
Minerals: Calcium carbonate (to maintain pH and bind with the antibiotic), ammonium (B1175870) sulfate, potassium phosphate.[8]
-
-
The medium is sterilized by autoclaving at 121°C for 15-20 minutes.[6]
3. Fermentation Conditions:
-
The sterilized production medium is inoculated with the seed culture (typically 5-10% v/v).[8]
-
The fermentation is carried out under the following controlled conditions:
-
The fermentation is typically run for 60-65 hours.[8] Antifoaming agents, such as lard oil, may be added to control foaming.[8]
Extraction and Purification Protocol for Tetracycline
This protocol describes a common method for isolating and purifying tetracycline from the fermentation broth.
1. Broth Pre-treatment:
-
At the end of the fermentation, the broth is acidified to a pH of approximately 1.5 to 3.0 using an acid such as sulfuric acid.[7]
-
The acidified broth is then filtered or centrifuged to remove the mycelia and other solid materials.[7]
2. Initial Precipitation:
-
The pH of the clarified filtrate is adjusted to 8.8 to 9.1 with a base like sodium hydroxide.[7] This causes the tetracycline to precipitate out of the solution, often as a complex with calcium and magnesium ions present in the fermentation medium.[7]
-
The precipitate is collected by filtration or centrifugation.[7]
3. Solvent Extraction:
-
The collected precipitate is suspended in a water-immiscible organic solvent, such as n-butanol.[9]
-
The pH of the suspension is adjusted to around 2.0 with an acid.[7] This dissolves the tetracycline in the organic phase.
-
The organic phase containing the tetracycline is separated from the aqueous phase and any remaining solids.[7]
4. Back Extraction:
-
The tetracycline is then extracted back into an aqueous phase by washing the organic solvent multiple times with water adjusted to a pH of 10 with sodium hydroxide.[7]
5. Purification and Crystallization:
-
The combined aqueous extracts are quickly acidified to a pH of 1.5 to 2.5.[7]
-
The solution is treated with activated carbon to remove colored impurities.[7]
-
Oxalic acid and potassium ferrocyanide may be added to precipitate certain impurities.[7]
-
The pH of the purified solution is then slowly adjusted to between 3.8 and 4.3, which is near the isoelectric point of tetracycline, causing the pure tetracycline base to crystallize out of solution.[7]
-
The crystalline tetracycline is collected by filtration, washed with water, and dried under vacuum.[7]
Visualizing the Processes
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in the discovery and isolation of natural tetracycline.
Tetracycline Biosynthesis Pathway
The biosynthesis of tetracycline in Streptomyces aureofaciens follows a type II polyketide synthase (PKS) pathway. The core structure is assembled from a malonamyl-CoA starter unit and multiple malonyl-CoA extender units.
Caption: Simplified overview of the tetracycline biosynthesis pathway in Streptomyces.
Experimental Workflow for Tetracycline Isolation
This workflow diagram outlines the major steps involved from the initial screening of soil microorganisms to the isolation of pure tetracycline.
Caption: Experimental workflow for the isolation of natural tetracycline.
Conclusion
The discovery and isolation of natural tetracycline from Streptomyces aureofaciens was a landmark achievement in the history of medicine, providing a powerful new tool in the fight against bacterial infections. The pioneering work of Benjamin Minge Duggar and subsequent researchers laid the foundation for a new class of broad-spectrum antibiotics that continue to be of clinical importance. The experimental protocols for fermentation, extraction, and purification, though refined over the years, are rooted in the fundamental principles established during these early investigations. This technical guide provides a detailed overview of these core processes, offering valuable insights for today's researchers and drug development professionals as they continue to explore the vast potential of natural products in medicine.
References
- 1. Genetic and Biochemical Characterization of Natural Tetracycline Biosynthesis [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. airccse.com [airccse.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. US3526662A - Extraction and purification of tetracycline from fermentation broths - Google Patents [patents.google.com]
- 8. thesciencenotes.com [thesciencenotes.com]
- 9. Optimized bioreactor methods for tetracycline from Streptomyces aureofaciens [wisdomlib.org]
- 10. US3013074A - Tetracycline purification process - Google Patents [patents.google.com]
Spectroscopic Analysis of Tetracycline: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of tetracycline (B611298), focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is designed to serve as a practical resource for researchers and professionals involved in the characterization and analysis of this important antibiotic.
Introduction to Tetracycline and its Spectroscopic Characterization
Tetracycline is a broad-spectrum antibiotic belonging to the tetracycline class, characterized by a four-ring naphthacene (B114907) carboxamide backbone. Its chemical structure, featuring multiple chiral centers and functional groups, gives rise to complex but informative spectroscopic data. NMR and MS are indispensable tools for the structural elucidation, identification, and quantification of tetracycline and its related substances. This guide details the methodologies and expected outcomes for these powerful analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of tetracycline by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
¹H NMR Spectral Data
The ¹H NMR spectrum of tetracycline reveals the chemical environment of each proton in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, and the coupling constants (J) in Hertz (Hz) provide information about the connectivity of neighboring protons.
| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | ~4.20 | d | 8.0 |
| H-4a | ~3.00 | m | - |
| H-5 | ~2.50 | m | - |
| H-5a | ~2.75 | m | - |
| H-6 | ~2.10 | s | - |
| H-7 | ~7.10 | d | 8.0 |
| H-8 | ~7.50 | t | 8.0 |
| H-9 | ~6.90 | d | 8.0 |
| N(CH₃)₂ | ~2.30 | s | - |
| OH-6 | ~5.50 | s | - |
| OH-5 | ~9.20 | s | - |
| OH-10 | ~12.50 | s | - |
| OH-12a | ~9.70 | s | - |
| CONH₂ | ~7.40, 7.90 | br s | - |
Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the tetracycline molecule.[1][2]
| Carbon Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) |
| C-1 | ~192 |
| C-2 | ~103 |
| C-3 | ~175 |
| C-4 | ~68 |
| C-4a | ~46 |
| C-5 | ~35 |
| C-5a | ~74 |
| C-6 | ~72 |
| C-6a | ~120 |
| C-7 | ~118 |
| C-8 | ~130 |
| C-9 | ~115 |
| C-10 | ~160 |
| C-11 | ~190 |
| C-11a | ~100 |
| C-12 | ~200 |
| C-12a | ~80 |
| N(CH₃)₂ | ~42 |
| C-6 CH₃ | ~25 |
Experimental Protocol for NMR Analysis
A standard protocol for acquiring high-quality NMR spectra of tetracycline is as follows:
Sample Preparation:
-
Weigh approximately 5-10 mg of the tetracycline sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).[2]
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][4][5][6][7]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[7]
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of tetracycline, as well as to elucidate its structure through fragmentation analysis. Electrospray ionization (ESI) is a commonly employed ionization technique for tetracycline.[8][9][10]
ESI-MS and MS/MS Fragmentation Data
In positive ion mode ESI-MS, tetracycline typically forms a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation patterns.[8][9]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Loss |
| 445.16 | 428.15 | 17.01 | NH₃ |
| 445.16 | 427.14 | 18.02 | H₂O |
| 445.16 | 409.13 | 36.03 | H₂O + H₂O |
| 428.15 | 411.15 | 17.00 | NH₃ |
| 427.14 | 409.13 | 18.01 | H₂O |
| 445.16 | 321.11 | 124.05 | C₅H₁₀NO₂ |
Note: The molecular weight of tetracycline is 444.44 g/mol . The m/z values correspond to the monoisotopic masses.
The initial fragmentation of protonated tetracycline is characterized by the loss of water (H₂O) from the C-6 position and/or ammonia (B1221849) (NH₃) from the C-4 dimethylamino group.[8][11] Subsequent fragmentation can involve further losses and ring cleavages.
Experimental Protocol for LC-MS/MS Analysis
A typical protocol for the LC-MS/MS analysis of tetracycline is as follows:
Sample Preparation:
-
Prepare a stock solution of tetracycline in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.
-
For analysis, dilute the stock solution to a final concentration in the range of 1-10 µg/mL using the initial mobile phase composition.
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ionization Parameters:
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Nebulizer Gas (Nitrogen) Flow: Adjusted to achieve stable spray.
-
-
Data Acquisition:
-
Full Scan MS: Acquire data over a mass range of m/z 100-500 to observe the protonated molecule.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 445.16) as the precursor and apply collision-induced dissociation (CID) to generate fragment ions. The collision energy will need to be optimized for the specific instrument.
-
Selected Reaction Monitoring (SRM): For quantitative analysis, monitor specific transitions, for example, 445.16 → 428.15 and 445.16 → 410.14.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
References
- 1. 13C-NMR spectroscopy of three tetracycline antibiotics: minocycline hydrochloride, meclocycline, and rolitetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of 13C nuclear magnetic resonance spectroscopy to the analysis and structural investigation of tetracycline antibiotics and their common impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. Mass spectral characterization of tetracyclines by electrospray ionization, H/D exchange, and multiple stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrospray ionization mass spectrometry of tetracycline, oxytetracycline, chlorotetracycline, minocycline, and methacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromatographic mass spectrometric determination of tetracycline antibiotics in water using a single-quadrupole mass analyzer | Streletskiy | Hygiene and Sanitation [rjhas.ru]
Chiral Separation of Tetracycline Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and applications relevant to the chiral separation of tetracycline (B611298) enantiomers. Given the stereospecific nature of tetracycline's biological activity, ensuring enantiomeric purity is critical for pharmaceutical efficacy and safety. This document details the established chromatographic techniques, experimental protocols, and the underlying mechanisms of chiral recognition.
The Significance of Chirality in Tetracyclines
Tetracycline antibiotics possess a complex molecular structure with multiple chiral centers. The spatial arrangement of substituents at these centers gives rise to different stereoisomers. Of particular importance is the stereochemistry at the C4 position, which bears a dimethylamino group. The natural configuration, (4S), is essential for the optimal antibacterial activity of tetracyclines.[1][2] Epimerization at this center to the (4R) configuration results in the formation of 4-epitetracycline, a diastereomer with significantly reduced biological activity. Therefore, the separation and quantification of these stereoisomers are crucial for the quality control of tetracycline-based pharmaceuticals.
The core structure of tetracycline features a linear fused tetracyclic nucleus. The antibacterial efficacy is highly dependent on the stereochemical integrity at positions 4, 4a, and 12a.[2] Any alteration in the natural α-stereochemical configuration at these centers can lead to a substantial loss of antibacterial potency.
Methodologies for Chiral Separation
The primary techniques employed for the chiral separation of tetracycline stereoisomers are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). For larger-scale purification, Simulated Moving Bed (SMB) chromatography presents a viable, continuous separation process.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the analytical and preparative separation of chiral compounds.[3][4] The separation of tetracycline stereoisomers, particularly the differentiation of tetracycline from its 4-epimer, is commonly achieved using reversed-phase HPLC.[5][6]
Chiral Stationary Phases (CSPs): The key to direct chiral separation by HPLC is the use of a chiral stationary phase.[7] While specific CSPs for the enantiomeric separation of tetracycline are not extensively documented in publicly available literature, macrocyclic glycopeptide-based CSPs, such as those derived from vancomycin, teicoplanin, and ristocetin, have demonstrated broad enantioselectivity for a wide range of chiral molecules and are highly suitable candidates.[8][9] These CSPs offer a variety of interaction mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance, which are essential for chiral recognition.[10]
Experimental Protocol: Separation of Tetracycline and 4-Epitetracycline
This protocol is adapted from established methods for the analysis of tetracycline and its epimers.[5][11]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A microparticulate phenyl column (e.g., 30 cm x 3.9 mm i.d.) or a C8 column can be effective.[5] For improved performance and the use of a wider pH range, a polar-embedded stationary phase like the Acclaim PA2 (150 mm x 4.6 mm, 3 µm) is recommended.[6][11]
-
Mobile Phase: A gradient elution is often employed. A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer. For example, a step gradient of 12-22% acetonitrile in 0.2 M phosphate (B84403) buffer at pH 2.2 can be used.[5] An alternative is a gradient with an ammonium (B1175870) dihydrogen phosphate buffer at pH 2.2 and acetonitrile.[6][11]
-
Flow Rate: A typical flow rate is in the range of 1.0 - 2.0 mL/min.
-
Temperature: The column temperature is usually maintained at ambient or slightly elevated temperatures (e.g., 25-35 °C) to ensure reproducibility.[12]
-
Detection: UV detection at a wavelength of 280 nm is commonly used for tetracyclines.[11]
-
Sample Preparation: A stock solution of tetracycline hydrochloride can be prepared by dissolving it in the mobile phase A. For system suitability testing, a resolution solution containing both tetracycline and 4-epitetracycline should be prepared.[11]
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and low sample and reagent consumption, making it an attractive alternative for chiral separations.[13][14] In CE, enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte (BGE).
Chiral Selectors: Various classes of antibiotics, including glycopeptides (e.g., vancomycin), have been successfully used as chiral selectors in CE for the enantioseparation of a wide range of pharmaceuticals.[15][16][17] These selectors form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobilities and thus, separation.[14]
Experimental Protocol: Chiral Separation using CE with an Antibiotic Selector
This is a generalized protocol based on the use of antibiotics as chiral selectors in CE.[14][15]
-
Instrumentation: A standard capillary electrophoresis system with a UV or diode-array detector.
-
Capillary: A fused-silica capillary (e.g., 50-75 cm length, 50-75 µm i.d.). Coated capillaries can be used to minimize analyte adsorption and control the electroosmotic flow (EOF).[14]
-
Background Electrolyte (BGE): A buffer system appropriate for the analyte's charge state. For tetracyclines, a buffer in the acidic to neutral pH range is suitable.
-
Chiral Selector: An antibiotic, such as vancomycin, is added to the BGE at a concentration that provides optimal resolution. The concentration of the chiral selector is a critical parameter that needs to be optimized.[14]
-
Applied Voltage: Typically in the range of 15-30 kV.
-
Temperature: The capillary temperature is controlled to ensure reproducible migration times.
-
Injection: A small plug of the sample is introduced into the capillary by pressure or voltage.
-
Detection: On-column UV detection at a suitable wavelength for tetracyclines (e.g., 280 nm).
Simulated Moving Bed (SMB) Chromatography
For the large-scale preparative separation of enantiomers, Simulated Moving Bed (SMB) chromatography is a powerful continuous separation technique.[18][19] It offers higher productivity and purity while reducing solvent consumption compared to batch preparative chromatography.[18] The process involves a series of interconnected columns where the inlet (feed and eluent) and outlet (extract and raffinate) ports are periodically switched to simulate the counter-current movement of the stationary and mobile phases.[20] While specific applications for tetracycline enantiomer purification are not widely reported, the principles of SMB can be applied, provided a suitable chiral stationary phase with adequate selectivity is identified.
Quantitative Data Presentation
Table 1: HPLC Separation of Tetracycline and 4-Epianhydrotetracycline (EATC) [6][11]
| Parameter | Value |
| Column | Acclaim PA2, 4.6 x 150 mm, 3 µm |
| Mobile Phase A | 20 mM NH4H2PO4, pH 2.2 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 5 | |
| 5.1 | |
| 8 | |
| Flow Rate | 1.5 mL/min |
| Temperature | 30 °C |
| Detection | 280 nm |
| Retention Time (TC) | ~4.5 min |
| Retention Time (EATC) | ~5.2 min |
| Resolution | > 2.0 |
Table 2: Relative Standard Deviations for HPLC Analysis of Tetracycline and its Epimers [5]
| Analyte | Relative Standard Deviation (2σ, n=6) |
| Chlortetracycline | ± 3.68% |
| 4-Epitetracycline | ± 4.47% |
| 4-Epianhydrotetracycline | ± 7.60% |
| Anhydrotetracycline (B590944) | ± 2.77% |
Visualization of Workflows and Relationships
Logical Relationship of Tetracycline Stereoisomers
Caption: Relationship between tetracycline, its enantiomers, and diastereomers.
Experimental Workflow for Chiral HPLC Separation
Caption: General workflow for the chiral separation of tetracycline enantiomers by HPLC.
Chiral Recognition Mechanism on a Macrocyclic Glycopeptide CSP
Caption: Key interactions involved in the chiral recognition of tetracycline enantiomers.
Conclusion
The chiral separation of tetracycline stereoisomers is a critical analytical challenge in drug development and quality control. While direct enantiomeric separation methods are not extensively detailed in the literature, the separation of diastereomers, such as 4-epitetracycline, is well-established and serves as a crucial measure of chiral purity. This guide has outlined the primary chromatographic techniques—HPLC and CE—that are applicable to this challenge. The provided experimental protocols and quantitative data serve as a foundation for developing and validating robust analytical methods. The visualization of workflows and interaction mechanisms further elucidates the principles of chiral separation. For researchers and professionals in the pharmaceutical industry, a thorough understanding and implementation of these techniques are paramount for ensuring the safety and efficacy of tetracycline-based therapeutics.
References
- 1. Classification Framework and Chemical Biology of Tetracycline-Structure-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. lcms.cz [lcms.cz]
- 9. Chiral separations using the macrocyclic antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. agilent.com [agilent.com]
- 13. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral analysis by capillary electrophoresis using antibiotics as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review | Semantic Scholar [semanticscholar.org]
- 17. scilit.com [scilit.com]
- 18. Simulated moving bed chromatography for the separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enantiomers separation by simulated moving bed chromatography. Non-instantaneous equilibrium at the solid-fluid interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ethz.ch [ethz.ch]
An In-depth Technical Guide on the Binding Affinity of Tetracycline to Bacterial Ribosomes
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the binding affinity of tetracycline (B611298) to bacterial ribosomes. Due to a lack of available research, this document focuses exclusively on the naturally occurring and clinically utilized stereoisomer of tetracycline. No quantitative data or specific experimental protocols for the (S)-enantiomer of tetracycline have been reported in the peer-reviewed scientific literature. All data and methodologies presented herein pertain to tetracycline in its conventional form.
Introduction
Tetracycline is a broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1] This interaction prevents the accommodation of aminoacyl-tRNA (aa-tRNA) at the ribosomal A-site, thereby stalling translation.[2] The primary target of tetracycline is the 16S ribosomal RNA (rRNA) within the 30S subunit.[3] Understanding the precise molecular interactions, binding affinities, and the downstream consequences of this binding is crucial for the development of new tetracycline derivatives and for combating antibiotic resistance.
Quantitative Binding Affinity Data
The binding affinity of tetracycline for the bacterial ribosome has been determined using various biophysical techniques. The dissociation constant (Kd) is a common metric used to quantify this interaction, with a lower Kd value indicating a higher binding affinity.
| Ligand | Ribosomal Target | Method | Dissociation Constant (Kd) | Reference |
| Tetracycline | 30S ribosomal subunit | Not Specified | 1 - 20 µM | [4] |
| Tetracycline | Bacterial Ribosome | Not Specified | ~ 1 µM | [5] |
| Minocycline | Ribosome | Not Specified | ~20-fold higher affinity than tetracycline | [6] |
| Tigecycline | Ribosome | Not Specified | ~10-100-fold higher affinity than tetracycline | [6] |
Molecular Interactions at the Binding Site
X-ray crystallography and cryo-electron microscopy studies have revealed the detailed molecular interactions between tetracycline and the 30S ribosomal subunit.
Primary Binding Site (Tet-1): The primary and highest affinity binding site for tetracycline is located on the 30S subunit, near the A-site.[7][8] This site is predominantly formed by the 16S rRNA. Key interactions include:
-
Hydrogen Bonding: The polar face of the tetracycline molecule forms an extensive network of hydrogen bonds with the phosphate-oxygen backbone of nucleotides in helices h31 and h34 of the 16S rRNA.[7][9]
-
Magnesium Ion Coordination: A magnesium ion is often involved in mediating the interaction between tetracycline and the ribosome.[1]
-
Steric Hindrance: By occupying this position, tetracycline physically blocks the correct positioning of the incoming aminoacyl-tRNA in the A-site, preventing codon-anticodon recognition.[8]
Secondary Binding Sites: Several lower-affinity secondary binding sites for tetracycline on the 30S subunit have also been identified.[7] However, the primary binding site is considered to be responsible for the main inhibitory effect of the antibiotic.[6]
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Protocol for Tetracycline-Ribosome Binding Analysis:
-
Sample Preparation:
-
Ribosomes: Isolate 70S ribosomes or 30S subunits from a bacterial strain of interest (e.g., Escherichia coli) using established protocols involving sucrose (B13894) gradient centrifugation. Dialyze the purified ribosomes extensively against the ITC buffer (e.g., 20 mM HEPES-KOH pH 7.6, 150 mM NH4Cl, 10 mM MgCl2, 2 mM β-mercaptoethanol). Determine the precise concentration of ribosomes spectrophotometrically.
-
Tetracycline: Prepare a stock solution of tetracycline hydrochloride in the same ITC buffer used for the ribosomes. The final concentration in the syringe should be 10-20 times the concentration of the ribosome in the cell.
-
-
ITC Experiment:
-
Instrument Setup: Use a properly calibrated isothermal titration calorimeter. Set the experimental temperature (e.g., 25°C).
-
Loading: Load the ribosome solution (e.g., 5-10 µM) into the sample cell and the tetracycline solution (e.g., 100-200 µM) into the injection syringe.
-
Titration: Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the tetracycline solution into the ribosome solution. Allow sufficient time between injections for the signal to return to baseline.
-
Control: Perform a control titration by injecting tetracycline into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Filter Binding Assay
This technique is used to measure the binding of a radiolabeled ligand to a macromolecule. The complex is retained on a filter, while the unbound ligand passes through.
Protocol for Tetracycline-Ribosome Binding:
-
Materials:
-
Radiolabeled tetracycline (e.g., [3H]-tetracycline).
-
Purified bacterial ribosomes (70S or 30S subunits).
-
Binding Buffer: (e.g., 20 mM HEPES-KOH pH 7.6, 150 mM NH4Cl, 10 mM MgCl2, 4 mM β-mercaptoethanol).[10]
-
Nitrocellulose filters (0.45 µm pore size).
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a series of reaction mixtures containing a fixed concentration of radiolabeled tetracycline and varying concentrations of ribosomes in the binding buffer.
-
Incubate the mixtures at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 15-30 minutes).[10]
-
Rapidly filter each reaction mixture through a nitrocellulose filter under vacuum.
-
Wash the filters with cold binding buffer to remove any non-specifically bound ligand.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound tetracycline as a function of the ribosome concentration.
-
Fit the data to a binding isotherm (e.g., a hyperbolic or sigmoidal curve) to determine the dissociation constant (Kd).
-
X-ray Crystallography
This technique provides high-resolution structural information about the tetracycline-ribosome complex.
Workflow for Tetracycline-Ribosome Complex Crystallization:
-
Complex Formation:
-
Incubate highly purified and concentrated 30S ribosomal subunits with a molar excess of tetracycline.
-
-
Crystallization:
-
Use vapor diffusion (hanging or sitting drop) methods to screen for crystallization conditions. The crystallization solution typically contains a precipitant (e.g., polyethylene (B3416737) glycol), salts, and a buffer.
-
-
Data Collection:
-
Flash-cool the crystals in a cryoprotectant and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data and solve the structure using molecular replacement, using a known ribosome structure as a search model.
-
Build and refine the model of the tetracycline-ribosome complex.
-
Signaling Pathways and Downstream Effects
Tetracycline's primary mechanism of action is the direct inhibition of protein synthesis. However, recent studies have revealed downstream signaling events that are triggered by tetracycline-induced ribosomal stalling.
Mitoribosome Quality Control and ER Stress Reduction
Tetracyclines can also bind to mitochondrial ribosomes (mitoribosomes) due to their prokaryotic origin. This binding can stall mitoribosomal translation, which in turn activates a quality control pathway. This pathway can lead to the dissociation of the mitoribosome and has been shown to reduce endoplasmic reticulum (ER) stress, ultimately promoting cell survival under certain stress conditions.[11]
Caption: Tetracycline-induced signaling cascade in mitochondria.
Integrated Stress Response (ISR)
Binding of certain tetracycline analogs to human ribosomes has been shown to activate the integrated stress response (ISR).[12] The ISR is a cellular stress response pathway that is activated by various stimuli, including ribosomal stalling. Activation of the ISR can lead to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs.
Experimental and Logical Workflows
The following diagram illustrates a general workflow for investigating the binding of a ligand, such as tetracycline, to the bacterial ribosome.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Reactome | Tetracycline antibiotics bind to 16S rRNA [reactome.org]
- 4. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for specific, high-affinity tetracycline binding by an in vitro evolved aptamer and artificial riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Cryo-EM structure of the tetracycline resistance protein TetM in complex with a translating ribosome at 3.9-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetracyclines activate mitoribosome quality control and reduce ER stress to promote cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetic Properties of Tetracycline in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide summarizes publicly available data on tetracycline (B611298). The term "Tetracycline,(S)" as specified in the query is not a standard nomenclature found in the pharmacokinetic literature. Tetracycline possesses multiple chiral centers, and research typically refers to "tetracycline" or its salt forms (e.g., hydrochloride) without specifying a particular stereoisomer. Therefore, this document pertains to tetracycline as commonly studied.
Executive Summary
Tetracycline is a broad-spectrum antibiotic whose efficacy and safety profile are critically dependent on its pharmacokinetic (PK) properties: Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding these properties in preclinical animal models is fundamental for predicting its behavior in humans. This technical guide provides a consolidated overview of tetracycline's pharmacokinetics in key animal models, details common experimental methodologies, and illustrates a relevant biological pathway modulated by tetracycline.
Pharmacokinetic Profile of Tetracycline
The pharmacokinetic profile of tetracycline varies across species and with the route of administration. It is generally characterized by rapid but incomplete oral absorption, wide distribution throughout the body, limited metabolism, and excretion primarily through urine and feces.[1]
Absorption
Following oral administration, tetracyclines are primarily absorbed in the upper small intestine, with effective blood concentrations typically reached within 2 to 4 hours.[2] However, oral absorption is variable, ranging from 25% to 60%.[3][4] This process can be significantly impaired by the presence of di- and trivalent cations, such as calcium, magnesium, iron, and aluminum, which form insoluble chelation complexes.[1][2] Food, particularly dairy products, can reduce the absorption of tetracycline by approximately 50%.[4]
Distribution
Tetracycline distributes extensively and rapidly throughout the body.[1][2] It penetrates most tissues and body fluids, with notable concentrations found in the liver and kidney.[1] Due to its osteotropic nature, tetracycline can form chelate complexes with calcium and become incorporated into bones and teeth.[1][5] The volume of distribution (Vd) is relatively small in dogs, suggesting it does not diffuse out of blood vessels extensively in this species.[6]
Metabolism
Evidence suggests that tetracycline undergoes limited biotransformation in animal models.[1][2] Studies in both rats and dogs using radiolabeled tetracycline indicated that the molecule remains largely chemically unaltered, with the majority excreted as the parent compound.[1][7] While some inactive isomers can be formed, these are generally considered artifacts of chemical processes rather than biological metabolism.[1]
Excretion
Tetracycline is eliminated from the body through both renal and fecal routes.[1] After intravenous administration in rats, approximately 90% of the dose is eliminated via urine and feces.[1] In dogs, a significant portion is also excreted in bile.[2] The drug can also be found in milk, saliva, and tears.[2]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for tetracycline in common animal models.
Table 1: Pharmacokinetic Parameters of Tetracycline in Dogs
| Route of Admin. | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Vd (L/kg) | Clearance (mL/kg/min) | Bioavailability (%) | Reference |
| Oral | 20 | 1.9 - 5.0 | 1.5 - 2.0 | 4.0 | - | - | ~40 | [8] |
| Intravenous | 10 | 10.6 (at 1h) | - | - | - | - | - | [1] |
| Intravenous | 50 | - | - | 4.4 | ~0.3 | ~0.7 | - | [6][9] |
Table 2: Pharmacokinetic Parameters of Tetracycline in Rats
| Route of Admin. | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | Half-life (t½) (h) | Reference |
| Oral | 75 | 3.6 | 2.0 | - | [1] |
Experimental Protocols
Standardized protocols are crucial for obtaining reliable and reproducible pharmacokinetic data. Below is a typical workflow and methodology for a preclinical PK study of tetracycline.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for a tetracycline pharmacokinetic study in an animal model.
Detailed Methodology
-
Animal Models : Studies commonly use species such as beagle dogs or Sprague-Dawley rats.[1][6] Animals are typically healthy adults and are acclimatized to laboratory conditions for at least one week prior to the study.[10]
-
Drug Administration : For oral studies, tetracycline hydrochloride is often administered via gavage to fasted animals.[1][8] For intravenous (IV) studies, the drug is dissolved in a suitable vehicle (e.g., distilled water) and administered as a single bolus injection, often via the cephalic vein.[6]
-
Sample Collection : Blood samples are collected at predetermined time points (e.g., pre-dose, and at 5, 15, 30, 60 minutes, and 2, 4, 6, 24 hours post-dose).[6] Samples are typically drawn from a catheterized vein (e.g., jugular vein) into tubes containing an anticoagulant.[6] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[6]
-
Bioanalytical Method : Tetracycline concentrations in plasma are quantified using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common technique.[8][10][11]
-
Sample Preparation : Plasma samples often undergo protein precipitation with an agent like trichloroacetic acid (TCA), which has been shown to stabilize tetracyclines against epimerization.[12] This is followed by centrifugation to remove precipitated proteins.
-
Chromatography : The supernatant is injected into an HPLC system equipped with a C18 column.[10][11] A mobile phase consisting of an organic solvent (e.g., acetonitrile) and an acidic buffer (e.g., oxalic acid) is used to separate tetracycline from endogenous plasma components.[11]
-
Detection : The concentration is determined by a detector set at a specific wavelength (e.g., 355-370 nm for UV detection).[10][11] Quantification is based on a calibration curve prepared with known concentrations of tetracycline.[10]
-
Relevant Signaling Pathway: MMP Inhibition
Beyond their antimicrobial effects, tetracyclines possess significant anti-inflammatory properties, which are partly attributed to their ability to inhibit Matrix Metalloproteinases (MMPs).[13][14] MMPs are zinc-dependent enzymes that degrade extracellular matrix components and are involved in inflammation and tissue remodeling.[13] Tetracyclines inhibit MMPs by chelating the essential zinc ion at the enzyme's active site.[5] This mechanism is relevant to various pathological conditions, including periodontitis and atherosclerosis.[13][15]
Diagram of Tetracycline's MMP Inhibition Pathway
The diagram below illustrates the mechanism by which tetracyclines inhibit MMPs, thereby reducing tissue degradation.
References
- 1. fao.org [fao.org]
- 2. Tetracyclines Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. Use of tetracycline as an inhibitor of matrix metalloproteinase activity secreted by human bone-metastasizing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. Metabolism of tetracycline in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Pharmacokinetics of tetracycline hydrochloride after single intravenous injection in dogs [ijvr.shirazu.ac.ir]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. Challenges in the bioanalysis of tetracyclines: Epimerisation and chelation with metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix metalloproteinase inhibition with tetracyclines for the treatment of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory Actions of Adjunctive Tetracyclines and Other Agents in Periodontitis and Associated Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to In Silico Docking Studies of Tetracycline with Its Ribosomal Target
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the in silico molecular docking analysis of tetracycline (B611298), a broad-spectrum antibiotic, with its primary bacterial target, the 30S ribosomal subunit. We detail the mechanism of action, present a standardized computational docking protocol, and summarize relevant quantitative data from recent studies. This document serves as a resource for researchers employing computational methods to understand antibiotic-target interactions, facilitate drug design, and investigate resistance mechanisms. Visual workflows and pathway diagrams created using Graphviz are included to clearly illustrate complex processes.
Tetracycline's Mechanism of Action: Targeting the Bacterial Ribosome
Tetracycline exerts its bacteriostatic effect by inhibiting protein synthesis.[1] Its primary target is the bacterial 70S ribosome, specifically the 30S small subunit.[2][3][4] Upon entering the bacterial cell, tetracycline binds to a high-affinity site on the 30S subunit, composed of 16S rRNA and associated proteins.[3][4] This binding site, often designated Tet-1, is located within the aminoacyl-tRNA (aa-tRNA) acceptor site (A-site).[4][5][6]
By occupying this critical position, tetracycline sterically hinders the stable binding of aa-tRNA to the A-site of the mRNA-ribosome complex.[2][4][7] This action effectively prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein elongation and inhibiting bacterial growth and replication.[1][2] While several tetracycline binding sites on the ribosome have been identified through crystallographic studies, the Tet-1 site is considered the primary one responsible for its antibiotic activity.[6][8] The interaction is reversible and is often stabilized by the presence of a magnesium ion (Mg²⁺), which chelates with the tetracycline molecule.[3][8]
Experimental Protocol: In Silico Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, enabling the estimation of binding affinity.[9] The following protocol outlines a generalized workflow for docking tetracycline to its target.
Methodologies:
-
Target Protein Retrieval and Preparation :
-
The three-dimensional crystal structure of the target, the bacterial 30S ribosomal subunit, is obtained from a public repository such as the RCSB Protein Data Bank (PDB).
-
The protein structure is prepared using software like BIOVIA Discovery Studio or AutoDock Tools.[10][11] This crucial step involves removing non-essential components like water molecules and heteroatoms, adding polar hydrogens, and assigning charges.[11][12]
-
-
Ligand Preparation :
-
The 2D structure of tetracycline is obtained from databases like PubChem.
-
Software such as ChemDraw is used to create the structure, which is then converted into a 3D conformation.[11] The ligand's energy is minimized to achieve a stable conformation for docking.
-
-
Molecular Docking Simulation :
-
Docking is performed using specialized software such as PyRx, AutoDock Vina, or iGEMDock.[9][10][13]
-
A 'grid box' is defined, specifying the search space for the ligand on the target protein. This box is centered on the known binding site (e.g., the A-site in the 30S subunit).[11]
-
The docking algorithm, often a Lamarckian genetic algorithm, explores various conformations of the ligand within the defined binding site and scores them.[13]
-
-
Analysis of Docking Results :
-
The primary output is the binding affinity (or docking score), typically expressed in kcal/mol. A more negative value indicates a more favorable and stable protein-ligand interaction.[9]
-
The best-scoring poses are visualized to analyze the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between tetracycline and the amino acid or nucleotide residues of the binding pocket.[9][12]
-
Quantitative Data from In Silico Studies
While the primary target of tetracycline is the ribosome, many recent in silico studies have focused on tetracycline derivatives and their interactions with resistance-mediating proteins, such as the TetR repressor protein. The data below summarizes binding affinities from such studies, providing a quantitative baseline for typical tetracycline-class interactions.
Table 1: Binding Affinities of Tetracycline Derivatives with TetR Protein [9][10]
| Compound ID | Binding Energy (kcal/mol) | Target Protein | Software Used |
| C1 | -8.9 | TetR | PyRx (AutoDock Vina) |
| C17 | -8.6 | TetR | PyRx (AutoDock Vina) |
| C12 | -8.5 | TetR | PyRx (AutoDock Vina) |
| C11 | -8.4 | TetR | PyRx (AutoDock Vina) |
| C14 | -7.7 | TetR | PyRx (AutoDock Vina) |
| C16 | -7.7 | TetR | PyRx (AutoDock Vina) |
Note: The compounds listed are derivatives of tetracycline designed in the cited studies to overcome resistance.[9][10]
Additionally, docking studies have been used to explore the repurposing of tetracyclines for other diseases. The following table shows results from a study investigating tetracyclines as potential inhibitors of the SARS-CoV-2 main protease (Mpro), demonstrating the application of this methodology to different targets.
Table 2: Binding Affinities of Tetracyclines with SARS-CoV-2 Mpro [14]
| Compound | Docking Score (kcal/mol) | Target Protein |
| Doxycycline | -7.6 | SARS-CoV-2 Mpro |
| N3 Inhibitor (Control) | -7.6 | SARS-CoV-2 Mpro |
Note: This data is for a viral protease and is included to provide a comparative context for binding energy values obtained through similar in silico methods.[14]
Conclusion
In silico molecular docking is an indispensable tool for elucidating the molecular basis of tetracycline's antibiotic action. By simulating the interaction between tetracycline and the 30S ribosomal subunit, researchers can gain detailed insights into the binding modes and energies that drive its inhibitory function. The standardized protocol and representative data presented in this guide offer a framework for conducting and interpreting such studies. These computational approaches are vital for understanding antibiotic resistance and for the rational design of novel tetracycline derivatives with enhanced efficacy.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Crystal structures of complexes of the small ribosomal subunit with tetracycline, edeine and IF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. etflin.com [etflin.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Computational insights into tetracyclines as inhibitors against SARS-CoV-2 Mpro via combinatorial molecular simulation calculations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tetracycline in Bacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing tetracycline (B611298), a broad-spectrum bacteriostatic antibiotic, in common bacterial growth inhibition assays. The information is intended to guide researchers in accurately assessing the antimicrobial susceptibility of various bacterial strains to tetracycline.
Introduction
Tetracycline is a polyketide antibiotic that inhibits protein synthesis in bacteria.[1] It passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit.[1][2] This binding blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby preventing the addition of amino acids to the growing polypeptide chain and halting protein synthesis.[3][4] This bacteriostatic action makes tetracycline effective against a wide range of Gram-positive and Gram-negative bacteria.[4]
Mechanism of Action of Tetracycline
Tetracycline's primary mode of action is the inhibition of bacterial protein synthesis.
Caption: Mechanism of tetracycline action.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The MIC is a critical measure of a drug's potency against a specific organism.
| Bacterial Strain | Tetracycline MIC Range (µg/mL) | Notes |
| Escherichia coli (ATCC 25922) | 0.5 - 2.0 | Standard quality control strain.[5] |
| Escherichia coli (tet(C)-positive) | 2.0 - 16.0 | Isolates carrying the tet(C) resistance gene may show intermediate susceptibility.[6] |
| Staphylococcus aureus | MICs can vary significantly based on the strain and resistance mechanisms. | Some studies have reported MICs of 16-32 µg/mL for methicillin-resistant Staphylococcus aureus (MRSA).[7] |
| Anaerobic Bacteria | 81% inhibited by ≤1.6 µg/mL | Based on a study of 101 anaerobic isolates.[8] |
Note: MIC values can be influenced by the specific methodology, media, and bacterial strain used. It is recommended to establish internal quality control ranges.
Experimental Protocols
The following are detailed protocols for common bacterial growth inhibition assays used to evaluate tetracycline.
Broth Microdilution Assay for MIC Determination
This method is considered a gold standard for determining the MIC of an antimicrobial agent.[9][10] It involves a serial dilution of the antibiotic in a 96-well microtiter plate.
Caption: Broth microdilution workflow.
-
Tetracycline hydrochloride (analytical grade)
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Culture of the test bacterial strain (e.g., E. coli, S. aureus) grown on an appropriate agar (B569324) plate for 18-24 hours
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Preparation of Tetracycline Stock Solution:
-
Preparation of Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.[13]
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5][13]
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Assay Plate Preparation:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.[12]
-
Add 200 µL of the tetracycline working solution (prepared from the stock at twice the highest desired final concentration) to well 1.[12]
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.[12]
-
Continue this serial dilution process down to well 10. Discard 100 µL from well 10.[14]
-
Well 11 will serve as the growth control (no antibiotic).[12]
-
Well 12 will serve as the sterility control (no bacteria, only broth).[12][14]
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11.[12] The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Reading Results:
Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antibiotic.[15] A paper disk impregnated with a known concentration of tetracycline is placed on an agar plate inoculated with the test bacterium.
-
Tetracycline-impregnated paper disks (e.g., 30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Culture of the test bacterial strain prepared to a 0.5 McFarland standard as described above.
-
Forceps
-
Incubator (35°C ± 2°C)
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial inoculum and remove excess fluid by pressing the swab against the inside of the tube.[13]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° each time to ensure a confluent lawn of growth.[13][15]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[16]
-
-
Application of Antibiotic Disks:
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[13]
-
-
Reading Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) to the nearest millimeter using a ruler or caliper.[13]
-
Interpret the results (Susceptible, Intermediate, or Resistant) based on standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
-
Turbidimetric (Nephelometric) Assay
This method measures the inhibition of bacterial growth by monitoring the turbidity of a liquid culture over time.[17][18] It can provide quantitative data on the rate of growth inhibition.
-
Spectrophotometer or nephelometer
-
Sterile culture tubes
-
Tetracycline solution
-
Inoculated nutrient broth
-
Control tubes (inoculated medium without antibiotic, and a sterile control)
-
Assay Setup:
-
Prepare serial dilutions of tetracycline in sterile culture tubes.
-
Add an equal volume of standardized bacterial inoculum to each tube.[17]
-
Include a growth control tube (inoculum, no tetracycline) and a sterility control tube (broth only).
-
-
Incubation:
-
Incubate the tubes at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 4 hours).[17]
-
-
Measurement:
-
At regular intervals or at the end of the incubation period, measure the optical density (OD) or turbidity of each culture using a spectrophotometer.
-
The reduction in turbidity in the presence of tetracycline compared to the growth control indicates the level of growth inhibition.[18]
-
Conclusion
The choice of assay for determining bacterial growth inhibition by tetracycline depends on the specific research question. The broth microdilution method provides a quantitative MIC value, the disk diffusion assay offers a rapid and qualitative assessment of susceptibility, and the turbidimetric assay can be used to study the kinetics of growth inhibition. Adherence to standardized protocols is essential for obtaining accurate and reproducible results.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Tetracyclines: antibiotic action, uptake, and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. abo.com.pl [abo.com.pl]
- 12. benchchem.com [benchchem.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. asm.org [asm.org]
- 17. pharmacy180.com [pharmacy180.com]
- 18. Turbidimetric Assays: the Antibiotic Dose-Response Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Optimal Concentration of Tetracycline for In Vitro Experiments
Introduction
Tetracycline (B611298) is a broad-spectrum polyketide antibiotic that functions by inhibiting protein synthesis in bacteria.[1][2][3] Beyond its antibacterial properties, it is a crucial tool in molecular biology for regulating gene expression in eukaryotic cells through tetracycline-controlled transcriptional activation systems (Tet-On/Tet-Off).[4] Its utility also extends to cancer research, where it has demonstrated cytotoxic and anti-migratory effects.[5][6]
The optimal concentration of tetracycline for in vitro experiments is highly dependent on the application, the cell type (prokaryotic or eukaryotic), and the specific experimental goals. Selecting an appropriate concentration is critical to achieve the desired biological effect while minimizing off-target effects and cytotoxicity. These notes provide a comprehensive guide to determining and applying the optimal tetracycline concentration for various in vitro applications.
Mechanism of Action
Tetracycline is primarily bacteriostatic, meaning it inhibits bacterial growth rather than killing the cells directly.[1][7] It passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit.[1][2] This binding sterically blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively halting the elongation of the polypeptide chain and inhibiting protein synthesis.[2][3][8] In eukaryotic cells, tetracyclines can also disrupt protein translation within mitochondria, an effect that may confound experimental results if not carefully controlled for.[1]
Data Presentation
The effective concentration of tetracycline varies significantly across different cell types and applications. The following tables summarize quantitative data from various studies.
Table 1: Cytotoxicity and Biological Effects of Tetracycline in Eukaryotic Cells
| Cell Line | Concentration Range | Incubation Time | Effect | Assay Used | Reference |
|---|---|---|---|---|---|
| Pharyngeal Carcinoma (Detroit-562) | 10 - 100 µM | 72 h | Concentration-dependent decrease in viability (to ~46% at 100 µM). Inhibition of cell migration. | MTT, Scratch Assay | [5] |
| Human Colorectal Adenocarcinoma (HT-29) | 10 - 100 µM | 72 h | Strong inhibition of cell viability. | MTT Assay | [6] |
| Human Blood Lymphocytes | 0.1 - 1.0 µg/mL | - | All tested concentrations led to a decrease in mitotic activity. | Mitotic Activity (MA) | [9] |
| Human Liver (Chang) | Not specified | - | Showed greater sensitivity compared to kidney cell lines. | LDH Leakage | [10] |
| Kidney (LLC-PK(1), MDCK) | Not specified | - | Displayed minimal toxic response. | LDH Leakage |[10] |
Table 2: Recommended Tetracycline Concentrations for Gene Expression Systems
| System Type | Organism / Cell Type | Recommended Concentration | Purpose | Reference |
|---|---|---|---|---|
| Tet-Off System | Mammalian Cells | 5 µg/mL | Shut off protein expression | [4] |
| Tet-inducible | Trypanosoma brucei | 1 µg/mL (standard) | Induction | [11] |
| Tet-inducible | Trypanosoma brucei | 10 - 20 ng/mL | Maximal expression | [11] |
| Tet-inducible | General | 20 - 200 ng/mL | Recommended test range for optimization |[11] |
Table 3: Antibacterial Activity (MIC) of Tetracycline
| Bacterial Strain | Concentration Range | Method | Reference |
|---|
| Porcine Escherichia coli | 0.125 - 512 µg/mL | Broth Microdilution (CLSI standards) |[12] |
Experimental Protocols
Protocol 1: Preparation of Tetracycline Stock Solution
Tetracycline is light-sensitive and its potency can be reduced at pH levels below 2 or in alkali hydroxide (B78521) solutions.[4]
-
Weighing: Accurately weigh the desired amount of Tetracycline Hydrochloride powder.
-
Dissolving:
-
For Ethanol-based stock: Dissolve the powder in 70% ethanol (B145695) to a desired concentration (e.g., 5 mg/mL).[4] Vortex vigorously to ensure it is fully dissolved.[4]
-
For Water-based stock: Tetracycline is freely soluble in water (e.g., 10 mg/mL). Note that the resulting solution will be acidic (pH 2-3).
-
-
Sterilization: Filter sterilize the solution using a 0.22 µm syringe filter into a sterile, light-protecting tube (e.g., an amber tube or a clear tube wrapped in foil).[4]
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.[4]
Protocol 2: Determining Optimal Concentration via Cytotoxicity Assay (Kill Curve)
This protocol helps determine the minimum concentration of tetracycline required to achieve a desired effect (e.g., kill non-transduced cells) without excessive toxicity. It is adapted from standard antibiotic selection protocols.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
- 4. abo.com.pl [abo.com.pl]
- 5. Assessment of the In Vitro Cytotoxic Profile of Two Broad-Spectrum Antibiotics—Tetracycline and Ampicillin—On Pharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro cytotoxicity of tetracyclines and aminoglycosides in LLC-PK(1), MDCK and Chang continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacodynamic modelling of in vitro activity of tetracycline against a representative, naturally occurring population of porcine Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetracycline-Based Chiral Selectors in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers is a critical process in the pharmaceutical industry, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for the analysis and purification of enantiomeric mixtures. Macrocyclic antibiotics, a class of structurally complex molecules with multiple stereocenters, have emerged as highly effective chiral selectors for the separation of a wide range of racemic compounds.[1][2]
Tetracyclines, a subclass of macrocyclic antibiotics, possess a unique and rigid polycyclic structure with several chiral centers, making them promising candidates for chiral recognition.[3] This document provides a comprehensive overview of the principles, applications, and protocols for the use of tetracycline (B611298) and its derivatives as chiral selectors in chromatography. While specific data on (S)-tetracycline as a commercial chiral stationary phase (CSP) is limited, the information presented here is based on the well-established principles of other macrocyclic antibiotic-based CSPs and serves as a detailed guide for the development of chiral separation methods using tetracycline-based selectors.
Principle of Chiral Recognition
The enantioselective recognition by a tetracycline-based chiral stationary phase (CSP) is predicated on the formation of transient diastereomeric complexes between the chiral selector (tetracycline) and the individual enantiomers of the analyte. The differing stability of these complexes leads to different retention times on the chromatographic column, enabling their separation. The complex and multifaceted structure of tetracycline allows for a variety of intermolecular interactions that contribute to chiral discrimination:
-
Hydrogen Bonding: The numerous hydroxyl, amide, and carbonyl groups on the tetracycline molecule can act as both hydrogen bond donors and acceptors.
-
π-π Interactions: The aromatic rings within the tetracycline structure can engage in π-π stacking interactions with analytes containing aromatic moieties.
-
Steric Interactions: The rigid, three-dimensional "basket-like" shape of macrocyclic antibiotics creates steric hindrance that can favor the interaction with one enantiomer over the other.[4]
-
Dipole-Dipole Interactions: The polar functional groups distributed across the tetracycline scaffold can lead to dipole-dipole interactions with polar analytes.
-
Inclusion Complexation: The macrocyclic structure can form inclusion complexes with suitably sized analytes, where one enantiomer fits more favorably into the cavity.[5]
The combination of these interactions results in a highly selective chiral environment, allowing for the resolution of a broad spectrum of racemic compounds.
Diagram of Chiral Recognition Mechanisms
Applications
Tetracycline-based chiral selectors, akin to other macrocyclic antibiotic CSPs, are anticipated to be effective for the enantiomeric separation of a diverse range of pharmaceutical compounds, including:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Profens (e.g., ibuprofen, ketoprofen), and others.
-
Beta-blockers: Propranolol, metoprolol, etc.
-
Amino Acids and their Derivatives: Both native and derivatized amino acids.
-
Anticoagulants: Warfarin and its analogues.
-
Various other classes of drugs: Including antihistamines, antidepressants, and antifungal agents.
Quantitative Data Summary
While specific data for a tetracycline-based CSP is not widely published, the following table summarizes typical performance data for the separation of various drug classes on other macrocyclic antibiotic (e.g., vancomycin, teicoplanin) CSPs, which can be considered indicative of the potential performance of a tetracycline-based phase.
| Analyte Class | Example Compound | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| NSAIDs | Flurbiprofen | Hexane/Ethanol/TFA | 1.85 | 3.20 |
| Ketoprofen | Acetonitrile/Methanol (B129727)/Acetic Acid/Triethylamine | 1.50 | 2.50 | |
| Beta-Blockers | Propranolol | Methanol/Water/Ammonium Nitrate | 2.10 | 4.50 |
| Alprenolol | Acetonitrile/Water/TFA | 1.65 | 2.80 | |
| Anticoagulants | Warfarin | Hexane/Isopropanol | 1.40 | 2.10 |
| Amino Acids | Dansyl-Leucine | Acetonitrile/TEAA Buffer | 1.90 | 3.80 |
Note: The separation factor (α) is the ratio of the retention factors of the two enantiomers, and the resolution (Rs) is a measure of the degree of separation between the two peaks. Higher values for both indicate better separation. Mobile phase composition is a critical parameter for optimizing separations.
Experimental Protocols
The following protocols provide a general framework for the preparation of a tetracycline-bonded chiral stationary phase and a standard methodology for chiral separation using HPLC.
Protocol 1: Preparation of a Tetracycline-Bonded Silica (B1680970) Gel CSP
This protocol outlines a general procedure for the covalent immobilization of tetracycline onto a silica gel support.
Materials:
-
(S)-Tetracycline hydrochloride
-
3-Aminopropyl-functionalized silica gel (5 µm)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Dichloromethane
Procedure:
-
Activation of Tetracycline:
-
Dissolve (S)-tetracycline hydrochloride and NHS in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC to the solution and stir at 0°C for 2 hours, then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
-
Immobilization onto Silica Gel:
-
Suspend 3-aminopropyl-functionalized silica gel in the filtered solution of activated tetracycline.
-
Stir the suspension at room temperature for 24-48 hours.
-
Filter the silica gel and wash sequentially with DMF, dichloromethane, and methanol to remove unreacted reagents.
-
Dry the resulting tetracycline-bonded silica gel under vacuum.
-
-
Column Packing:
-
The prepared CSP can be slurry-packed into an HPLC column using standard procedures.
-
References
- 1. Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review [ouci.dntb.gov.ua]
Application of Tetracycline Analogs in Inducible Gene Expression Systems: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and practical guidance on the use of tetracycline (B611298) and its analogs, such as doxycycline (B596269), in inducible gene expression systems. These systems are powerful tools for the precise control of gene activity, enabling researchers to study gene function, validate drug targets, and develop novel therapeutic strategies. The "Tet-On" and "Tet-Off" systems are the most widely used platforms, offering reversible and dose-dependent regulation of target gene expression.[1][2][3][4][5]
Introduction to Tetracycline-Inducible Systems
Tetracycline-inducible gene expression systems are binary systems that rely on regulatory elements from the tetracycline resistance operon of Escherichia coli.[3][4] These systems allow for the controlled expression of a gene of interest (GOI) in eukaryotic cells.[3] The regulation is achieved through the administration or withdrawal of tetracycline or its more stable and potent derivative, doxycycline.[1][3]
There are two primary versions of the Tet system:
-
Tet-Off System: In this system, gene expression is active in the absence of an effector molecule (tetracycline or doxycycline). The tetracycline-controlled transactivator (tTA) binds to the tetracycline response element (TRE) in the promoter of the GOI, activating transcription. When tetracycline or doxycycline is added, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus shutting down gene expression.[1][2][6]
-
Tet-On System: This system works in the reverse manner. A reverse tetracycline-controlled transactivator (rtTA) is used, which can only bind to the TRE and activate transcription in the presence of doxycycline.[1][2][7] This "off-to-on" switch provides tight control with low basal expression in the uninduced state.[8] The Tet-On system is often preferred for its faster response time and the graded, dose-dependent expression of the gene product.[1][9]
Over the years, the Tet-On system has been improved to enhance its performance, leading to variants like "Tet-On Advanced" and "Tet-On 3G," which offer increased sensitivity to doxycycline and lower background expression.[4]
Mechanism of Action
The core components of the Tet systems are derived from the bacterial tetracycline resistance operon: the Tet repressor protein (TetR) and the Tet operator (tetO) DNA sequence.[3][4]
-
Regulator Component: This is a fusion protein, either tTA (TetR fused with the VP16 activation domain) for Tet-Off, or rtTA (a mutant TetR fused with VP16) for Tet-On.[1][6][7][8]
-
Response Component: This consists of the gene of interest cloned downstream of a minimal promoter (like a minimal CMV promoter) that is linked to multiple copies of the tetO sequence, collectively known as the Tetracycline Response Element (TRE).[1][4][6][8]
Signaling Pathways
The following diagrams illustrate the mechanisms of the Tet-Off and Tet-On systems.
References
- 1. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 2. Tet-On/Off Technology | Solution to induce a gene on demand | genOway [genoway.com]
- 3. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. addgene.org [addgene.org]
- 5. Tetracycline-inducible expression systems [takarabio.com]
- 6. unife.it [unife.it]
- 7. Introduction to Tet expression systems [jax.org]
- 8. benchchem.com [benchchem.com]
- 9. Development of an inducible gene expression system for primary murine keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Tetracycline Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracycline (B611298) is a broad-spectrum polyketide antibiotic commonly employed in cell culture for various applications, including the selection of cells carrying tetracycline resistance genes and in tetracycline-inducible gene expression systems (Tet-On/Tet-Off).[1][2] Proper preparation and storage of tetracycline stock solutions are crucial for ensuring its efficacy and reproducibility in experiments. This document provides detailed protocols for the preparation, storage, and application of tetracycline stock solutions in cell culture, along with its mechanism of action.
Quantitative Data Summary
A summary of the key quantitative data for Tetracycline Hydrochloride is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄N₂O₈ · HCl | [3] |
| Molecular Weight | 480.9 g/mol | [3] |
| Appearance | Yellow to orange crystalline powder | [2] |
| Solubility | - Water: Freely soluble (10-100 mg/mL), heating may be required.[3][4][5]- Ethanol (B145695): Soluble (e.g., 50 mg in 4 mL of 95% ethanol with heating).[3]- Methanol: Soluble.[3][4] | |
| Recommended Stock Solution Concentration | 5 - 10 mg/mL | [6][7] |
| Recommended Working Concentration | 10 - 50 µg/mL | [1][6][7] |
| Storage of Powder | -20°C, protected from light and moisture.[3] | |
| Storage of Stock Solution | -20°C, protected from light.[1][6] | |
| Stability of Stock Solution | Stable for several months at -20°C. Stable at 37°C for 3-4 days.[8] |
Experimental Protocols
Protocol 1: Preparation of Tetracycline Stock Solution in Water
This protocol is suitable for most cell culture applications.
Materials:
-
Tetracycline Hydrochloride powder (e.g., Sigma-Aldrich, T3383)
-
Sterile, high-purity water (e.g., cell culture grade, Milli-Q)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm)
-
Sterile cryovials or microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Tetracycline Hydrochloride powder. For a 10 mg/mL stock solution, weigh 100 mg of the powder.
-
Dissolving: Transfer the powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL). Vortex or gently warm the solution (e.g., in a 37°C water bath) to facilitate dissolution.[3] The solution should be clear and yellow to yellow-orange.[3]
-
Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with sterile water.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes. This minimizes repeated freeze-thaw cycles.[6] Store the aliquots at -20°C, protected from light.[1][6]
Protocol 2: Preparation of Tetracycline Stock Solution in 70% Ethanol
This protocol can be an alternative, and some sources suggest that filter sterilization is not necessary due to the high ethanol concentration.[6]
Materials:
-
Tetracycline Hydrochloride powder
-
95% Ethanol
-
Sterile, high-purity water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile cryovials or microcentrifuge tubes for aliquoting
Procedure:
-
Prepare 70% Ethanol: In a sterile container, prepare 70% ethanol by mixing 74 mL of 95% ethanol with 26 mL of sterile water for a final volume of 100 mL.
-
Weighing: In a sterile environment, weigh the desired amount of Tetracycline Hydrochloride powder.
-
Dissolving: Transfer the powder to a sterile conical tube. Add the 70% ethanol and vortex vigorously until the powder is completely dissolved.[1]
-
Aliquoting and Storage: Aliquot the solution into sterile cryovials or microcentrifuge tubes. Store at -20°C, protected from light.[1]
Mechanism of Action
Tetracycline exerts its antibiotic effect by inhibiting protein synthesis in bacteria.[9][10] It passively diffuses through the bacterial cell membrane and binds to the 30S ribosomal subunit.[3][11] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[9][10][11]
Visualizations
Caption: Experimental workflow for preparing tetracycline stock solutions.
Caption: Mechanism of action of tetracycline in bacterial cells.
References
- 1. abo.com.pl [abo.com.pl]
- 2. Tetracycline hydrochloride | CAS 64-75-5 | Chemodex | Biomol.com [biomol.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Tetracycline Hydrochloride - LKT Labs [lktlabs.com]
- 5. usbio.net [usbio.net]
- 6. Protocols · Benchling [benchling.com]
- 7. ibisci.com [ibisci.com]
- 8. khimexpert.com [khimexpert.com]
- 9. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Tetracycline Hydrochloride? [synapse.patsnap.com]
- 11. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Tetracycline in Antibiotic Susceptibility Testing (AST)
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed guidance on the use of tetracycline (B611298) in antibiotic susceptibility testing (AST). This document outlines the mechanism of action of tetracycline, common resistance mechanisms, and standardized protocols for determining bacterial susceptibility.
Introduction to Tetracycline
Tetracycline is a broad-spectrum polyketide antibiotic produced by the Streptomyces genus of Actinobacteria. It functions by inhibiting protein synthesis in bacteria. By binding to the 30S ribosomal subunit, tetracycline blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thus preventing the addition of amino acids to the growing peptide chain.[1][2] This bacteriostatic action is effective against a wide range of Gram-positive and Gram-negative bacteria.
Mechanisms of Bacterial Resistance to Tetracycline
Bacterial resistance to tetracycline has become widespread and can occur through several mechanisms:
-
Efflux Pumps: This is one of the most common resistance mechanisms. Bacteria acquire genes that code for membrane proteins that actively pump tetracycline out of the cell, preventing it from reaching its ribosomal target.[1][2]
-
Ribosomal Protection: Bacteria can produce ribosomal protection proteins (RPPs) that interact with the ribosome and dislodge tetracycline from its binding site, allowing protein synthesis to continue even in the presence of the antibiotic.[1][2]
-
Enzymatic Inactivation: A less common mechanism involves the enzymatic modification of the tetracycline molecule, rendering it inactive.
-
Target Modification: Mutations in the 16S rRNA, a component of the 30S ribosomal subunit, can alter the binding site of tetracycline, reducing its efficacy.
Quantitative Data for Tetracycline AST
The following tables summarize the interpretive criteria for tetracycline susceptibility testing as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints are essential for categorizing a bacterial isolate as susceptible, intermediate, or resistant.
Table 1: CLSI Interpretive Criteria for Tetracycline (M100, 34th Ed.)
| Organism Group | Disk Diffusion (30 µg disk) Zone Diameter (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| S (Susceptible) | I (Intermediate) | |
| Enterobacterales | ≥ 15 | 12-14 |
| Staphylococcus aureus | ≥ 19 | 15-18 |
| Streptococcus pneumoniae | Susceptible at ≤1 µg/ml, Intermediate at 2 µg/ml, and Resistant at ≥4 µg/ml. Disk diffusion zones are identical to those of doxycycline (B596269) (Susceptible at ≥28 mm, Intermediate at 25-27 mm, and Resistant at ≤24 mm).[3] | |
| Haemophilus influenzae | ≥ 29 | 26-28 |
Table 2: EUCAST Breakpoint Tables for Tetracycline (v. 14.0, 2024)
| Organism Group | Disk Diffusion (30 µg disk) Zone Diameter (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| S (Susceptible) | R (Resistant) | |
| Enterobacterales | ≥ 15 | < 12 |
| Staphylococcus aureus | ≥ 22 | < 19 |
| Streptococcus pneumoniae | Screening for resistance using a 1 µg oxytetracycline (B609801) disk. Zone < 20 mm suggests resistance. | ≤ 1 |
| Haemophilus influenzae | ≥ 18 | < 18 |
Note: CLSI and EUCAST guidelines are updated periodically. Always refer to the latest versions of the M100 and EUCAST breakpoint tables for the most current information.[4][5]
Table 3: Quality Control Ranges for Tetracycline AST
| Quality Control Strain | Disk Diffusion (30 µg disk) Zone Diameter (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli ATCC® 25922™ | 18 - 25 | 0.5 - 2 |
| Staphylococcus aureus ATCC® 25923™ | 24 - 30 | 0.12 - 1 |
| Pseudomonas aeruginosa ATCC® 27853™ | Not Applicable (Tetracycline is not typically active against P. aeruginosa) | 8 - 32 |
Experimental Protocols
Preparation of Tetracycline Stock Solution
Materials:
-
Tetracycline hydrochloride powder
-
70% Ethanol (B145695) or sterile deionized water
-
Sterile conical tubes or vials
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the appropriate amount of tetracycline hydrochloride powder to prepare a stock solution of 10 mg/mL.
-
Dissolve the powder in a small amount of 70% ethanol or sterile deionized water. Tetracycline is light-sensitive, so protect the solution from light by wrapping the container in aluminum foil.
-
Once dissolved, bring the solution to the final volume with the same solvent.
-
Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile, light-protected container.
-
Store the stock solution in aliquots at -20°C.
Kirby-Bauer Disk Diffusion Method
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Tetracycline disks (30 µg)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate into sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Inoculation of MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Application of Tetracycline Disks: Aseptically apply a 30 µg tetracycline disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: After incubation, measure the diameter of the zone of inhibition around the tetracycline disk in millimeters (mm) using a ruler or caliper. Compare the measured zone diameter to the interpretive criteria in Table 1 or 2 to determine if the isolate is susceptible, intermediate, or resistant.
Broth Microdilution Method for MIC Determination
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Tetracycline stock solution
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Tetracycline Dilutions: Prepare serial two-fold dilutions of the tetracycline stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the disk diffusion method, adjusted to a 0.5 McFarland standard. Further dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation of Microtiter Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the tetracycline dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: After incubation, determine the Minimum Inhibitory Concentration (MIC) by visually inspecting the wells for turbidity. The MIC is the lowest concentration of tetracycline that completely inhibits visible bacterial growth. Compare the MIC value to the interpretive criteria in Table 1 or 2 to classify the isolate.
Visualizations of Resistance Mechanisms and Experimental Workflow
Signaling Pathways of Tetracycline Resistance
The following diagrams illustrate the two primary mechanisms of bacterial resistance to tetracycline.
Caption: Tetracycline Efflux Pump Mechanism.
Caption: Ribosomal Protection Mechanism.
Experimental Workflow for Antibiotic Susceptibility Testing
This diagram outlines the key steps in performing both disk diffusion and broth microdilution antibiotic susceptibility tests.
Caption: AST Experimental Workflow.
References
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Tetracycline
Application Note and Protocol
This document provides a comprehensive guide for the determination of Tetracycline (B611298) using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the quantification of Tetracycline in various samples, including pharmaceutical formulations and biological matrices.
Introduction
Tetracyclines are a class of broad-spectrum antibiotics extensively used in both human and veterinary medicine.[1] Accurate and precise analytical methods are crucial for quality control, residue monitoring in food products, and pharmacokinetic studies.[1][2] HPLC is a powerful technique for the separation, identification, and quantification of tetracyclines due to its high resolution, sensitivity, and accuracy.[1] This application note details a reversed-phase HPLC (RP-HPLC) method with UV detection for the analysis of Tetracycline.
The principle of this method relies on the separation of Tetracycline from potential impurities and degradation products on a C18 stationary phase.[1] The mobile phase, typically a mixture of an aqueous buffer and an organic modifier, facilitates this separation.[1] A UV-vis detector is employed to monitor the column effluent at a wavelength where Tetracycline exhibits strong absorbance, allowing for accurate quantification by comparing the peak area of the analyte in a sample to that of a known standard.[1]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-vis or photodiode array (PDA) detector is suitable for this analysis.[1] The following tables summarize the typical instrument parameters and chromatographic conditions.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value | Reference(s) |
| HPLC System | Isocratic or Gradient HPLC System | [1] |
| Column | C18, 250 mm x 4.6 mm, 5 µm | [1] |
| Mobile Phase | Acetonitrile (B52724): 0.025 M KH2PO4 (pH 3.49) (60:40, v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Column Temp. | 35 °C | [1] |
| Injection Vol. | 20 µL | [1] |
| Detector | UV-Vis or PDA | [1] |
| Wavelength | 280 nm | [1][3] |
Table 2: Alternative and Specific HPLC Conditions
| Parameter | Method 2 | Method 3 | Method 4 | Reference(s) |
| Column | Discovery C8, 15cm x 4.6mm, 5µm | Primesep 100, 150mm x 4.6mm, 5µm | Acclaim PA2, 150mm x 4.6mm, 3µm | [3][4] |
| Mobile Phase | Gradient: 25mM KH2PO4 (pH 3) and Acetonitrile | Isocratic: Acetonitrile/Water (50/50) with 0.5% H2SO4 | Acetonitrile/Ammonium dihydrogen orthophosphate (pH 2.2) | [3][4] |
| Flow Rate | Not Specified | 1.0 mL/min | Not Specified | [4] |
| Detection Wavelength | 260 nm | 200 nm | 280 nm | [3][4] |
Reagents and Standards
-
Tetracycline hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Orthophosphoric acid
-
Water (HPLC grade or equivalent)
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of tetracycline hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Pharmaceutical Formulations (Tablets/Capsules):
-
Weigh and finely powder the contents of not fewer than 20 tablets/capsules.[1]
-
Accurately weigh a portion of the powder equivalent to 25 mg of tetracycline into a 25 mL volumetric flask.[1]
-
Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.[1]
-
Dilute to volume with the mobile phase and mix well.[1]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
-
-
For Biological Fluids (e.g., Plasma, Urine):
-
To 1 mL of the biological fluid, add 2 mL of acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 4000 rpm for 10 minutes.[1]
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 1 mL of the mobile phase.[1]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
-
Method Validation and Performance
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1] Key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Typical Range/Value | Reference(s) |
| Linearity | 80% to 160% of assay concentration (r > 0.999) | [5][6] |
| Accuracy (Recovery) | 99% to 101% | [5][6] |
| Precision (RSD) | < 0.6% | [5][6] |
| Limit of Detection (LOD) | 0.020 µg/mL - 10.5 ng/g | [2][7] |
| Limit of Quantification (LOQ) | 0.050 µg/mL - 20.9 ng/g | [2][7] |
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the HPLC analysis of Tetracycline.
Caption: Workflow for Tetracycline HPLC Analysis.
The logical relationship for selecting an appropriate HPLC method can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of HPLC method of analysis of tetracycline residues in eggs and broiler meat and its application to a feeding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. HPLC Method For Analysis Of Tetracycline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Qualitative immunoassay for the determination of tetracycline antibiotic residues in milk samples followed by a quantitative improved HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetracycline and its Derivatives as Fluorescent Probes in Molecular Biology
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information primarily pertains to tetracycline (B611298) in general, as literature specifically detailing the fluorescent properties of the (S)-enantiomer is scarce. The fluorescence of tetracycline originates from its shared polycyclic aromatic core, and thus, the principles and applications described are expected to be broadly applicable.
Introduction
Tetracyclines are a class of broad-spectrum antibiotics characterized by a four-ring ("tetracyclic") core structure. Beyond their well-established antimicrobial activity, these molecules possess intrinsic fluorescence, a property that has been harnessed for various applications in molecular and cellular biology. When excited by ultraviolet or blue light, tetracyclines emit fluorescence in the green-to-yellow range of the visible spectrum. This fluorescence is highly sensitive to the local environment, including pH, solvent polarity, and, most notably, the presence of metal ions and binding to macromolecules. This solvatochromic and ion-sensitive fluorescence makes tetracycline and its derivatives, such as chlortetracycline (B606653) (CTC) and anhydrotetracycline (B590944) (aTc), versatile fluorescent probes for visualizing biological structures, sensing ions, and studying pathological protein aggregation.
Key Applications and Methodologies
Fluorescent Sensing of Divalent Metal Ions
Tetracyclines are excellent chelators of divalent metal ions, such as Ca²⁺, Mg²⁺, and Zn²⁺.[1][2][3] This chelation event often leads to a significant enhancement of their fluorescence quantum yield, a phenomenon known as chelation-enhanced fluorescence (CEF). This property allows tetracyclines to be used as "switch-on" fluorescent probes for detecting these ions in biological systems. Chlortetracycline, in particular, has been investigated as a probe for membrane-associated divalent cations.[1] The formation of a ternary complex between the tetracycline, a metal ion, and a biological target (like a membrane or protein) can further modulate the fluorescent signal, providing a means to study ion-binding sites in complex environments.[1]
Quantitative Data: Photophysical Properties of Tetracycline Derivatives
| Derivative | Excitation Max (λex) | Emission Max (λem) | Environment/Complex | Reference |
| Tetracycline | ~388 nm | ~530 nm | In water | [2][4] |
| Tetracycline-Mg²⁺ | ~390 nm | ~520-530 nm | Enhanced fluorescence | [2] |
| Tetracycline-Eu³⁺ | ~388 nm | ~619 nm | Lanthanide complex | [5] |
| Chlortetracycline | ~400 nm | ~530 nm | In non-polar solvents | [6] |
| Anhydrotetracycline | ~418 nm | ~475 nm | In Al³⁺ complex | [7] |
Experimental Protocol: Spectrofluorometric Detection of Zn²⁺ using Tetracycline
This protocol provides a general framework for detecting Zn²⁺ in a buffered solution.
Materials:
-
Tetracycline hydrochloride stock solution (1 mM in ethanol)
-
Tris buffer (50 mM, pH 7.4)
-
Zinc chloride (ZnCl₂) stock solution (10 mM in deionized water)
-
Fluorometer and quartz cuvettes
Procedure:
-
Preparation of Working Solution: Prepare a 10 µM working solution of tetracycline by diluting the stock solution in Tris buffer.
-
Baseline Measurement: Transfer 2 mL of the 10 µM tetracycline solution to a quartz cuvette and measure the baseline fluorescence spectrum (e.g., excitation at 390 nm, emission scan from 450 nm to 650 nm).
-
Titration with Zn²⁺: Add small aliquots (e.g., 1-5 µL) of the ZnCl₂ stock solution to the cuvette. After each addition, gently mix and allow the solution to equilibrate for 1-2 minutes.
-
Fluorescence Measurement: Record the fluorescence spectrum after each addition of Zn²⁺.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (~525 nm) against the concentration of added Zn²⁺ to generate a binding curve.
Visualization: Mechanism of Chelation-Enhanced Fluorescence
Caption: Chelation of a metal ion by tetracycline restricts intramolecular rotation, reducing non-radiative decay pathways and enhancing fluorescence emission.
Staining and Detection of Amyloid Fibrils and Protein Aggregates
A significant application of tetracycline in drug development and neuroscience is its ability to bind to the cross-β-sheet structures characteristic of amyloid fibrils, which are hallmarks of neurodegenerative diseases like Alzheimer's.[8][9][10] Similar to the widely used amyloid-binding dye Thioflavin T (ThT), tetracycline exhibits enhanced fluorescence upon binding to these protein aggregates.[8][10] This property makes it a useful tool for:
-
In vitro screening: Identifying compounds that inhibit or disaggregate amyloid fibril formation.[8][9]
-
Microscopy: Visualizing amyloid plaques in tissue sections or protein aggregates in cell culture.
Studies have shown that tetracyclines not only bind to amyloid fibrils but can also interfere with their formation and even disassemble pre-formed fibrils, suggesting a potential therapeutic role.[8][9][11]
Quantitative Data: Tetracycline Interaction with Amyloid Aggregates
| Parameter | Value | Protein System | Notes | Reference |
| Doxycycline IC₅₀ | 29 µM | Tau Aggregation (heparin-induced) | Inhibits fibril formation. | [11] |
| Tetracycline Binding | Yes | Aβ₁₋₄₂ Amyloid Fibrils | Induces formation of non-toxic, off-pathway aggregates. | [10] |
| Doxycycline Effect | Disassembly | β2-microglobulin Fibrils | Can disassemble pre-formed fibrils. | [9] |
Experimental Protocol: In Vitro Amyloid Aggregation Assay using Tetracycline Fluorescence
This protocol describes how to monitor the inhibition of amyloid-beta (Aβ₄₂) aggregation.
Materials:
-
Lyophilized Aβ₄₂ peptide
-
Hexafluoroisopropanol (HFIP)
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tetracycline hydrochloride stock solution (1 mM in PBS)
-
Test inhibitor compound stock solution (in DMSO)
-
Black 96-well microplate with a clear bottom
-
Plate-reading fluorometer
Procedure:
-
Aβ₄₂ Preparation:
-
Dissolve Aβ₄₂ in HFIP to 1 mg/mL, aliquot, and evaporate HFIP. Store desiccated at -20°C.
-
Just before use, dissolve an aliquot of Aβ₄₂ film in DMSO to make a 5 mM stock solution.
-
-
Assay Setup:
-
In each well of the 96-well plate, add components in the following order:
-
PBS buffer.
-
Tetracycline solution to a final concentration of 10 µM.
-
Test inhibitor at various final concentrations (or vehicle control - DMSO).
-
Aβ₄₂ stock solution to a final concentration of 10 µM.
-
-
The final volume in each well should be 100-200 µL. Include controls with no Aβ₄₂ (blank) and Aβ₄₂ with no inhibitor.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C, with intermittent shaking to promote aggregation.
-
Measure fluorescence at regular intervals (e.g., every 30 minutes for 24-48 hours) using the plate reader (λex ≈ 390 nm, λem ≈ 525 nm).
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot fluorescence intensity versus time to generate aggregation kinetics curves.
-
Compare the curves in the presence of the inhibitor to the control to determine the extent of inhibition.
-
Visualization: Experimental Workflow for Inhibitor Screening
Caption: Workflow for high-throughput screening of amyloid aggregation inhibitors using tetracycline as a fluorescent probe.
General Biological Staining
Tetracycline's ability to chelate calcium makes it an effective fluorescent label for mineralizing tissues. For decades, it has been used for in vivo bone labeling to study bone growth and dynamics.[6] When administered, it incorporates into newly forming bone and can be visualized in undecalcified bone sections by fluorescence microscopy. Different tetracycline derivatives can sometimes be distinguished by their subtle spectral differences, allowing for polychrome sequential labeling to mark bone formation at different time points.[6] Additionally, its lipophilic character allows it to accumulate in membranes, enabling visualization of cellular structures like mitochondria.
Experimental Protocol: Fluorescent Staining of Cells in Culture
This protocol is a starting point for staining live cells with tetracycline. Optimization of concentration and incubation time is recommended for specific cell types.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Tetracycline hydrochloride stock solution (1 mg/mL in water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with DAPI/blue filter set (e.g., Ex: 380-400 nm, Em: >510 nm)
Procedure:
-
Prepare Staining Solution: Dilute the tetracycline stock solution in complete culture medium to a final working concentration of 1-10 µg/mL.
-
Cell Staining:
-
Remove the existing medium from the cells.
-
Add the tetracycline staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Wash:
-
Remove the staining solution.
-
Gently wash the cells two times with warm PBS or fresh culture medium to remove unbound probe.
-
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Immediately visualize the cells using a fluorescence microscope. Tetracycline fluorescence will appear greenish-yellow.
-
Visualization: Logical Relationships of Tetracycline Probe Applications
Caption: Core physicochemical properties of tetracycline and their corresponding applications as a fluorescent probe in molecular biology.
References
- 1. The limitations of chlorotetracycline as a fluorescent probe of divalent cations associated with membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Zinc Ion-Based Switch-on Fluorescence-Sensing Probes for the Detection of Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrofluorimetric assay of tetracycline and anhydrotetracycline in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-amyloidogenic activity of tetracyclines: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Tetracyclines on the Dynamics of Formation and Destructuration of β2-Microglobulin Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Application Notes: Utilizing Tetracycline in Prokaryotic In Vitro Transcription/Translation (IVTT) Assays
Introduction
In vitro transcription/translation (IVTT) systems are powerful tools for cell-free protein synthesis, enabling rapid expression and analysis of proteins without the need for live cells. Prokaryotic IVTT systems, typically derived from Escherichia coli S30 extracts, contain all the necessary molecular machinery for transcription and translation, including ribosomes, RNA polymerase, tRNAs, and amino acids. These systems are invaluable for high-throughput screening, protein functional analysis, and studying the mechanisms of antibiotics.
Tetracycline (B611298) is a broad-spectrum bacteriostatic antibiotic that functions by inhibiting protein synthesis.[1][2] Its well-characterized mechanism of action makes it an excellent tool for use in prokaryotic IVTT assays, both as a control inhibitor and as a subject of study for antibiotic resistance and ribosome function. These notes provide a detailed overview and protocol for incorporating tetracycline into E. coli-based IVTT experiments.
Principle of Action
Tetracyclines inhibit protein synthesis by binding to the bacterial 70S ribosome.[1] Specifically, they bind reversibly to the 30S ribosomal subunit.[2][3] This binding event physically blocks the aminoacyl-tRNA from accessing the acceptor (A) site on the mRNA-ribosome complex.[1][2][3][4] By preventing the attachment of new amino acids, tetracycline effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis.[5] Some studies also suggest that tetracyclines can interfere with the translation initiation phase.[6][7] This direct and potent inhibition of the translational machinery is readily observable in E. coli-based IVTT systems.
Applications
-
Mechanism of Action Studies: Directly observe and quantify the inhibitory effects of tetracycline and its analogs on bacterial translation.
-
Antibiotic Screening: Use as a positive control when screening for novel compounds that target the bacterial ribosome.
-
Resistance Studies: Compare protein synthesis efficiency in IVTT extracts derived from tetracycline-resistant and susceptible bacterial strains.
-
Negative Control: Ensure that protein expression in a prokaryotic IVTT system is indeed dependent on ribosomal translation.
Quantitative Data
The potency of tetracycline can be quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values can vary depending on the specific IVTT system, the reporter protein being expressed, and the overall reaction conditions. The table below provides a summary of relevant concentration data from literature, which can serve as a guide for designing IVTT experiments.
| Parameter | Organism/System | Value | Notes | Reference |
| EC50 | E. coli MG1655 (in vivo) | ~1.0 µg/mL | The concentration that causes 50% inhibition of bacterial growth. | [8] |
| Typical Working Concentration | E. coli DH5α with pBR322 | 10 - 45 µg/mL | Concentrations used to study the expression of resistance genes in vivo. | |
| Serum Concentration (Oral Dosing) | Human | 2 - 5 µg/mL | Therapeutic concentrations achieved in patients. | [3] |
| Suggested Starting Range (IVTT) | E. coli S30 Extract | 0.1 - 100 µM | A broad range to establish a dose-response curve. (MW: 444.4 g/mol ) | N/A |
Protocol: Tetracycline Inhibition in an E. coli IVTT Assay
This protocol describes a method to determine the dose-dependent inhibition of a reporter protein (e.g., Green Fluorescent Protein, GFP) by tetracycline in a commercially available E. coli-based IVTT system.
Objective: To measure the IC50 of tetracycline by quantifying the inhibition of GFP synthesis in an E. coli S30 IVTT reaction.
Materials:
-
E. coli S30-based IVTT Kit (e.g., PURExpress®, NEB; S30 T7 High-Yield, Promega)
-
Reporter Plasmid: pCFE-GFP or similar plasmid with a T7 promoter driving GFP expression.
-
Tetracycline Hydrochloride (MW: 480.9 g/mol )
-
Nuclease-free water
-
Microcentrifuge tubes
-
Microplate reader with fluorescence detection (Excitation: ~488 nm, Emission: ~509 nm for GFP)
-
96-well black, clear-bottom plates
Reagent Preparation:
-
Tetracycline Stock Solution (10 mM): Dissolve 4.81 mg of tetracycline hydrochloride in 1 mL of nuclease-free water. Mix thoroughly. Store in small aliquots at -20°C, protected from light.
-
Reporter Plasmid DNA: Dilute the plasmid to a working concentration of 250 ng/µL in nuclease-free water, as a starting point. Optimize concentration as recommended by the IVTT kit manufacturer.
Experimental Workflow:
Assay Procedure:
-
Prepare Tetracycline Dilutions: Perform a serial dilution of the 10 mM tetracycline stock solution in nuclease-free water to prepare concentrations for your dose-response curve (e.g., ranging from 2 mM to 20 µM). This will result in final in-reaction concentrations from 100 µM down to 1 µM if adding 1 µL to a 20 µL reaction. Adjust as needed to cover a wider range.
-
Set up IVTT Reactions: On ice, prepare a master mix containing the IVTT S30 extract, reaction buffer, and reporter plasmid DNA according to the manufacturer's protocol. Prepare enough master mix for all reactions plus 10% overage. A typical reaction volume is 15-25 µL.
-
Assemble Final Reactions:
-
Aliquot the master mix into pre-chilled microcentrifuge tubes or wells of a 96-well plate.
-
Add 1 µL of each tetracycline dilution to the respective tubes/wells.
-
For the 100% activity control (No Inhibition) , add 1 µL of nuclease-free water (vehicle).
-
For the background control (No Template) , set up a reaction with master mix but substitute nuclease-free water for the plasmid DNA.
-
-
Incubation: Mix the reactions gently. Incubate at 37°C for 2-4 hours, or as recommended by the kit manufacturer.
-
Measurement:
-
After incubation, add nuclease-free water to each reaction to bring the total volume to 100 µL (or a suitable volume for the plate reader).
-
Transfer the diluted reactions to a 96-well black, clear-bottom plate.
-
Measure the fluorescence using a microplate reader with the appropriate filters for GFP.
-
Data Analysis:
-
Correct for Background: Subtract the average fluorescence value of the "No Template" control from all other measurements.
-
Calculate Percent Inhibition: Use the following formula for each tetracycline concentration: % Inhibition = 100 * (1 - (Fluorescence_Sample / Fluorescence_NoInhibitorControl))
-
Determine IC50: Plot the % Inhibition versus the log of the tetracycline concentration. Fit the data to a four-parameter logistic (4PL) non-linear regression curve to determine the IC50 value, which is the concentration of tetracycline that causes 50% inhibition of GFP synthesis.
Troubleshooting:
-
High background fluorescence: The S30 extract itself can be slightly fluorescent. Ensure you subtract the signal from a "no template" control.
-
No inhibition observed: The tetracycline stock may have degraded. Ensure it is stored properly, protected from light. Alternatively, the concentration range may be too low; test higher concentrations.
-
Low signal in the positive control: The IVTT reaction may be suboptimal.[9][10] Ensure reagents were kept on ice and DNA is of high quality and at an optimal concentration. Lowering the incubation temperature (e.g., to 30°C) can sometimes improve the yield of active protein.[9]
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 3. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducible Protein Expression Using the T-REx System | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 7. A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic Toxicity Profiles of Escherichia coli Strains Lacking DNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Studying Tetracycline Resistance Mediated by the tet(S) Gene
Introduction
Tetracycline (B611298) is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in bacteria.[1][2] It achieves this by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site on the 30S ribosomal subunit.[1][2] However, the widespread use of tetracyclines in human and veterinary medicine has led to the emergence and spread of bacterial resistance, diminishing its clinical effectiveness.[3][4]
Bacterial resistance to tetracycline is primarily mediated by three main mechanisms:
-
Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.[3][5]
-
Ribosomal Protection: Production of proteins that protect the ribosome from the action of tetracycline.[3][5]
-
Enzymatic Inactivation: Chemical modification of the tetracycline molecule, rendering it ineffective.[6][7]
The tet(S) gene confers resistance through the ribosomal protection mechanism.[5][8] It encodes a Ribosomal Protection Protein (RPP) that belongs to a family of translational GTPases with structural similarity to elongation factors.[9] These proteins bind to the ribosome and cause a conformational change that dislodges the tetracycline molecule from its binding site, thereby allowing protein synthesis to resume. This application note provides a comprehensive experimental framework for researchers studying tetracycline resistance, with a specific focus on the tet(S) determinant.
Key Experimental Protocols
Phenotypic Characterization of Tetracycline Resistance
This protocol determines the level of resistance of a bacterial isolate to tetracycline, establishing a direct link between genetic determinants and a functional resistance phenotype.
a) Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method establishes the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
Tetracycline hydrochloride stock solution (e.g., 1 mg/mL)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a serial two-fold dilution of tetracycline in MHB across a 96-well plate. Typical concentrations might range from 128 µg/mL to 0.25 µg/mL.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.[10]
-
Dilute the standardized bacterial suspension in MHB and inoculate each well of the microtiter plate to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria, no antibiotic) and a negative control well (MHB, no bacteria).
-
Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.[5]
-
The MIC is the lowest concentration of tetracycline at which no visible growth is observed.
b) Disk Diffusion (Kirby-Bauer) Test
A qualitative method to assess the susceptibility of a bacterial isolate to an antibiotic.
Materials:
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Mueller-Hinton Agar (MHA) plates[11]
-
Tetracycline antibiotic disks (e.g., 30 µg)[5]
-
Sterile cotton swabs
Protocol:
-
Using a sterile swab, uniformly streak the standardized bacterial suspension over the entire surface of an MHA plate to create a lawn of bacteria.[11]
-
Aseptically place a tetracycline disk onto the surface of the agar.[5]
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.
-
Interpret the results as 'Susceptible', 'Intermediate', or 'Resistant' based on established clinical standards (e.g., CLSI guidelines).[5]
Genotypic Characterization of the tet(S) Gene
These protocols focus on detecting and quantifying the tet(S) gene.
a) DNA Extraction
High-quality genomic DNA is essential for reliable PCR results.
Protocol:
-
Culture the bacterial isolate overnight in an appropriate broth medium.
-
Harvest bacterial cells by centrifugation.
-
Extract total genomic DNA using a commercial kit (e.g., DNeasy PowerFood Microbial Kit) following the manufacturer's instructions.[10][12] Alternatively, a standard boiling method can be used for rapid screening.[5]
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) or by agarose (B213101) gel electrophoresis.
b) Conventional PCR for tet(S) Detection
This protocol is used for the qualitative detection of the tet(S) gene.
Protocol:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and tet(S)-specific primers (see Table 1).
-
Add template DNA (10-50 ng) to the master mix.
-
Perform PCR amplification using the thermal cycling conditions outlined in Table 2.
-
Analyze the PCR product by agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result for the tet(S) gene.
-
Include positive controls (DNA from a known tet(S)-positive strain) and negative controls (no template DNA) in every run.[13]
c) Real-Time Quantitative PCR (qPCR) for tet(S) Quantification
qPCR allows for the precise measurement of the number of tet(S) gene copies in a sample.[8][14] This is particularly useful for studying gene expression or gene abundance in complex environmental samples.
Protocol:
-
Prepare a qPCR reaction mix using a SYBR Green-based master mix and tet(S)-specific primers.[15]
-
Prepare a standard curve using a 10-fold serial dilution of a plasmid containing a known copy number of the target tet(S) gene fragment.[15]
-
Perform the qPCR assay using the cycling conditions in Table 2. The instrument will monitor fluorescence in real-time.
-
The quantification cycle (Cq) or threshold cycle (Ct) value is determined for each sample.[15]
-
Calculate the absolute copy number of the tet(S) gene in the unknown samples by comparing their Cq values to the standard curve.
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: Example PCR Primers for Tetracycline Resistance Genes
| Gene Target | Primer Name | Sequence (5' -> 3') | Amplicon Size (bp) | Reference |
|---|---|---|---|---|
| tet(S) | tetS-F | GGGAACAAGGTATGGAAAGTG | ~215 | [5] |
| tetS-R | GCTCATGTTGTCCATATTCTC | [5] | ||
| tet(O) | tetO-F | GCGGTGGTTATGGTCATTGT | ~660 | [5] |
| tetO-R | GTTTGCTTGGAAGAGTTGGT | [5] | ||
| tet(W) | tetW-F | GAGAGCCTGCTATATGCCAGC | ~207 | [15] |
| tetW-R | CCCGTCACACTGGTTCAG | [15] | ||
| 16S rRNA | 16S-F | AGAGTTTGATCCTGGCTCAG | ~1400 | [10] |
| (Universal) | 16S-R | ACGGCTACCTTGTTACGACTT | |[10] |
Table 2: Example Thermal Cycling Conditions for PCR/qPCR
| Step | Temperature (°C) | Time | Cycles | Assay |
|---|---|---|---|---|
| Initial Denaturation | 95 | 5-7 min | 1 | Both |
| Denaturation | 94 | 15-30 sec | Both | |
| Annealing | 56 | 30 sec | 35-40 | Both |
| Extension | 72 | 30 sec | Both | |
| Final Extension | 72 | 7 min | 1 | Conventional |
| Melt Curve Analysis | 65-95 | Increment | 1 | qPCR |
Note: Annealing temperatures and times should be optimized for the specific primer set and polymerase used.[2][15]
Table 3: Example qPCR Quantification Data
| Sample ID | Description | Cq Value | Calculated Gene Copies/ng DNA |
|---|---|---|---|
| S1 | Untreated Isolate | 25.4 | 1.2 x 10⁴ |
| S2 | Tetracycline-Exposed Isolate | 22.1 | 1.5 x 10⁵ |
| S3 | Environmental Water Sample | 31.8 | 3.7 x 10² |
| NTC | No Template Control | Undetermined | 0 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for investigating tetracycline resistance.
Caption: Workflow for Tetracycline Resistance Analysis.
Mechanism of Ribosomal Protection by Tet(S)
This diagram illustrates how the Tet(S) protein confers resistance to tetracycline.
Caption: Action of Ribosomal Protection Protein Tet(S).
Regulation of Tetracycline Resistance Genes
This diagram shows the two primary regulatory models for tetracycline resistance gene expression. While tet(S) regulation is less characterized, it is believed to follow an attenuation model similar to other RPPs found in Gram-positive bacteria.[3][6]
Caption: Regulation of Tetracycline Resistance Genes.
References
- 1. Tetracycline and Vancomycin resistance kit - Advanced Molecular Diagnostics (AMD) [am-diagnostics.co.uk]
- 2. Molecular Ecology of Tetracycline Resistance: Development and Validation of Primers for Detection of Tetracycline Resistance Genes Encoding Ribosomal Protection Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline resistance determinants: mechanisms of action, regulation of expression, genetic mobility, and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of tetracycline resistance genes in bacteria isolated from fish farms using polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial resistance to tetracycline: mechanisms, transfer, and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Development and Application of Real-Time PCR Assays for Quantification of Genes Encoding Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. researchgate.net [researchgate.net]
- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 14. Quantification of Tetracycline Resistance Genes in Feedlot Lagoons by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Tetracycline (S) Solution Stability
This technical support center provides guidance on preventing the degradation of Tetracycline (B611298),(S) in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Tetracycline,(S) in solution?
A1: The stability of Tetracycline,(S) in solution is primarily affected by three main factors: pH, exposure to light, and temperature. Tetracycline is known to be unstable at extreme pH values and degrades rapidly when exposed to high temperatures or certain types of light.[1][2]
Q2: How does pH affect the stability of Tetracycline,(S) solutions?
A2: Tetracycline,(S) is most stable in acidic conditions, with an optimal pH range of approximately 4 to 5.[2] The degradation rate increases significantly in alkaline solutions (pH > 7) and in strongly acidic solutions (pH < 2).[3] Inappropriate pH can lead to epimerization and dehydration, forming toxic degradation products such as 4-epi-anhydrotetracycline.
Q3: What is the impact of light exposure on Tetracycline,(S) solutions?
A3: Exposure to both ultraviolet (UV) and fluorescent light can cause the photodegradation of Tetracycline,(S).[2] This process can lead to a loss of potency and the formation of degradation products. It is crucial to protect tetracycline solutions from light by using amber vials or by working in low-light conditions.
Q4: How does temperature influence the degradation of Tetracycline,(S)?
A4: Elevated temperatures accelerate the degradation of Tetracycline,(S) in solution.[4][5] Conversely, storing solutions at low temperatures, such as refrigeration or freezing, can significantly slow down the degradation process. For long-term storage, freezing at -20°C is often recommended.
Q5: Are there any chemical agents that can be used to stabilize Tetracycline,(S) solutions?
A5: Yes, certain chemical agents can enhance the stability of Tetracycline,(S) solutions. These include:
-
Antioxidants: Agents like sodium thiosulfate (B1220275) can be added to mitigate oxidative degradation.[6]
-
Chelating Agents: Disodium (B8443419) edetate (EDTA) can be used to chelate metal ions that may catalyze degradation reactions.[6][7]
A combination of an antioxidant and a chelating agent, each at a concentration of about 0.1-0.5%, within a pH range of 4.5 to 7.5, has been shown to reduce the rate of degradation.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of potency in the prepared solution. | High pH of the solvent. | Adjust the pH of the solution to a range of 4-5 using an appropriate buffer. |
| Exposure to light. | Store the solution in an amber, light-protecting container and minimize exposure to ambient light during handling. | |
| High storage temperature. | Store the solution at a reduced temperature. For short-term storage, refrigerate at 2-8°C. For long-term storage, freeze at -20°C. | |
| Formation of a precipitate or change in color. | Degradation of tetracycline. | This indicates significant degradation. The solution should be discarded and a fresh solution prepared under optimal conditions (correct pH, light protection, and low temperature). |
| Presence of metal ion contaminants. | Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA to the solution.[6][7] | |
| Inconsistent experimental results. | Inconsistent solution stability. | Prepare fresh solutions for each experiment or validate the stability of a stock solution over the intended period of use under specified storage conditions. |
Quantitative Data on Tetracycline Degradation
The following tables summarize the impact of different conditions on the stability of tetracycline solutions. Note that degradation rates can vary depending on the specific experimental conditions.
Table 1: Effect of pH on Tetracycline Half-Life
| pH | Temperature (°C) | Half-Life | Reference |
| 3.0 | 25 | 46.36 ± 4.92 days | [8] |
| 7.0 | 25 | 14.04 ± 5.41 days | [8] |
| 9.0 - 10.0 | 25 | Optimal for degradation | [3] |
| 10.0 | 25 | 9.08 ± 4.22 days | [8] |
Table 2: Effect of Temperature on Tetracycline Half-Life
| Temperature (°C) | pH | Half-Life | Reference |
| 4 | 7.0 | Stable for over 77 days | [8] |
| 22 | 7.0 | 26 days | [4] |
| 35 | 7.0 | 19 hours | [5] |
| 43 | 7.0 | 0.26 ± 0.11 days | [8] |
Table 3: Effect of Light on Tetracycline Half-Life
| Light Condition | Temperature (°C) | pH | Half-Life | Reference |
| Dark | 25 | 7.0 | 14.04 ± 5.41 days | [8] |
| 4500 lx Light | 25 | 7.0 | 3.94 ± 0.65 days | [8] |
Experimental Protocols
Protocol for Preparing a Stabilized Tetracycline,(S) Solution
-
Solvent Preparation: Use high-purity, deionized water. If required, prepare an appropriate acidic buffer (e.g., citrate (B86180) buffer) to maintain the pH between 4 and 5.
-
Addition of Stabilizers (Optional):
-
Dissolving Tetracycline,(S): Accurately weigh the required amount of Tetracycline,(S) powder and dissolve it in the prepared solvent. Gentle sonication can be used to aid dissolution.
-
pH Adjustment: Measure the pH of the solution and adjust to the target range of 4-5 using a suitable acid or base if necessary.
-
Sterile Filtration (if required): For cell culture or other sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Storage: Store the solution in a sterile, amber container at -20°C for long-term storage or 2-8°C for short-term use. Protect from light at all times.
Protocol for Stability Testing of Tetracycline,(S) Solution by HPLC
This protocol provides a general guideline for assessing the stability of a Tetracycline,(S) solution using High-Performance Liquid Chromatography (HPLC).
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.025 M KH2PO4 adjusted to pH 3.49) in a 60:40 (v/v) ratio.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 35 °C.[9]
-
Injection Volume: 20 µL.[9]
-
Detection Wavelength: 280 nm.[9]
-
-
Preparation of Standards and Samples:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of tetracycline hydrochloride reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.[9]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1 µg/mL to 100 µg/mL).[9]
-
Sample Preparation: Dilute the Tetracycline,(S) solution under investigation with the mobile phase to fall within the concentration range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.[10]
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Analyze the chromatograms to determine the concentration of Tetracycline,(S) and identify any degradation products by comparing retention times with known standards.
-
-
Data Interpretation:
-
Quantify the amount of remaining Tetracycline,(S) at different time points to determine the degradation rate and half-life.
-
Monitor the appearance and increase of degradation product peaks over time.
-
Visualizations
Caption: Factors influencing Tetracycline,(S) degradation and stabilization strategies.
Caption: General workflow for a Tetracycline,(S) solution stability study.
Caption: Major degradation pathways of Tetracycline.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20120028929A1 - Tetracycline stabilizing formulations - Google Patents [patents.google.com]
- 7. Effect of certain additives on photodegradation of tetracycline hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Stability Testing of Tetracycline HCl Capsules - AppNote [mtc-usa.com]
Technical Support Center: Optimizing Tetracycline,(S) Concentration to Reduce Cytotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the concentration of Tetracycline (B611298) and its analogs (referred to collectively as "Tetracycline,(S)") in your experiments, with a focus on minimizing cytotoxicity while maintaining experimental efficacy, particularly in inducible gene expression systems.
Frequently Asked Questions (FAQs)
Q1: What are the common cytotoxic effects of Tetracycline,(S) in cell culture?
A1: Tetracycline,(S) can induce a range of cytotoxic effects in a dose- and time-dependent manner. The most commonly observed effects include inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis (programmed cell death).[1][2] In some cell lines, at higher concentrations, necrosis has also been observed.[1]
Q2: I am using a Tet-on/off inducible system. What is the recommended concentration range for Tetracycline,(S) to induce gene expression without causing significant cytotoxicity?
A2: For Tet-on inducible systems, it is generally recommended to use the lowest possible concentration of the inducer that provides the desired level of gene expression. For doxycycline (B596269), a commonly used tetracycline analog, concentrations in the range of 20-200 ng/mL are often sufficient for induction.[3] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and construct, as sensitivity can vary.[4] For tetracycline, concentrations should ideally be kept below 2 µg/mL to avoid pleiotropic effects.[5]
Q3: How can I determine the optimal concentration of Tetracycline,(S) for my specific cell line?
A3: The optimal concentration should be determined empirically by performing a dose-response curve. This involves treating your cells with a range of Tetracycline,(S) concentrations and assessing both the desired effect (e.g., gene expression) and cytotoxicity. A good starting point is to test concentrations ranging from 100 ng/mL to 5 µg/mL.[6] The ideal concentration will be the one that gives a robust induction of your gene of interest with minimal impact on cell viability and proliferation.
Q4: My cells are showing signs of cytotoxicity even at low concentrations of Tetracycline,(S). What could be the reason?
A4: Several factors could contribute to increased sensitivity to Tetracycline,(S):
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to tetracyclines.[4][7]
-
Long-term Exposure: Continuous exposure to Tetracycline,(S) can lead to cumulative cytotoxic effects. Remember that the half-life of doxycycline in cell culture medium is about 24 hours, so replenishing the medium with fresh inducer every 48 hours is recommended for long-term experiments.[8]
-
Basal Expression of the Transactivator: In Tet-on systems, high basal expression of the transactivator protein can sometimes lead to leaky expression of the gene of interest, which if toxic, can cause problems.
-
Integration Site of the Transgene: The genomic location where your inducible construct has integrated can influence its expression level and potentially the cell's sensitivity to the inducer.[4]
Q5: Are there any alternatives to tetracycline that might be less cytotoxic?
A5: Yes, doxycycline is a synthetic analog of tetracycline and is often preferred for inducible systems because it generally exhibits lower cytotoxicity and has a longer half-life in culture.[5][8] If you are still observing cytotoxicity with doxycycline, you may need to further optimize its concentration.
Troubleshooting Guides
Issue 1: High Cell Death After Induction with Tetracycline,(S)
-
Problem: Significant cell death is observed after adding Tetracycline,(S) to induce gene expression.
-
Possible Causes & Solutions:
-
Concentration is too high:
-
Solution: Perform a dose-response experiment to determine the minimal concentration of Tetracycline,(S) required for sufficient induction. Start with a lower range (e.g., 10-100 ng/mL for doxycycline).
-
-
The induced gene product is toxic:
-
Solution: Use a lower concentration of the inducer to achieve a lower, non-toxic level of gene expression that is still sufficient for your assay. Alternatively, consider using a weaker promoter in your inducible construct.
-
-
Contamination of Tetracycline,(S) stock:
-
Solution: Ensure your Tetracycline,(S) stock solution is sterile and properly stored (protected from light at -20°C). Prepare fresh stock solutions regularly.
-
-
Issue 2: Low or No Induction of Gene Expression
-
Problem: The target gene is not being expressed or is expressed at very low levels after adding Tetracycline,(S).
-
Possible Causes & Solutions:
-
Suboptimal Inducer Concentration:
-
Solution: Increase the concentration of Tetracycline,(S). A dose-response experiment is crucial here as well.[4]
-
-
Inactive Tetracycline,(S):
-
Solution: Tetracycline,(S) solutions can degrade over time, especially if not stored properly. Prepare a fresh stock solution.
-
-
Problem with the Cell Line:
-
Solution: Ensure that your stable cell line is expressing the Tet-transactivator protein. You can verify this by Western blot or by using a control reporter plasmid.
-
-
Incorrect Inducer for the System:
-
Solution: Double-check that you are using the correct inducer for your system (e.g., doxycycline for Tet-On systems).[8]
-
-
Data Presentation
Table 1: Cytotoxicity of Tetracycline Analogs in Different Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values for different tetracycline analogs across various cell lines, providing a comparative overview of their cytotoxic potential.
| Tetracycline Analog | Cell Line | Incubation Time (h) | IC50 (µg/mL) | Reference |
| Doxycycline | HL-60 | 24 | 9.2 | [9] |
| Minocycline | HL-60 | 24 | 9.9 | [9] |
| COL-3 | HL-60 | 24 | 1.3 | [9] |
| Doxycycline | NCI-H446 | 48 | ~0.76 (1.70 µM) | [7] |
| Doxycycline | A549 | 48 | ~0.47 (1.06 µM) | [7] |
| Tetracycline | Detroit-562 | 72 | >44.4 (100 µM) | [2] |
Note: IC50 values can vary significantly based on experimental conditions, including the specific assay used and cell density.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Tetracycline,(S) for Inducible Gene Expression
This protocol outlines the steps to identify the ideal concentration of Tetracycline,(S) that maximizes gene induction while minimizing cytotoxicity.
Materials:
-
Your stable cell line with the Tet-inducible system
-
Complete cell culture medium
-
Tetracycline or Doxycycline stock solution (e.g., 1 mg/mL in sterile water or 70% ethanol)
-
96-well or 24-well cell culture plates
-
Reagents for assessing gene expression (e.g., for qPCR, Western blot, or fluorescence microscopy)
-
Reagents for assessing cell viability (e.g., MTT, resazurin, or Trypan Blue)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will not lead to over-confluence during the experiment.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your Tetracycline,(S) stock solution in complete culture medium. A good starting range is 0, 10, 50, 100, 250, 500, 1000, and 2000 ng/mL.
-
Treatment: After allowing the cells to adhere (typically overnight), replace the medium with the medium containing the different concentrations of Tetracycline,(S). Include a "no-inducer" control.
-
Incubation: Incubate the cells for the desired induction period (e.g., 24, 48, or 72 hours).
-
Assess Gene Expression: At the end of the incubation period, lyse the cells and measure the expression of your gene of interest using your chosen method (e.g., qPCR for mRNA levels or Western blot for protein levels).
-
Assess Cell Viability: In a parallel set of wells, assess cell viability using a standard method like the MTT assay (see Protocol 2).
-
Data Analysis: Plot the gene expression levels and cell viability against the Tetracycline,(S) concentration. The optimal concentration is the one that gives the highest induction with the lowest effect on cell viability.
Protocol 2: MTT Assay for Assessing Tetracycline,(S) Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]
Materials:
-
Cells treated with various concentrations of Tetracycline,(S) in a 96-well plate
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed and treat cells with different concentrations of Tetracycline,(S) as described in Protocol 1. Include untreated control wells.
-
Add MTT Reagent: At the end of the treatment period, add 10 µL of the MTT solution to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize Formazan Crystals: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Read Absorbance: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Calculate Cell Viability: Express the absorbance values of the treated wells as a percentage of the untreated control wells to determine the percentage of cell viability.
Visualizations
Caption: Workflow for optimizing Tetracycline,(S) concentration.
References
- 1. Mechanisms of doxycycline-induced cytotoxicity on human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the In Vitro Cytotoxic Profile of Two Broad-Spectrum Antibiotics—Tetracycline and Ampicillin—On Pharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Generation of Stable Human Cell Lines with Tetracycline-inducible (Tet-on) shRNA or cDNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. takarabio.com [takarabio.com]
- 9. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Tetracycline Solubility Challenges in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the solubility of tetracycline (B611298), particularly its hydrochloride (HCl) salt, in aqueous buffers during experimental procedures.
Troubleshooting Guide: Resolving Tetracycline Solubility Issues
This guide provides a systematic approach to diagnosing and solving common solubility problems with tetracycline in a question-and-answer format.
Question 1: I've added tetracycline HCl to my aqueous buffer, and it won't dissolve completely, or a precipitate has formed. What should I do?
Answer:
Immediate precipitation or failure to dissolve is a common issue, often related to the concentration, pH of the buffer, or the dissolution method. Here are steps to address this:
-
Verify the pH of your Buffer: Tetracycline's solubility is highly pH-dependent. It is more soluble in acidic conditions (pH < 3) and solubility decreases significantly as the pH approaches its isoelectric point (around pH 5-6). Ensure your buffer's pH is optimal for tetracycline solubility. For many biological experiments requiring a neutral pH, preparing a concentrated stock in an appropriate solvent is necessary before dilution.
-
Gentle Heating and Agitation: Gently warm the solution to 37-50°C while stirring.[1] This can increase the kinetic energy and help break down the crystal lattice of the tetracycline powder. Avoid boiling, as it can degrade the antibiotic.
-
Sonication: Use a bath sonicator to provide mechanical energy, which can aid in dissolving suspended particles.
-
Prepare a Concentrated Stock Solution: The most common and effective method to overcome solubility issues in aqueous buffers is to first prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in your experimental buffer.
Question 2: My tetracycline HCl dissolved initially in the buffer, but a precipitate formed over time. Why is this happening and how can I prevent it?
Answer:
This phenomenon, known as delayed precipitation, is often due to the instability of tetracycline in certain aqueous solutions.
-
Hydrolysis: Aqueous solutions of tetracycline can become turbid and form a precipitate upon standing, a process accelerated at pH values of 3 or higher due to hydrolysis.[2]
-
Buffer Interactions: Components of your buffer, particularly divalent cations like Ca²⁺ and Mg²⁺, can chelate with tetracycline, leading to the formation of insoluble complexes.[3] This is a common issue in cell culture media.
-
Temperature Changes: If a solution was heated to aid dissolution, precipitation can occur upon cooling to room temperature or refrigeration if the concentration exceeds its solubility at the lower temperature.[1]
To prevent delayed precipitation:
-
Prepare Fresh Solutions: It is highly recommended to prepare aqueous solutions of tetracycline fresh for each experiment.
-
Use a Co-solvent Stock Solution: Prepare a high-concentration stock solution in an organic solvent like 70% ethanol (B145695) or methanol (B129727), where tetracycline is more stable.[4][5] Store this stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Mindful Dilution: When diluting the stock solution into your aqueous buffer, add it dropwise while vortexing to ensure rapid and even dispersion, minimizing localized high concentrations that can lead to precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a tetracycline stock solution?
A1: For preparing a concentrated stock solution, 70% ethanol is a commonly recommended solvent.[4][6] Tetracycline HCl is also soluble in methanol and water with heating.[5] For cell culture applications, preparing a stock in 70% ethanol and then diluting it into the media is a standard procedure.[4]
Q2: How does pH affect the solubility of tetracycline?
A2: Tetracycline is an amphoteric molecule with three pKa values (approximately 3.3, 7.7, and 9.7).[7] This means its charge and, consequently, its solubility are highly dependent on the pH of the solution.[8]
-
Acidic pH (below 3): Tetracycline is cationic and generally more soluble.[9]
-
Near-Neutral pH: It exists primarily as a zwitterion, which has lower solubility.
-
Alkaline pH (above 8): It becomes anionic and solubility increases again, but tetracycline is rapidly degraded by alkali hydroxide (B78521) solutions.[5]
Q3: Can I autoclave my buffer after adding tetracycline?
A3: No. Tetracycline is heat-sensitive and will be degraded by autoclaving. Always add filter-sterilized tetracycline stock solution to your sterile buffer or media aseptically.
Q4: Why did my tetracycline solution turn brown?
A4: Tetracycline is light-sensitive and can degrade upon exposure to light, leading to a change in color.[4] Stock solutions should be stored in amber or foil-wrapped tubes to protect them from light.
Data Presentation: Tetracycline HCl Solubility
The following tables summarize the solubility of tetracycline hydrochloride in various solvents. Note that solubility is temperature and pH-dependent.
Table 1: Solubility in Common Solvents
| Solvent | Solubility (approximate) | Reference |
| Water | 50 mg/mL (with heating) | [5][6] |
| 70% Ethanol | > 12 mg/mL | [6] |
| Methanol | Soluble | [5] |
| PBS (pH 7.2) | ~3.3 mg/mL | |
| DMSO | ~1 mg/mL | |
| Dimethylformamide | ~1.4 mg/mL |
Table 2: pH-Dependent Aqueous Solubility Profile
| pH | Relative Solubility | Predominant Species | Reference |
| < 3.0 | High | Cationic | [9] |
| 3.0 - 7.0 | Low | Zwitterionic | [8] |
| > 7.5 | Moderate (but unstable) | Anionic | [5][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Tetracycline HCl Stock Solution in 70% Ethanol
Materials:
-
Tetracycline hydrochloride powder
-
70% ethanol (prepared with sterile, deionized water)
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 100 mg of tetracycline hydrochloride powder and transfer it to a sterile 15 mL conical tube.
-
Add 10 mL of 70% ethanol to the tube.
-
Vortex the solution vigorously until the tetracycline HCl is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Visualizations
Caption: pH-dependent speciation and solubility of tetracycline.
Caption: Workflow for preparing a tetracycline stock solution.
Caption: Troubleshooting decision tree for tetracycline solubility.
References
- 1. Determination of Tetracycline in Pharmaceutical Preparation by Molecular and Atomic Absorption Spectrophotometry and High Performance Liquid Chromatography via Complex Formation with Au(III) and Hg(II) Ions in Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRIS Hydrochloride (Tris HCl) Buffer - منتجات - Hopax Fine Chemicals [hopaxfc.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Tetracycline Water Soluble Formulations with Enhanced Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Managing Tetracycline Resistance in Long-Term Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing bacterial resistance to tetracycline (B611298) in long-term cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to tetracycline?
A1: Bacteria primarily develop resistance to tetracycline through three main mechanisms:
-
Tetracycline Efflux: This is the most common mechanism, where bacterial cells actively pump the antibiotic out of the cell before it can reach its target, the ribosome. This process is mediated by efflux pump proteins, often encoded by tet genes located on plasmids.[1]
-
Ribosomal Protection: In this mechanism, ribosomal protection proteins (RPPs) bind to the bacterial ribosome, causing conformational changes that prevent tetracycline from binding, while still allowing protein synthesis to proceed. These RPPs are also frequently encoded by plasmid-borne genes.[1]
-
Enzymatic Inactivation: This is a less common mechanism where an enzyme chemically modifies the tetracycline molecule, rendering it inactive.[1]
Q2: Why is the tetracycline resistance plasmid lost in my long-term culture, even with selection pressure?
A2: Loss of a tetracycline resistance plasmid can occur even with selective pressure due to several factors:
-
Sub-optimal Tetracycline Concentration: If the tetracycline concentration is too low, it may not be sufficient to inhibit the growth of plasmid-free cells, which often have a growth advantage over plasmid-bearing cells. Conversely, excessively high concentrations can be toxic and inhibit the growth of all cells.
-
Tetracycline Degradation: Tetracycline is sensitive to light and can degrade over time in culture media, leading to a decrease in the effective concentration and a loss of selective pressure.[2]
-
Plasmid Instability: Some plasmids are inherently less stable than others, especially large or high-copy-number plasmids, and can be lost during cell division even in the presence of antibiotics.[3]
-
Culture Conditions: Factors such as temperature, pH, and aeration can influence plasmid stability and bacterial growth rates, potentially leading to plasmid loss.[3]
Q3: I'm observing "leaky" expression in my Tet-inducible (Tet-On/Tet-Off) system. What are the common causes and how can I fix it?
A3: Leaky expression, or basal transcription of the target gene in the "off" state, is a common issue in Tet-inducible systems.[4][5] Common causes include:
-
High Plasmid Copy Number: A high copy number of the response plasmid can lead to a higher basal level of gene expression.
-
Intrinsic Activity of the Minimal Promoter: The minimal promoter in the tetracycline response element (TRE) can have some basal transcriptional activity.
-
Residual Binding of the Transactivator: The tetracycline transactivator (tTA or rtTA) may have a low affinity for the TRE even in the "off" state.
-
Tetracycline in Serum: Standard fetal bovine serum (FBS) can contain small amounts of tetracycline or its analogs, which can be enough to cause low-level induction.
To troubleshoot leaky expression, consider the following:
-
Use Tetracycline-Free FBS: This is a critical step to eliminate unintended induction.
-
Optimize Inducer Concentration: Titrate the concentration of doxycycline (B596269) (a more stable tetracycline analog) to find the lowest concentration that gives the desired level of induction without significant leakage.
-
Use a Lower Copy Number Plasmid: If possible, switch to a lower copy number vector for your response element.
-
Modify the Transactivator or Promoter: Newer generations of Tet systems often have modified transactivators and promoters with reduced leakiness.[6]
Troubleshooting Guides
Problem 1: Loss of Tetracycline Resistance in Long-Term Culture
Symptoms:
-
Your bacterial culture, which was initially resistant to tetracycline, becomes sensitive over time.
-
You observe a decrease in the number of viable cells when plating on tetracycline-containing agar (B569324).
-
Your experiment that relies on the tetracycline resistance marker (e.g., plasmid maintenance) fails.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of tetracycline resistance.
Detailed Steps:
-
Verify Tetracycline Stock and Working Concentration:
-
Is your stock solution fresh? Tetracycline solutions, especially in water, are light-sensitive and degrade over time.[2] Prepare fresh stock solutions frequently and store them protected from light at -20°C.
-
Is the working concentration correct? Ensure you are using the appropriate concentration of tetracycline for your bacterial strain and plasmid. Refer to the table below for general guidelines.
-
-
Assess Culture Conditions:
-
Are you subculturing appropriately? Avoid letting cultures reach a prolonged stationary phase, as this can increase the rate of plasmid loss.
-
Is the medium appropriate? Ensure the growth medium does not contain components that might interfere with tetracycline activity.
-
-
Confirm Plasmid Loss:
-
Perform a plasmid extraction and run it on an agarose (B213101) gel to visually confirm the presence or absence of the plasmid.
-
Alternatively, use replica plating to compare colony growth on non-selective versus tetracycline-containing plates.
-
-
Optimize Tetracycline Concentration:
-
Perform a Minimum Inhibitory Concentration (MIC) assay to determine the lowest concentration of tetracycline that inhibits the growth of your plasmid-free host strain. Use a concentration slightly above the MIC for your long-term cultures.
-
-
Improve Plasmid Stability:
-
If possible, use a low-copy-number plasmid, as they are often more stable.
-
Ensure your plasmid contains a partitioning system (e.g., par) which helps ensure proper segregation during cell division.
-
-
Re-transform with Plasmid:
-
If plasmid loss is confirmed and cannot be rectified, it may be necessary to start a fresh culture from a re-transformed single colony.
-
Problem 2: Inconsistent or No Induction in Tet-Inducible Systems
Symptoms:
-
You do not observe the expected expression of your gene of interest after adding the inducer (doxycycline).
-
The level of induction is highly variable between experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Tet-inducible systems.
Detailed Steps:
-
Verify Doxycycline Stock and Concentration:
-
Is your doxycycline stock fresh and properly stored? Like tetracycline, doxycycline solutions can degrade. Prepare fresh stocks and store them at -20°C in the dark.
-
Are you using the correct concentration? The optimal doxycycline concentration can vary between cell lines and constructs. Perform a dose-response experiment to determine the optimal concentration.
-
-
Verify Expression Construct:
-
Is the construct correct? Use restriction digest and sequencing to confirm the integrity of your Tet-transactivator and response plasmids.[7]
-
-
Check Cell Health and Growth Phase:
-
Are the cells healthy? Ensure your cells are healthy and not under stress from other factors.
-
Are you inducing at the correct growth phase? For bacterial cultures, induction is typically performed during the mid-logarithmic growth phase.[8]
-
-
Optimize Induction Parameters:
-
Induction Time: Perform a time-course experiment to determine the optimal induction duration.
-
Temperature: Some proteins express better at lower temperatures (e.g., 30°C instead of 37°C).[8]
-
-
Screen Multiple Clones:
-
If you are working with stable cell lines, there can be significant clonal variability in expression due to integration site effects. It is crucial to screen multiple independent clones to find one with the desired induction characteristics.
-
Data Presentation
Table 1: Recommended Tetracycline Working Concentrations for E. coli
| Plasmid Copy Number | Tetracycline Concentration (µg/mL) | Notes |
| High-copy (e.g., pBR322-based) | 10-15 | Higher concentrations may be needed for stringent selection. |
| Low-copy (e.g., pSC101-based) | 5-10 | Lower concentrations are often sufficient and less toxic. |
| For Tet-inducible systems | 0.01-1 (Doxycycline) | Optimal concentration should be determined empirically. |
Table 2: Typical Tetracycline MICs for Common Bacterial Strains
| Bacterial Species | Susceptible MIC (µg/mL) | Resistant MIC (µg/mL) |
| Escherichia coli | ≤ 4 | ≥ 16 |
| Staphylococcus aureus | ≤ 0.5 | > 2 |
| Streptococcus pneumoniae | ≤ 2 | > 2 |
Note: These values are general guidelines and can vary depending on the specific strain and resistance mechanism. It is always recommended to determine the MIC for your specific experimental system.[9][10][11]
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of Tetracycline
This protocol describes the broth microdilution method for determining the MIC of tetracycline.
Materials:
-
Tetracycline hydrochloride stock solution (e.g., 1 mg/mL)
-
Sterile 96-well microtiter plate
-
Bacterial culture in the mid-logarithmic growth phase
-
Appropriate sterile growth medium (e.g., LB broth)
-
Incubator
Procedure:
-
Prepare Tetracycline Dilutions:
-
Add 100 µL of sterile growth medium to wells 2-12 of a 96-well plate.
-
Add 200 µL of a 2X working concentration of your tetracycline stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 should contain no tetracycline (growth control).
-
Well 12 should contain no tetracycline and no bacteria (sterility control).
-
-
Inoculate the Plate:
-
Dilute your mid-log phase bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh growth medium.
-
Add 100 µL of the diluted bacterial suspension to wells 1-11.
-
-
Incubate:
-
Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Determine the MIC:
-
The MIC is the lowest concentration of tetracycline that completely inhibits visible bacterial growth.
-
Protocol 2: Plasmid Curing with Acridine (B1665455) Orange
This protocol describes a method for eliminating a tetracycline resistance plasmid from a bacterial strain using acridine orange.
Materials:
-
Bacterial culture containing the tetracycline resistance plasmid
-
Acridine orange stock solution (e.g., 1 mg/mL)
-
Sterile growth medium (e.g., LB broth)
-
Sterile culture tubes
-
Incubator with shaking
-
LB agar plates
-
LB agar plates containing tetracycline
Procedure:
-
Prepare Acridine Orange Cultures:
-
Inoculate a fresh overnight culture of your plasmid-containing bacteria into a series of culture tubes containing fresh LB broth.
-
Add acridine orange to each tube to achieve a range of final concentrations (e.g., 10, 20, 50, 100 µg/mL). Include a no-acridine-orange control.
-
Incubate the cultures overnight at 37°C with shaking.
-
-
Plate for Single Colonies:
-
From the tube with the highest concentration of acridine orange that still shows bacterial growth, perform serial dilutions and plate on non-selective LB agar plates to obtain single colonies.
-
Incubate the plates overnight at 37°C.
-
-
Screen for Plasmid Loss:
-
Use replica plating to transfer colonies from the non-selective plate to an LB agar plate containing tetracycline.
-
Incubate both plates overnight at 37°C.
-
Colonies that grow on the non-selective plate but not on the tetracycline plate have likely lost the plasmid.
-
-
Confirm Plasmid Curing:
-
Pick a few potential cured colonies and grow them in non-selective LB broth.
-
Perform a plasmid extraction and run on an agarose gel to confirm the absence of the plasmid.
-
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of Tet-Off and Tet-On inducible expression systems.[12][13][14][15]
References
- 1. Bacterial resistance to tetracycline: mechanisms, transfer, and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Low Doses of Tetracycline Trigger the E. coli Growth: A Case of Hormetic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 13. Tet-On/Off Technology | Solution to induce a gene on demand | genOway [genoway.com]
- 14. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Tetracycline,(S) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of stereoselective Tetracycline (B611298),(S) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the stereoselective synthesis of Tetracycline,(S), providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Key Michael-Claisen Cyclization Step
-
Question: We are experiencing low yields during the Michael-Claisen cyclization to form the tetracycline C-ring. What are the likely causes and how can we optimize this reaction?
-
Answer: Low yields in the Michael-Claisen cyclization are a common challenge. Several factors can influence the efficiency of this crucial C-C bond-forming step. Here's a systematic troubleshooting approach:
-
Purity of Reactants and Solvents: Ensure that the AB-enone precursor and the D-ring precursor are of high purity. Impurities can quench the anionic intermediates or lead to side reactions. Solvents like tetrahydrofuran (B95107) (THF) must be anhydrous, as trace amounts of water will protonate the anions, halting the reaction.
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LHMDS) are commonly used. Using an insufficient amount of base will result in incomplete deprotonation of the D-ring precursor. Conversely, an excess of a highly reactive base might lead to undesired side reactions. It is recommended to use 3-4 equivalents of the D-ring precursor and the base relative to the AB-enone.
-
Temperature Control: This reaction is highly temperature-sensitive. The initial deprotonation of the D-ring precursor is typically carried out at -78°C. The subsequent addition of the AB-enone should also be performed at this low temperature to ensure controlled Michael addition. The Claisen cyclization is often rate-determining and requires warming the reaction mixture, typically to 0°C. Careful control of this warming phase is crucial.
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times, especially at warmer temperatures, can lead to product degradation.
-
Inefficient Mixing: In larger-scale reactions, ensure efficient stirring to maintain a homogeneous reaction mixture, which is particularly important during the slow addition of reagents.
-
Issue 2: Poor Diastereoselectivity in the C-Ring Formation
-
Question: Our Michael-Claisen cyclization is producing a mixture of diastereomers. How can we improve the stereoselectivity of this step?
-
Answer: Achieving high diastereoselectivity is a key advantage of the Myers' convergent synthesis strategy. If you are observing poor selectivity, consider the following:
-
Facial Selectivity of Michael Addition: The stereochemistry of the final product is largely determined by the facial selectivity of the initial Michael addition of the D-ring anion to the AB-enone. This is influenced by the steric environment of both reactants. The desired stereoisomer typically arises from the addition of the nucleophile to the concave face of the enone.
-
Choice of D-ring Precursor: The structure of the D-ring precursor can significantly impact stereoselectivity. Precursors with benzylic anion-stabilizing groups have been shown to undergo highly efficient and stereoselective cyclization reactions.
-
Reaction Conditions: While the Michael-Claisen reaction is generally highly stereoselective, deviations from optimal conditions (temperature, base, solvent) can potentially lead to the formation of other stereoisomers. Adhere closely to established protocols. A minor diastereomer is sometimes observed and can often be separated by chromatography.
-
Issue 3: Epimerization at the C4 Position
-
Question: We are observing epimerization at the C4 position, leading to the formation of the inactive 4-epi-tetracycline. How can we prevent this?
-
Answer: Epimerization at the C4 dimethylamino group is a well-documented problem in tetracycline chemistry, leading to a loss of biological activity. This reversible reaction is highly dependent on the pH of the solution.
-
pH Control: The C4 epimerization is catalyzed by both acidic and basic conditions, with the maximum rate observed around pH 3.2. Maintaining the pH in a range where tetracycline is more stable (generally between pH 2 and 8, but avoiding the pH of maximum epimerization) is crucial during workup and purification.
-
Buffer Systems: Certain buffer ions, such as phosphate (B84403) and citrate, have been shown to significantly increase the rate of C4 epimerization. It is advisable to avoid these buffers if possible during purification and analysis.
-
Temperature: As with most reactions, the rate of epimerization is temperature-dependent. Performing purification steps at lower temperatures can help to minimize the extent of epimerization.
-
Protecting Groups: While not always practical in the final steps, the use of protecting groups on the A-ring functionalities during the synthesis can prevent epimerization by altering the electronic properties of the molecule.
-
Quantitative Data Summary
The following table summarizes the reported yields for the Michael-Claisen cyclization step under various conditions, demonstrating the impact of different D-ring precursors and procedural variants.
| D-Ring Precursor | Base/Conditions | Yield (%) | Reference |
| Phenyl ester 17 | LDA (3 equiv), TMEDA (6 equiv), -78°C to -10°C | 83 | |
| Substrate 19 (with stabilizing group) | Deprotonation, then addition of enone 1, warm to -15°C | 97 | |
| Phenyl 2-(bromomethyl)benzoate 39 | n-butyllithium (4 equiv), -100°C to 0°C | 81 | |
| (bis) bromide 42 | phenyllithium (3 equiv), LHMDS (1 equiv), -100°C to -10°C | 44 | |
| Phenyl ester 13 (with enone 2) | Deprotonation, then addition of enone 2, -78°C to 0°C | 79 |
Experimental Protocols
Key Experiment: Stereoselective Michael-Claisen Cyclization
This protocol is a generalized procedure based on the methods developed by Myers and coworkers for the convergent synthesis of tetracyclines.
Materials:
-
AB-enone precursor (1 equiv)
-
D-ring precursor (e.g., a substituted phenyl ester) (3-4 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS) (3-4 equiv)
-
Tetramethylethylenediamine (TMEDA) (optional, can enhance reactivity)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.
-
Anion Formation: Dissolve the D-ring precursor (3-4 equiv) in anhydrous THF and cool the solution to -78°C using a dry ice/acetone bath.
-
Base Addition: Slowly add the LDA or LHMDS solution (3-4 equiv) to the stirred solution of the D-ring precursor at -78°C. If using TMEDA, it can be added prior to the base. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the benzylic anion.
-
Michael Addition: Dissolve the AB-enone precursor (1 equiv) in anhydrous THF and add it dropwise to the anion solution at -78°C. The reaction mixture is typically stirred at this temperature for 1-2 hours.
-
Claisen Cyclization: After the Michael addition is complete (as monitored by TLC or LC-MS), slowly warm the reaction mixture to 0°C. The Claisen cyclization is the rate-determining step and may take several hours at this temperature.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0°C.
-
Workup and Purification: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or reverse-phase HPLC to yield the desired tetracycline core structure as a single diastereomer.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Michael-Claisen Cyclization
Caption: Troubleshooting workflow for low reaction yield.
Experimental Workflow for Stereoselective Tetracycline,(S) Synthesis
Caption: Key steps in stereoselective tetracycline synthesis.
Technical Support Center: Troubleshooting Tetracycline Inhibition of Protein Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with tetracycline's efficacy in inhibiting protein synthesis. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and data summaries to help you diagnose and resolve your experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How does tetracycline (B611298) inhibit protein synthesis?
Tetracycline is a broad-spectrum antibiotic that functions by reversibly binding to the 30S ribosomal subunit of bacteria.[1][2][3] This binding action physically obstructs the aminoacyl-tRNA from accessing the acceptor (A) site on the mRNA-ribosome complex.[2][4][5] Consequently, the addition of new amino acids to the growing polypeptide chain is halted, effectively inhibiting protein synthesis and impeding bacterial growth.[3][5]
Q2: What are the most common reasons my tetracycline is not working?
There are several potential reasons for the failure of tetracycline to inhibit protein synthesis in your experiments:
-
Degraded Tetracycline: The antibiotic may have degraded due to improper storage or handling. Tetracycline is sensitive to light, pH, and temperature.[6][7]
-
Bacterial Resistance: The bacterial strain you are using may have acquired resistance to tetracycline.[1][4][8]
-
Incorrect Experimental Conditions: The concentration of tetracycline, incubation time, or other experimental parameters may not be optimal.
-
Issues with the Experimental System: Components of your in vitro translation system could be compromised.
Q3: How can I be sure my tetracycline is active?
To verify the activity of your tetracycline, you can perform a control experiment using a bacterial strain known to be sensitive to tetracycline. A successful inhibition of growth in this control strain would indicate that your tetracycline is active. Additionally, you can check the expiration date and ensure that it has been stored correctly, protected from light and moisture at a low temperature.[6]
Q4: What concentration of tetracycline should I use?
The effective concentration of tetracycline can vary depending on the bacterial species and strain. For in vitro experiments, a common starting concentration is 1 µg/ml.[9] However, it is recommended to perform a dose-response experiment to determine the minimal inhibitory concentration (MIC) for your specific bacterial strain.
Q5: Can the bacterial strain I'm using be resistant to tetracycline?
Yes, tetracycline resistance is widespread among bacteria and can arise from several mechanisms.[1][10] The most common mechanisms are:
-
Efflux Pumps: These are membrane proteins that actively pump tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target.[5][11]
-
Ribosomal Protection: Bacteria can produce proteins that bind to the ribosome and dislodge tetracycline, allowing protein synthesis to continue.[2][5]
-
Enzymatic Inactivation: Some bacteria produce enzymes that chemically modify and inactivate tetracycline.[1][11]
Troubleshooting Guide
If you are experiencing a lack of protein synthesis inhibition with tetracycline, follow these steps to identify the potential cause:
-
Verify Tetracycline Integrity:
-
Check Storage Conditions: Ensure your tetracycline stock solution and powder have been stored at the recommended temperature (typically -20°C) and protected from light.[6][9]
-
Prepare a Fresh Solution: If there is any doubt about the integrity of your current stock, prepare a fresh solution from a reliable source of tetracycline powder.
-
-
Review Experimental Protocol:
-
Confirm Concentration: Double-check the final concentration of tetracycline in your experiment.
-
Optimize Incubation Time: Ensure the incubation time is sufficient for tetracycline to exert its effect.
-
Check pH of Media: Tetracycline's potency is reduced in solutions with a pH below 2 and it is rapidly destroyed by alkaline hydroxide (B78521) solutions.[6][7]
-
-
Assess for Bacterial Resistance:
-
Use a Control Strain: Test your tetracycline on a well-characterized, tetracycline-sensitive bacterial strain (e.g., a laboratory strain of E. coli known to be sensitive).
-
Literature Review: Check the literature to see if the bacterial species you are working with is known to have intrinsic or acquired resistance to tetracycline.
-
Molecular Testing: If resistance is suspected, you can perform molecular assays such as PCR to detect the presence of known tetracycline resistance genes (e.g., tet genes encoding efflux pumps or ribosomal protection proteins).
-
Data Presentation
The stability of tetracycline is crucial for its efficacy. The following table summarizes the stability of tetracycline in a methanol (B129727) solution under different storage conditions.
| Initial Concentration | Storage Temperature | Stability Notes |
| 10 mg/L, 50 mg/L, 100 mg/L | -20°C | More stable at lower temperatures.[12] |
| 10 mg/L, 50 mg/L, 100 mg/L | 25°C | Less stable at room temperature.[12] |
| 10 mg/L | 25°C | At the same temperature, lower concentrations showed better stability in this study.[12] |
Data adapted from a study on the stability of tetracycline-methanol solutions.[12]
The stability of tetracycline in raw milk has also been studied, showing no loss after 48 hours at 4°C or 24 hours at 25°C.[13]
Experimental Protocols
Protocol 1: Preparation of Tetracycline Stock Solution
This protocol is for the preparation of a 1 mg/mL tetracycline stock solution.
Materials:
-
Tetracycline hydrochloride powder
-
Sterile, nuclease-free water or 100% ethanol
-
Sterile, light-blocking microcentrifuge tubes or a conical tube wrapped in aluminum foil
Procedure:
-
Weigh out 10 mg of tetracycline hydrochloride powder.
-
Transfer the powder to a sterile 15 ml conical polypropylene (B1209903) tube.
-
Add 10 ml of sterile, nuclease-free water to the tube. If using the free base form of tetracycline, use 100% ethanol.[9]
-
Vortex until the tetracycline is completely dissolved. The solution should be yellow.[9]
-
Aliquot the stock solution into smaller, single-use volumes in light-blocking microcentrifuge tubes.
-
Store the aliquots at -20°C.[9]
Protocol 2: In Vitro Protein Synthesis Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of tetracycline on protein synthesis in a cell-free system.
Materials:
-
Cell-free protein synthesis system (e.g., E. coli S30 extract)
-
mRNA template encoding a reporter protein (e.g., luciferase or GFP)
-
Amino acid mixture (containing a radiolabeled amino acid like 35S-methionine or a fluorescently labeled amino acid)
-
Tetracycline stock solution (prepared as in Protocol 1)
-
Appropriate buffers and energy sources for the cell-free system
Procedure:
-
Thaw all components of the cell-free system on ice.
-
Set up the following reactions in microcentrifuge tubes:
-
Negative Control: All reaction components except the mRNA template.
-
Positive Control: All reaction components, including the mRNA template, but without tetracycline.
-
Experimental Reactions: All reaction components, including the mRNA template, with varying concentrations of tetracycline.
-
-
Incubate the reactions at the optimal temperature for the cell-free system (typically 37°C) for a specified time (e.g., 1-2 hours).
-
Stop the reactions by placing them on ice or by adding a stop solution as recommended by the cell-free system manufacturer.
-
Quantify the amount of newly synthesized protein. This can be done by:
-
Radiolabeling: Measuring the incorporation of the radiolabeled amino acid using techniques like trichloroacetic acid (TCA) precipitation followed by scintillation counting.
-
Fluorescence: Measuring the fluorescence of the newly synthesized reporter protein (e.g., GFP).
-
Enzymatic Activity: Measuring the enzymatic activity of the reporter protein (e.g., luciferase assay).
-
-
Analyze the data by comparing the amount of protein synthesized in the presence of tetracycline to the positive control.
Mandatory Visualization
Below are diagrams illustrating the mechanism of tetracycline action and a troubleshooting workflow.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. homework.study.com [homework.study.com]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.irapa.org [journals.irapa.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inducible Protein Expression Using the T-REx System | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
- 12. icj-e.org [icj-e.org]
- 13. Stability of tetracycline antibiotics in raw milk under laboratory storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetracycline Activity by Adjusting pH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Tetracycline (B611298) and adjusting pH for optimal activity and stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Tetracycline stability in aqueous solutions?
A1: Tetracycline exhibits its greatest stability in acidic conditions. Aqueous solutions of tetracyclines are reported to be most stable within a pH range of 1.0 to 2.5.[1] As the pH becomes neutral and then alkaline, the stability of tetracycline generally decreases.[1][2][3]
Q2: How does pH affect the chemical structure and degradation of Tetracycline?
A2: The pH of a solution significantly influences the chemical structure and degradation pathways of Tetracycline.[1] Tetracycline is an amphoteric molecule, meaning it can exist as a cation, zwitterion, or anion depending on the pH.[1][4] This ionic state affects its stability and susceptibility to degradation.
-
Low pH (below 2): In strongly acidic conditions, tetracyclines can undergo dehydration to form anhydrotetracyclines, which are toxic degradation products.[1][5]
-
Mid-range pH (3-5): In this range, epimerization can occur at the C4 position, leading to the formation of 4-epitetracycline, a less active isomer.[1]
-
High pH (alkaline): In basic solutions (pH > 7.5), tetracyclines can undergo cleavage of the C ring, leading to the formation of inactive isotetracycline.[2][6][7]
Q3: What is the impact of pH on the antimicrobial activity of Tetracycline?
A3: The antimicrobial activity of tetracycline is pH-dependent. The optimal pH for activity can vary depending on the bacterial species and the experimental conditions. For many common bacterial strains, a pH between 7.2 and 7.4 is recommended for susceptibility testing.[1] The pH affects not only the stability of the antibiotic but also its ability to permeate the bacterial cell and bind to the ribosome. The active form of the drug that binds to the ribosome is likely a magnesium-tetracycline complex, and the formation of this complex is influenced by intracellular pH.[8][9]
Q4: How does pH affect Tetracycline's solubility?
A4: The solubility of tetracycline hydrochloride, a common salt form, is pH-dependent. It is freely soluble in water, with a 1% aqueous solution having a pH of 1.8 to 2.8.[10] The solubility of tetracycline hydrochloride generally increases as the pH decreases.[11] However, at very low pH values, the common ion effect from chloride in hydrochloric acid solutions can suppress the solubility of some tetracycline hydrochlorides like chlortetracycline.[11]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected antimicrobial activity.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH of the culture medium. | Verify the pH of your experimental medium. For many bacteria, optimal antibiotic activity is observed around a neutral pH of 7.2-7.4.[1] Adjust the medium pH if necessary using sterile, dilute acid or base. |
| Tetracycline degradation due to improper pH during storage or in the experiment. | Prepare fresh Tetracycline stock solutions in an appropriate acidic buffer (pH 1.0-2.5) for storage.[1] Minimize the time Tetracycline is kept in neutral or alkaline solutions before use. |
| Chelation with divalent cations in the medium. | Some divalent cations (e.g., Mg²⁺, Ca²⁺) in culture media can chelate with tetracyclines, which can affect their availability and activity.[8][12] If possible, use a medium with a defined composition or consider the potential for chelation when interpreting results. |
Issue 2: Precipitation of Tetracycline in solution.
| Possible Cause | Troubleshooting Step |
| Exceeding solubility at a given pH. | Ensure the final concentration of Tetracycline does not exceed its solubility at the working pH. Tetracycline hydrochloride is more soluble at acidic pH.[11] |
| Hydrolysis in aqueous solutions. | Aqueous solutions of tetracycline can become turbid on standing due to hydrolysis and precipitation.[10] It is recommended to use freshly prepared solutions. Storing stock solutions in 70% ethanol (B145695) at -20°C can improve stability.[13] |
Data Presentation
Table 1: pH-Dependent Stability and Degradation of Tetracycline
| pH Range | Predominant Ionic Species | Key Degradation Pathway | Resulting Product | Activity of Product |
| < 2 | Cationic | Dehydration | Anhydrotetracycline | Nephrotoxic[5] |
| 3 - 5 | Zwitterionic | Epimerization at C4 | 4-Epitetracycline | Less Active[1] |
| > 7.5 | Anionic | Isomerization/Cleavage | Isotetracycline | Inactive[2] |
Table 2: pKa Values of Tetracycline
| pKa Value | Associated Functional Group |
| 3.3 | Tricarbonylamide |
| 7.7 | Phenolic diketone |
| 9.7 | Dimethylamine |
| (Data sourced from multiple references indicating similar values[4][10]) |
Experimental Protocols
Protocol 1: Preparation of a Tetracycline Stock Solution
This protocol describes the preparation of a stable tetracycline stock solution.
Materials:
-
Tetracycline hydrochloride powder
-
70% Ethanol (prepared from 95% ethanol and sterile water)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sterile syringe and 0.2 µm filter
Procedure:
-
Weigh the desired amount of tetracycline hydrochloride powder in a sterile container.
-
Prepare 70% ethanol by diluting 95% ethanol with sterile water (e.g., add 20 ml of sterile water to 60 ml of 95% ethanol to get 80 ml of ~71% ethanol).[13]
-
Dissolve the tetracycline hydrochloride powder in the 70% ethanol to the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously until the tetracycline is completely dissolved.[13]
-
Filter-sterilize the solution using a 0.2 µm syringe filter into a sterile container.[13]
-
Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C, protected from light.[13]
Protocol 2: Adjusting and Verifying pH of Experimental Medium
This protocol outlines the steps for adjusting the pH of a culture medium for tetracycline susceptibility testing.
Materials:
-
Prepared culture medium
-
Sterile, dilute hydrochloric acid (HCl) (e.g., 0.1 M)
-
Sterile, dilute sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)
-
Calibrated pH meter with a sterile probe
-
Sterile pipettes
Procedure:
-
Aseptically obtain a sample of the culture medium to be used in the experiment.
-
Using a calibrated pH meter with a sterile probe, measure the initial pH of the medium.
-
If the pH needs to be adjusted, add small, drop-wise amounts of sterile 0.1 M HCl to lower the pH or sterile 0.1 M NaOH to raise the pH.
-
Gently swirl the medium after each addition and re-measure the pH.
-
Continue this process until the desired pH (e.g., 7.2-7.4) is reached.
-
Record the final pH of the medium before introducing tetracycline and bacteria.
-
Add the required volume of the tetracycline stock solution to the pH-adjusted medium immediately before starting the experiment.
Visualizations
Caption: pH-dependent degradation pathways of Tetracycline.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Doxycycline - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 12. Drug diffusion and bioavailability: tetracycline metallic chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abo.com.pl [abo.com.pl]
Common sources of contamination in Tetracycline,(S) experiments
Welcome to the technical support center for Tetracycline (B611298),(S) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common sources of contamination in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common chemical contaminants in tetracycline experiments?
A1: The most prevalent chemical contaminants arise from the degradation and transformation of tetracycline itself. These include:
-
Epimers: Tetracycline can undergo a reversible process called epimerization, particularly in weakly acidic environments, forming 4-epitetracycline. These epimers are significantly less biologically active than the parent compound.[1][2][3]
-
Degradation Products: Under certain conditions (e.g., pH, light exposure), tetracycline can degrade into other compounds like anhydrotetracycline (B590944) and 4-epianhydrotetracycline (B1505794) (EATC).[4][5] Some of these degradation products can exhibit higher toxicity than tetracycline.[5]
-
Related Compounds: Commercial tetracycline preparations may contain small amounts of related tetracyclines, such as chlortetracycline, as impurities from the manufacturing process.[4]
-
Heavy Metals: Environmental or reagent-based contamination with heavy metals like copper, zinc, and cadmium can occur. These metals can form complexes with tetracycline, potentially altering its biological activity and promoting antibiotic resistance.[6][7]
Q2: My cell culture experiment with tetracycline is showing unexpected results. Could it be biological contamination?
A2: Yes, biological contamination is a significant concern in cell culture experiments. Here are the common culprits:
-
Bacteria, Yeast, and Molds: These are the most frequent microbial contaminants and can often be detected by visual changes in the culture medium (e.g., turbidity, color change) or under a microscope.
-
Mycoplasma: This is a particularly problematic contaminant as it is very small, lacks a cell wall (making it resistant to some antibiotics), and often does not cause obvious turbidity in the culture medium. Mycoplasma contamination can significantly alter cell physiology and experimental outcomes.
-
Cross-Contamination: The unintentional introduction of another cell line into your culture can lead to erroneous results. This can happen through shared media, reagents, or improper handling.[8]
-
Viruses: Viral contamination can also occur and may not be immediately apparent, as some viruses do not cause visible cytopathic effects.
Q3: How can I prevent the degradation of my tetracycline stock solution?
A3: Tetracycline is sensitive to light and pH. To minimize degradation:
-
Protect from Light: Store tetracycline powder and stock solutions in amber or foil-wrapped containers to protect them from light.[9]
-
Proper Storage Temperature: Store stock solutions at -20°C for long-term use.[9]
-
Control pH: Be mindful of the pH of your solutions, as weakly acidic conditions can promote epimerization.[1] Some studies have shown that deproteinizing agents like trichloroacetic acid (TCA) can surprisingly stabilize tetracyclines against epimerization.[10]
-
Fresh Preparation: Prepare working solutions fresh from a stock solution just before the experiment when possible.[11]
Q4: Can my experimental matrix interfere with tetracycline analysis?
A4: Yes, complex matrices can interfere with the extraction and analysis of tetracycline. For example, in milk samples, components like proteins, fats, and high concentrations of divalent cations such as calcium can bind to tetracycline and affect its recovery and detection.[12] Similarly, tissue samples require appropriate extraction and clean-up procedures to remove interfering substances.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected biological activity of tetracycline.
| Possible Cause | Troubleshooting Step |
| Degradation/Epimerization of Tetracycline | 1. Verify Stock Solution Integrity: Use analytical methods like HPLC to check for the presence of epimers and degradation products in your tetracycline stock.[11][13] 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared and properly stored stock. 3. Optimize Storage: Ensure stock solutions are stored at -20°C and protected from light.[9] |
| Incorrect Concentration | 1. Verify Calculation: Double-check all calculations for the preparation of stock and working solutions. 2. Calibrate Equipment: Ensure balances and pipettes are properly calibrated. |
| Mycoplasma Contamination | 1. Test for Mycoplasma: Use a PCR-based or culture-based mycoplasma detection kit to test your cell cultures. 2. Discard Contaminated Cultures: If positive, discard the contaminated cell line and start with a fresh, uncontaminated stock. |
Problem 2: Visible microbial contamination in tetracycline-treated cell cultures.
| Possible Cause | Troubleshooting Step |
| Breach in Aseptic Technique | 1. Review Procedures: Carefully review and reinforce proper aseptic techniques with all laboratory personnel.[8][14] 2. Work in a Clean Environment: Ensure all cell culture work is performed in a certified biological safety cabinet.[8] |
| Contaminated Reagents or Media | 1. Sterility Check: Culture a small aliquot of all media and reagents to check for contamination. 2. Use Certified Supplies: Purchase media, sera, and other reagents from reputable suppliers who provide quality control documentation. |
| Contaminated Incubator | 1. Regular Cleaning: Implement a routine cleaning and disinfection schedule for the incubator. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Detection of Tetracycline and its Impurities
This protocol is a general guideline for the detection of tetracycline and its common impurity, 4-epianhydrotetracycline (EATC), based on established methods.[11][13]
Materials:
-
HPLC system with UV detector
-
C8 or C18 analytical column (e.g., 4.6 x 150 mm, 3 µm)
-
Mobile Phase A: Ammonium dihydrogen phosphate (B84403) buffer (pH 2.2)
-
Mobile Phase B: Acetonitrile
-
Tetracycline and EATC reference standards
-
Sample to be analyzed
Procedure:
-
Standard Preparation: Prepare stock solutions of tetracycline and EATC in Mobile Phase A. Create a series of working standards by diluting the stock solutions.
-
Sample Preparation: Dissolve the sample in Mobile Phase A. If the sample is in a complex matrix, an appropriate extraction and clean-up procedure will be necessary. Filter the final sample through a 0.2 µm syringe filter before injection.[11]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds. A typical gradient might be from 95% A to 50% A over 10 minutes.
-
-
Analysis: Inject the standards and samples. Identify and quantify tetracycline and EATC in the samples by comparing their retention times and peak areas to those of the standards.
Visualizations
Caption: Common sources of contamination in tetracycline experiments.
Caption: Troubleshooting workflow for unexpected tetracycline experiment results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and quantitative determination of impurities in tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. 3 Best Practices for Preventing Contamination in Life Science Labs [pion-inc.com]
- 9. abo.com.pl [abo.com.pl]
- 10. Challenges in the bioanalysis of tetracyclines: Epimerisation and chelation with metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. On-Chip Purification of Tetracyclines Based on Copper Ions Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. usalab.com [usalab.com]
Validation & Comparative
A Comparative Analysis of (S)-Tetracycline and (R)-Tetracycline Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activities of the (S) and (R) enantiomers of tetracycline (B611298) at the C4 position. The stereochemistry of the dimethylamino group at this position is a critical determinant of the antibiotic's efficacy. The naturally occurring and active form of tetracycline possesses the (S)-configuration at the C4 carbon. Epimerization to the (R)-configuration, forming 4-epi-tetracycline, significantly diminishes its antibacterial properties.
Data Summary: (S)-Tetracycline vs. (R)-Tetracycline Activity
The following table summarizes the antibacterial activity based on the stereochemistry at the C4 position. Direct side-by-side quantitative data from a single study is not prevalent in the literature, as the inactivity of the (R)-isomer is a well-established principle in medicinal chemistry. The data presented are a qualitative representation based on established structure-activity relationships.
| Feature | (S)-Tetracycline (Natural) | (R)-Tetracycline (4-epi-tetracycline) | Reference(s) |
| Antibacterial Activity | High | Very low to inactive | [1][2][3] |
| Binding to 30S Ribosome | Strong and effective | Weak and ineffective | [1][2][3] |
| Clinical Utility | Primary active ingredient | Considered an inactive impurity | [2] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tetracycline antibiotics exert their bacteriostatic effect by inhibiting protein synthesis in bacteria.[4] This is achieved by binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[5] This prevents the addition of new amino acids to the growing peptide chain, thus halting protein elongation and inhibiting bacterial growth and replication.[6] The specific stereochemistry of (S)-Tetracycline is crucial for this high-affinity binding to the ribosome.[2]
Caption: Mechanism of action of tetracycline enantiomers.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of tetracycline and its derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution or agar (B569324) dilution method.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
(S)-Tetracycline and (R)-Tetracycline stock solutions of known concentration.
-
Bacterial strains (e.g., E. coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA).[7]
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).[8]
-
Incubator (35°C ± 2°C).
Procedure (Broth Microdilution):
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of each tetracycline enantiomer is prepared in CAMHB directly in the wells of a 96-well plate.[9] The concentration range should be appropriate to determine the MIC (e.g., 0.06 to 64 µg/mL).[9]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.[10]
-
Determination of MIC: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Caption: Workflow for MIC determination.
References
- 1. biomedres.us [biomedres.us]
- 2. Tetracycline - Structure-activity relationships [chm.bris.ac.uk]
- 3. biomedres.us [biomedres.us]
- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.4. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of Tetracycline's Cross-Reactivity with Other Antibiotic Classes
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Understanding Tetracycline's Cross-Reactivity Profile
This guide provides a comprehensive comparison of the cross-reactivity of tetracycline (B611298), with a focus on its active (S)-enantiomer, against other major antibiotic classes. The information presented is supported by experimental data and detailed methodologies to assist in research and development efforts.
Introduction to Tetracycline and Cross-Reactivity
Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[1][2][3] They achieve this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][4] The antibacterial efficacy of tetracycline is largely attributed to its naturally occurring C4-(S)-dimethylamino stereoisomer.
Cross-reactivity, in the context of antibiotics, can refer to two distinct phenomena:
-
Immunological Cross-Reactivity: This occurs when the immune system, having been sensitized to one antibiotic, reacts to another with a similar chemical structure, leading to hypersensitivity reactions. Within the tetracycline class, cross-reactivity between drugs like doxycycline (B596269) and minocycline (B592863) has been reported, often manifesting as fixed drug eruptions.[5][6][7] However, the overall rate of this type of cross-reactivity is not well-established, and some individuals may tolerate other tetracyclines.[5][7]
-
Cross-Resistance and Collateral Sensitivity: This refers to the phenomenon where resistance to one antibiotic confers resistance to another (cross-resistance) or, conversely, increases susceptibility to another (collateral sensitivity).[8] These interactions are of significant interest in combating the rise of multidrug-resistant bacteria.
This guide will focus on the latter, exploring the cross-resistance and collateral sensitivity profiles of tetracycline with other antibiotic classes based on available experimental data.
Data Summary: Cross-Reactivity of Tetracycline with Other Antibiotics
The following table summarizes the observed cross-resistance and collateral sensitivity between tetracycline and other major antibiotic classes. The data is derived from studies on various bacterial species.
| Antibiotic Class | Interacting Antibiotic(s) | Bacterial Species | Observed Effect on Tetracycline Efficacy | Type of Interaction | Reference(s) |
| Aminoglycosides | Kanamycin, Gentamicin, Tobramycin | Klebsiella pneumoniae (Carbapenem-resistant) | Increased Efficacy | Reciprocal Collateral Sensitivity | [3][9] |
| Kanamycin | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Acinetobacter pittii | Increased Efficacy | Collateral Sensitivity | [1][2] | |
| Macrolides | Erythromycin | Streptococcus agalactiae, Streptococcus pneumoniae | No Direct Impact on Efficacy | Genetic Linkage of Resistance Genes | [4][10] |
| β-Lactams | Amoxicillin, Cefepime | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Acinetobacter pittii | Variable | Collateral Sensitivity (in Kanamycin-resistant strains) | [1][2] |
| Ampicillin | Enteric bacteria and pseudomonads from the oral cavity | No Direct Impact on Efficacy | Co-occurrence of Resistance Genes | [11] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Cross-Resistance Studies
A standard method to assess cross-resistance and collateral sensitivity is by determining the Minimum Inhibitory Concentration (MIC) of a panel of antibiotics against bacterial strains with induced resistance to a specific drug.
Protocol:
-
Bacterial Strain Preparation: Culture the bacterial strain of interest (e.g., E. coli, S. aureus) overnight in appropriate broth media.
-
Induction of Resistance: Serially passage the bacterial culture in media containing sub-lethal concentrations of the primary antibiotic (e.g., tetracycline). Gradually increase the antibiotic concentration with each passage to select for resistant mutants.
-
MIC Determination (Broth Microdilution):
-
Prepare a 96-well microtiter plate with two-fold serial dilutions of the secondary antibiotics (e.g., ampicillin, kanamycin, erythromycin) in cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized suspension of the tetracycline-resistant bacterial strain.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
-
Data Analysis: Compare the MIC values of the secondary antibiotics for the tetracycline-resistant strain to the MIC values for the parent (susceptible) strain. An increase in MIC indicates cross-resistance, while a decrease indicates collateral sensitivity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
Competitive ELISA can be used to determine the cross-reactivity of antibodies raised against tetracycline with other antibiotics. This method assesses the structural similarity recognized by the antibody.
Protocol:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with a tetracycline-protein conjugate (e.g., tetracycline-BSA). Incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare a series of standard solutions of tetracycline and solutions of the test antibiotics at various concentrations.
-
In a separate plate or tubes, pre-incubate a fixed concentration of anti-tetracycline antibody with the standard or test antibiotic solutions.
-
Transfer the antibody-antibiotic mixtures to the coated and blocked microtiter plate.
-
-
Incubation and Washing: Incubate the plate to allow the free antibodies to bind to the coated tetracycline conjugate. Wash the plate to remove unbound antibodies and antibiotics.
-
Detection: Add an enzyme-conjugated secondary antibody that binds to the primary anti-tetracycline antibody. Incubate and then wash the plate.
-
Substrate Addition: Add a chromogenic substrate for the enzyme. The color development is inversely proportional to the amount of test antibiotic that bound to the primary antibody.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cross-reactivity of the test antibiotic relative to tetracycline using the concentrations that cause 50% inhibition of the antibody binding.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR can be used to measure the binding kinetics and affinity of tetracycline and other antibiotics to their target, such as the bacterial ribosome, providing insights into competitive binding.
Protocol:
-
Sensor Chip Preparation: Immobilize the target molecule (e.g., purified bacterial 70S ribosomes or the 30S subunit) onto the surface of an SPR sensor chip.
-
Binding Analysis:
-
Inject a series of concentrations of tetracycline over the sensor surface and measure the binding response in real-time.
-
Regenerate the sensor surface to remove the bound tetracycline.
-
Repeat the process for the other test antibiotics.
-
-
Competitive Binding Analysis:
-
Inject a fixed concentration of tetracycline to establish a baseline binding level.
-
Co-inject the same concentration of tetracycline with increasing concentrations of a test antibiotic. A decrease in the binding response of tetracycline indicates competition for the same binding site.
-
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for each antibiotic. In competitive assays, the data can be used to determine the relative binding affinities.
Visualizing Mechanisms and Pathways
To understand the basis of cross-reactivity, it is crucial to visualize the mechanisms of action and resistance pathways of the involved antibiotics.
Tetracycline's Mechanism of Action and Resistance
The following diagram illustrates the primary mechanism of action of tetracycline and the main pathways of bacterial resistance.
Caption: Mechanism of action and resistance to tetracycline.
Experimental Workflow for Assessing Cross-Resistance
The logical flow of an experiment to determine cross-resistance is depicted below.
Caption: Workflow for determining cross-resistance and collateral sensitivity.
Conclusion
The cross-reactivity of tetracycline with other antibiotics is a multifaceted issue. While immunological cross-reactivity within the tetracycline class is a clinical consideration, the concepts of cross-resistance and collateral sensitivity are paramount in the context of antimicrobial resistance. The available data indicates a significant potential for collateral sensitivity between tetracyclines and aminoglycosides, which could be exploited in novel therapeutic strategies. Further research, particularly focusing on the specific cross-reactivity profile of the active (S)-enantiomer of tetracycline, is warranted to fully elucidate these interactions and guide the development of new and effective antibiotic regimens. The experimental protocols outlined in this guide provide a framework for conducting such vital research.
References
- 1. Collateral sensitivity and cross-resistance in six species of bacteria exposed to six classes of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. aaem.pl [aaem.pl]
- 5. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The tetracycline resistome is shaped by selection for specific resistance mechanisms by each antibiotic generation | CoLab [colab.ws]
- 8. Collateral sensitivity of antibiotic-resistant microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collateral sensitivity between tetracyclines and aminoglycosides constrains resistance evolution in carbapenem-resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrolide and Tetracycline Resistance and Molecular Relationships of Clinical Strains of Streptococcus agalactiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to tetracycline and β-lactams and distribution of resistance markers in enteric microorganisms and pseudomonads isolated from the oral cavity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tetracycline and Minocycline for Researchers
For researchers, scientists, and drug development professionals, selecting the appropriate antibiotic for in vitro and in vivo studies is a critical decision. Both tetracycline (B611298) and its semi-synthetic derivative, minocycline (B592863), are broad-spectrum antibiotics that function by inhibiting bacterial protein synthesis. However, their distinct chemical structures lead to differences in their antibacterial potency, pharmacokinetic profiles, and non-antibiotic, anti-inflammatory properties. This guide provides a detailed head-to-head comparison of tetracycline and minocycline, supported by experimental data, to aid in the informed selection of these agents for research and development purposes.
Mechanism of Action: A Shared Target with Subtle Differences
Both tetracycline and minocycline exert their primary antibacterial effect by binding to the 30S ribosomal subunit of bacteria. This action physically obstructs the binding of aminoacyl-tRNA to the ribosome's A site, thereby preventing the addition of amino acids to the growing peptide chain and halting protein synthesis. This mechanism is generally bacteriostatic.
While the primary target is the same, their interactions with bacterial resistance mechanisms can differ. Some efflux pumps that confer resistance to tetracycline are less effective against the second-generation tetracyclines, including minocycline.
Beyond their antibiotic activity, both drugs exhibit significant anti-inflammatory properties. This is largely attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade, as detailed in the signaling pathway diagrams below.
Antibacterial Spectrum: A Quantitative Look at Potency
Minocycline generally demonstrates greater in vitro activity against a broad range of bacteria compared to tetracycline. This is reflected in the lower Minimum Inhibitory Concentration (MIC) values for minocycline against many common aerobic and anaerobic pathogens. The following tables summarize the comparative MIC data for tetracycline and minocycline against a selection of clinically relevant bacteria.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values for Aerobic Bacteria (µg/mL)
| Bacterium | Tetracycline MIC Range | Minocycline MIC Range |
| Acinetobacter baumannii | 8 - >128 | 0.125 - 16 |
| Stenotrophomonas maltophilia | Not routinely tested | 0.5 - 2 |
| Burkholderia cepacia complex | Not routinely tested | 2 - 8 |
| Streptococcus pneumoniae | ≤2.0 (Susceptible) | Not specified in provided results |
| Haemophilus influenzae | Similar to Minocycline | Generally more inhibitory than Tetracycline |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) Values for Anaerobic Bacteria (µg/mL)
| Bacterium | Tetracycline MIC (50%/90%) | Minocycline MIC (50%/90%) |
| Bacteroides fragilis | >6.25 / >6.25 | 0.8 / 3.1 |
| Prevotella melaninogenica | 0.8 / 3.1 | 0.2 / 0.4 |
| Fusobacterium nucleatum | ≤0.1 / 0.4 | ≤0.1 / 0.2 |
| Clostridium perfringens | 0.8 / >6.25 | 0.2 / 0.4 |
| Peptostreptococcus anaerobius | 0.4 / 3.1 | ≤0.1 / 0.2 |
Note: MIC values can vary between studies and isolates. The data presented is a synthesis from available research.
Pharmacokinetic Properties: A Tale of Two Generations
Minocycline, a second-generation tetracycline, exhibits improved pharmacokinetic properties compared to its parent compound, tetracycline. These differences are crucial for designing in vivo experiments and for clinical applications.
Table 3: Comparison of Key Pharmacokinetic Parameters
| Parameter | Tetracycline | Minocycline |
| Oral Bioavailability | 60-80% | 95-100% |
| Effect of Food on Absorption | Significantly decreased | Less affected |
| Protein Binding | ~65% | 70-75% |
| Half-life | 6-12 hours | 11-22 hours |
| Lipophilicity | Lower | Higher |
| Metabolism | Minimally metabolized | Extensively metabolized in the liver |
| Excretion | Primarily renal | Primarily hepatic |
The higher lipophilicity of minocycline contributes to its excellent tissue penetration, including into the central nervous system, making it a subject of interest in neuroscience research.
Anti-inflammatory Effects: Beyond Antibacterial Action
Both tetracycline and minocycline possess potent anti-inflammatory properties that are independent of their antimicrobial activity. These effects are mediated through the modulation of various inflammatory pathways. Minocycline has been more extensively studied for these properties and is generally considered to be a more potent anti-inflammatory agent.
Table 4: Comparative Anti-inflammatory and Immunomodulatory Effects
| Inflammatory Mediator/Process | Tetracycline | Minocycline |
| TNF-α Production | Inhibitory | Potent Inhibitor |
| IL-1β Production | Inhibitory | Potent Inhibitor |
| IL-6 Production | Inhibitory | Potent Inhibitor |
| Matrix Metalloproteinases (MMPs) | Inhibitory | Potent Inhibitor |
| p38 MAPK Activation | Inhibitory | Potent Inhibitor |
| NF-κB Activation | Inhibitory | Potent Inhibitor |
| Microglial Activation | Inhibitory | Potent Inhibitor |
| Neutrophil Chemotaxis | Inhibitory | Inhibitory |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by tetracycline and minocycline in their anti-inflammatory roles.
Caption: Tetracycline's Anti-inflammatory Signaling Pathway.
Caption: Minocycline's Anti-inflammatory Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standardized protocols for key experiments cited in the comparison of tetracycline and minocycline.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.
Caption: MIC Determination Workflow.
Detailed Protocol:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic (Tetracycline or Minocycline) in an appropriate solvent.
-
In a 96-well microtiter plate, add 100 µL of sterile broth to each well.
-
Add 100 µL of the antibiotic stock solution to the first well and mix.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
-
In Vitro Assay for Cytokine Inhibition Using ELISA
This protocol describes a method to quantify the inhibitory effect of tetracycline or minocycline on the production of pro-inflammatory cytokines by immune cells.
Caption: Cytokine Inhibition Assay Workflow.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture an appropriate immune cell line (e.g., murine macrophage cell line RAW 264.7) in complete medium.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of tetracycline and minocycline in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent).
-
-
Inflammatory Stimulation:
-
After a pre-incubation period with the compounds (e.g., 1 hour), add an inflammatory stimulus, such as lipopolysaccharide (LPS), to the wells to induce cytokine production.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for an appropriate time (e.g., 18-24 hours) to allow for cytokine production and secretion.
-
After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
-
Cytokine Quantification by ELISA:
-
Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-6).
-
Follow the manufacturer's instructions to coat the ELISA plate with a capture antibody, add the collected supernatants and standards, add a detection antibody, and then a substrate for color development.
-
Read the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the known cytokine concentrations.
-
Use the standard curve to determine the concentration of the cytokine in each sample.
-
Calculate the percentage of cytokine inhibition for each compound concentration compared to the stimulated vehicle control.
-
Conclusion
Comparative Analysis of Tetracycline Stereoisomer Binding to the Bacterial Ribosome
A definitive guide to the stereospecificity of (S)-Tetracycline, confirming its role as the active enantiomer in inhibiting bacterial protein synthesis. This guide provides a comparative analysis of binding affinities, detailed experimental methodologies, and structural insights into the crucial role of stereochemistry in tetracycline's antibacterial activity.
Tetracycline (B611298), a broad-spectrum antibiotic, functions by binding to the 30S ribosomal subunit in bacteria, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal A-site and thereby inhibiting protein synthesis.[1][2] The intricate three-dimensional structure of tetracycline features several chiral centers, leading to the potential for multiple stereoisomers. However, extensive research has unequivocally demonstrated that the biological activity of tetracycline is highly stereospecific, with the naturally occurring enantiomer, possessing a specific configuration at the C4 carbon, being the active form. This guide presents experimental data and methodologies that confirm the critical nature of this stereospecificity for tetracycline's therapeutic action.
The key chiral center determining the active conformation of tetracycline is the C4 carbon, which bears a dimethylamino group. The natural and biologically active form of tetracycline possesses the (S)-configuration at this center.[3][4] Epimerization at the C4 position, leading to the (R)-configuration, results in the formation of 4-epi-tetracycline, a stereoisomer with dramatically reduced antibacterial activity.[4][5] This reduction in activity is a direct consequence of diminished binding affinity to the ribosomal target.
Quantitative Comparison of Binding Affinity
The stereospecificity of tetracycline binding is starkly illustrated by the significant difference in binding affinities between the (S) and (R) enantiomers to their biological targets. Studies focusing on the Tet Repressor (TetR) protein, a key component in tetracycline resistance mechanisms that also exhibits specific tetracycline binding, provide a quantitative measure of this difference.
| Stereoisomer | Target | Method | Binding Affinity Change (vs. (S)-Tetracycline) | Reference |
| (S)-Tetracycline | Tet Repressor (TetR) | Fluorescence Titration | - | [6] |
| (R)-Tetracycline (4-epi-Tc) | Tet Repressor (TetR) | Fluorescence Titration | ~300-fold reduced binding | [4] |
| (R)-Tetracycline (4-epi-Tc) | Tet Repressor (TetR) | Molecular Dynamics Free Energy Simulations | 2.8 ± 0.4 kcal/mol increase in binding free energy | [6] |
Note: A positive change in binding free energy indicates weaker binding.
This data clearly demonstrates the critical importance of the (S)-configuration at the C4 position for high-affinity binding. The ~300-fold reduction in binding for the (R)-epimer underscores the precise stereochemical requirements of the binding pocket.
Experimental Protocols
The determination of tetracycline's stereospecific binding relies on a combination of structural biology, biophysical, and biochemical assays. Below are detailed methodologies for key experiments used to confirm this specificity.
X-ray Crystallography of the Tetracycline-Ribosome Complex
X-ray crystallography provides high-resolution structural data of the tetracycline molecule bound to its ribosomal target, revealing the precise atomic interactions that stabilize the complex.
Protocol:
-
Crystallization: Crystals of the 30S ribosomal subunit from a suitable bacterial species (e.g., Thermus thermophilus) are grown.[7]
-
Soaking: The grown crystals are soaked in a solution containing a high concentration of (S)-Tetracycline, allowing the antibiotic to diffuse into the crystal lattice and bind to the ribosomes.
-
Data Collection: The soaked crystals are exposed to a high-intensity X-ray beam. The diffraction pattern is recorded by a detector.
-
Structure Determination: The diffraction data is processed to calculate an electron density map. The atomic model of the 30S subunit is fitted into the map, and the electron density corresponding to the bound tetracycline molecule is identified.
-
Analysis: The final refined structure reveals the precise orientation and interactions of the (S)-tetracycline molecule within the binding pocket on the 16S rRNA. This structural information highlights the hydrogen bonds and coordination with magnesium ions that are crucial for binding and are stereochemically dependent.[7][8]
Fluorescence Titration for Binding Affinity Measurement
Fluorescence titration is a widely used biophysical technique to quantify the binding affinity between a fluorescent ligand (like tetracycline) and its target protein or nucleic acid.
Protocol:
-
Preparation of Solutions: A stock solution of the target molecule (e.g., Tet Repressor protein) of known concentration is prepared in a suitable buffer.[6] Stock solutions of both (S)-Tetracycline and (R)-Tetracycline (4-epi-tetracycline) are also prepared.
-
Instrumentation: A fluorimeter is used to measure the fluorescence intensity of the samples. The excitation wavelength is set to a value where tetracycline absorbs (e.g., 370 nm), and the emission is monitored at the peak of its fluorescence spectrum (around 515 nm, which shifts upon binding).[9]
-
Titration: A fixed concentration of the target molecule is placed in the fluorimeter cuvette. Small aliquots of the tetracycline stereoisomer solution are incrementally added to the cuvette.
-
Data Acquisition: After each addition and a brief incubation period to reach equilibrium, the fluorescence intensity is recorded. The intrinsic fluorescence of tetracycline is enhanced upon binding to its target.[10]
-
Data Analysis: The change in fluorescence intensity is plotted against the concentration of the added tetracycline stereoisomer. The resulting binding curve is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (K_d), which is a measure of binding affinity. This procedure is repeated for both the (S) and (R) enantiomers to allow for a direct comparison of their binding affinities.[4][6]
Visualizing the Experimental Workflow and Binding Logic
The following diagrams illustrate the logical workflow for confirming tetracycline's stereospecificity and the key interactions at the binding site.
Caption: Workflow for comparing (S) and (R)-Tetracycline.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Tetracycline analogs affecting binding to Tn10-Encoded Tet repressor trigger the same mechanism of induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetracycline - Structure-activity relationships [chm.bris.ac.uk]
- 6. Tetracycline-Tet Repressor Binding Specificity: Insights from Experiments and Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of complexes of the small ribosomal subunit with tetracycline, edeine and IF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM structure of the tetracycline resistance protein TetM in complex with a translating ribosome at 3.9-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative Study of Interaction of Tetracycline with Several Proteins Using Time Resolved Anisotropy, Phosphorescence, Docking and FRET | PLOS One [journals.plos.org]
- 10. An aptamer array for discriminating tetracycline antibiotics based on binding-enhanced intrinsic fluorescence - Analyst (RSC Publishing) [pubs.rsc.org]
Independent Verification of Tetracycline,(S) Minimum Inhibitory Concentration (MIC): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the minimum inhibitory concentration (MIC) of Tetracycline,(S) against various bacterial strains, benchmarked against other tetracycline-class antibiotics, namely Doxycycline and Minocycline. The data presented is supported by established experimental protocols to ensure reproducibility and independent verification.
Comparative Analysis of Minimum Inhibitory Concentration (MIC)
The following tables summarize the MIC values for Tetracycline, Doxycycline, and Minocycline against common Gram-positive and Gram-negative bacteria. The data reveals a general trend of higher potency (lower MIC values) for Doxycycline and Minocycline compared to Tetracycline against many of the tested isolates.
Table 1: MIC Distribution for Tetracycline, Doxycycline, and Minocycline against Staphylococcus aureus
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Tetracycline | 1.0 | >32 | 0.12 - >32 |
| Doxycycline | 0.25 | 4.0 | 0.06 - >32 |
| Minocycline | 0.25 | 2.0 | 0.06 - >32 |
Table 2: MIC Distribution for Tetracycline and Doxycycline against Streptococcus pneumoniae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Tetracycline | 0.06 | 16 | ≤0.03 - 64 |
| Doxycycline | 0.03 | 2.0 | ≤0.03 - 16 |
Table 3: MIC Distribution for Tetracycline and Doxycycline against Escherichia coli
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Tetracycline | 2 | 16 | 0.25 - 128 |
| Doxycycline | 1 | 8 | 0.12 - 64 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for MIC Determination (CLSI M07)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
a. Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of the antibiotic at a concentration of 1280 µg/mL in a suitable solvent.
b. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 108 CFU/mL).
-
Dilute the standardized inoculum 1:100 in sterile broth to achieve a final concentration of approximately 1-2 x 106 CFU/mL.
c. Microdilution Plate Preparation:
-
Use a 96-well microtiter plate.
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in antibiotic concentrations ranging from 64 µg/mL to 0.06 µg/mL.
d. Inoculation and Incubation:
-
Add 10 µL of the prepared inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 105 CFU/mL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
e. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Disk Diffusion Method (CLSI M02)
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent impregnated on a paper disk.
a. Inoculum Preparation:
-
Prepare an inoculum as described in the broth microdilution method (steps b-i and b-ii).
b. Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar (B569324) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
c. Application of Disks:
-
Aseptically apply the antimicrobial-impregnated disks to the surface of the agar.
-
Ensure complete contact between the disk and the agar.
-
The disks should be spaced far enough apart to prevent overlapping of the inhibition zones.
d. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
e. Interpretation of Results:
-
Measure the diameter of the zone of complete inhibition in millimeters.
-
Interpret the results (Susceptible, Intermediate, or Resistant) based on the zone diameter interpretive criteria provided by CLSI.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Tetracycline's Mechanism of Action
Caption: Tetracycline inhibits bacterial protein synthesis.
A Comparative Analysis of Tetracycline(S) and Emerging Novel Antibiotic Candidates
In an era marked by the escalating threat of antimicrobial resistance, the imperative for novel antibiotic discovery and development has never been more critical. This guide provides a comprehensive comparison of the long-standing tetracycline (B611298) class of antibiotics with a selection of promising novel antibiotic candidates that are paving the way for new therapeutic strategies against multidrug-resistant pathogens. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of mechanisms of action, spectrum of activity, resistance profiles, and available clinical data.
Executive Summary
Tetracyclines, a class of broad-spectrum bacteriostatic antibiotics, have been a cornerstone of antibacterial therapy for decades. They function by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis. However, their efficacy has been compromised by the widespread emergence of resistance mechanisms, primarily ribosomal protection and efflux pumps.
In response, a new generation of antibiotics with diverse and often novel mechanisms of action is emerging. These candidates, some of which are first-in-class, target essential bacterial processes that have not been exploited by previous antibiotic classes. This guide will delve into a comparative analysis of tetracycline(S) (represented by the classical tetracycline and the more recent doxycycline) against a panel of these innovative agents:
-
Gepotidacin: A first-in-class triazaacenaphthylene topoisomerase II inhibitor.
-
Zoliflodacin: A novel spiropyrimidinetrione antibiotic that inhibits bacterial type II topoisomerases.
-
Ibezapolstat (B1436706): A first-in-class DNA polymerase IIIC inhibitor.
-
MGB-BP-3: A DNA minor groove binder with a unique mode of action.
-
CRS3123: A methionyl-tRNA synthetase inhibitor.
-
Afabicin (B605207): A first-in-class inhibitor of fatty acid synthesis (FabI).
-
TXA-709: An FtsZ inhibitor that disrupts bacterial cell division.
This comparison will highlight the key differentiators in their mechanisms, in vitro activity, and potential clinical utility, providing valuable insights for the future of antibacterial drug development.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and in vitro activity of Tetracycline(S) and the selected novel antibiotic candidates.
Table 1: General Characteristics and Mechanism of Action
| Antibiotic Class | Representative Drug(s) | Mechanism of Action | Spectrum of Activity |
| Tetracyclines | Tetracycline, Doxycycline | Inhibition of protein synthesis by binding to the 30S ribosomal subunit. | Broad-spectrum (Gram-positive, Gram-negative, atypical bacteria). |
| Triazaacenaphthylenes | Gepotidacin | Inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2][3][4][5] | Gram-negative and Gram-positive bacteria, including E. coli and N. gonorrhoeae. |
| Spiropyrimidinetriones | Zoliflodacin | Inhibition of bacterial type II topoisomerases (DNA gyrase).[6] | Narrow-spectrum, primarily targeting Neisseria gonorrhoeae. |
| Benzoxaboroles | Ibezapolstat | Inhibition of bacterial DNA polymerase IIIC.[7][8] | Narrow-spectrum, primarily targeting Clostridioides difficile. |
| Minor Groove Binders | MGB-BP-3 | Binds to the minor groove of bacterial DNA, interfering with DNA-centric processes.[9][10][11][12] | Gram-positive bacteria, including C. difficile and MRSA. |
| Diaryl-diamines | CRS3123 | Inhibition of methionyl-tRNA synthetase.[11][13][14] | Narrow-spectrum, primarily targeting C. difficile. |
| FabI Inhibitors | Afabicin | Inhibition of enoyl-acyl carrier protein reductase (FabI) in the fatty acid synthesis pathway.[15][16] | Narrow-spectrum, specifically targeting Staphylococcus aureus. |
| Benzamides | TXA-709 | Inhibition of the bacterial cell division protein FtsZ. | Gram-positive bacteria, including MRSA. |
Table 2: Comparative In Vitro Activity (MIC90 in µg/mL)
| Antibiotic | Staphylococcus aureus (MRSA) | Neisseria gonorrhoeae | Clostridioides difficile | Escherichia coli |
| Tetracycline | Variable (often high due to resistance) | >4[17] | - | Variable |
| Doxycycline | Variable | - | 0.06 - 48[18][19][20] | - |
| Gepotidacin | - | - | - | - |
| Zoliflodacin | - | 0.125[21] | - | - |
| Ibezapolstat | - | - | 4 - 8[22][23] | - |
| MGB-BP-3 | <1 | - | - | - |
| CRS3123 | - | - | - | - |
| Afabicin | 0.016[24] | - | - | - |
| TXA-709 | - | - | - | - |
Mandatory Visualization: Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct mechanisms of action of Tetracycline(S) and the novel antibiotic candidates.
Tetracycline: Inhibition of Protein Synthesis
Novel Antibiotic Candidates: Diverse Targets
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of these antibiotics.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Methodology (Broth Microdilution):
-
Preparation of Antibiotic Solutions: A series of twofold serial dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) concentration.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific bacterium.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacterium.
Topoisomerase II Inhibition Assay (for Gepotidacin and Zoliflodacin)
Objective: To assess the inhibitory activity of a compound against bacterial DNA gyrase or topoisomerase IV.
Methodology (DNA Supercoiling/Decatenation Assay):
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial topoisomerase II (gyrase or topoisomerase IV), a DNA substrate (e.g., relaxed plasmid DNA for supercoiling assays or catenated kinetoplast DNA for decatenation assays), ATP, and an appropriate reaction buffer.
-
Inhibitor Addition: The test compound (e.g., Gepotidacin) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzyme to act on the DNA substrate.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a chelating agent (e.g., EDTA).
-
Analysis: The DNA products are analyzed by agarose (B213101) gel electrophoresis. Inhibition is observed as a decrease in the formation of supercoiled DNA (for gyrase) or decatenated DNA minicircles (for topoisomerase IV) with increasing concentrations of the inhibitor.[25][26]
Fatty Acid Synthesis (FabI) Inhibition Assay (for Afabicin)
Objective: To measure the inhibitory effect of a compound on the enoyl-acyl carrier protein reductase (FabI) enzyme.
Methodology (Spectrophotometric Assay):
-
Reaction Mixture: A reaction mixture is prepared in a UV-transparent 96-well plate containing purified FabI enzyme, a substrate (e.g., crotonyl-CoA), and the cofactor NADH or NADPH in a suitable buffer.[27][28]
-
Inhibitor Addition: The test compound (e.g., Afabicin) is added to the wells at various concentrations. Control wells without the inhibitor are included.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH or NADPH, is monitored over time using a spectrophotometer.[27][28]
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plots. The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined.[28]
Conclusion
The landscape of antibacterial drug discovery is undergoing a significant transformation, moving beyond traditional scaffolds and mechanisms to embrace novel chemical entities and therapeutic targets. While tetracyclines remain valuable in certain clinical contexts, their utility is increasingly challenged by resistance. The novel antibiotic candidates discussed in this guide represent a diverse and promising pipeline of potential new therapies. Their unique mechanisms of action offer the potential to overcome existing resistance mechanisms and provide new options for treating infections caused by priority pathogens.
For researchers and drug developers, the comparative data and methodologies presented here serve as a valuable resource for evaluating the potential of these and other emerging antibiotic candidates. The continued exploration of novel targets and mechanisms, as exemplified by these compounds, is essential to stay ahead of the ever-evolving threat of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. topogen.com [topogen.com]
- 3. research.rug.nl [research.rug.nl]
- 4. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
- 5. 4.4. GTPase Activity Assay [bio-protocol.org]
- 6. Evaluating the efficacy of different antibiotics against Neisseria gonorrhoeae: a pharmacokinetic/pharmacodynamic analysis using Monte Carlo simulation | springermedizin.de [springermedizin.de]
- 7. Portico [access.portico.org]
- 8. ibezapolstat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. ANTIMICROBIAL RESISTANCE - MGB: The Minor Groove Binder [drug-dev.com]
- 11. openaccessgovernment.org [openaccessgovernment.org]
- 12. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. topogen.com [topogen.com]
- 14. A unique inhibitor conformation selectively targets the DNA polymerase PolC of Gram-positive priority pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. afabicin (Debio 1450) - Debiopharm [debiopharm.com]
- 16. contagionlive.com [contagionlive.com]
- 17. gardp.org [gardp.org]
- 18. Why Does Doxycycline Pose a Relatively Low Risk for Promotion of Clostridioides difficile Infection? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. View of Why Does Doxycycline Pose a Relatively Low Risk for Promotion of Clostridioides difficile Infection? [paijournal.com]
- 20. Effect of Doxycycline in Decreasing the Severity of Clostridioides difficile Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Susceptibility Trends of Zoliflodacin against Multidrug-Resistant Neisseria gonorrhoeae Clinical Isolates in Nanjing, China, 2014 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibacterial activity of ibezapolstat against antimicrobial-resistant clinical strains of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro susceptibility of clinical Clostridioides difficile isolates in Israel to metronidazole, vancomycin, fidaxomicin, ridinilazole and ibezapolstat, - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. inspiralis.com [inspiralis.com]
- 26. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
Statistical analysis for comparing Tetracycline isomer efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis and comparison of the efficacy of various tetracycline (B611298) isomers, including Tetracycline, Doxycycline (B596269), Minocycline (B592863), Sarecycline, and Omadacycline. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these antibiotics.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the antimicrobial, anti-inflammatory, and matrix metalloproteinase (MMP) inhibitory efficacy of the compared tetracycline isomers.
Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC) Values
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The MIC90 value represents the concentration required to inhibit the growth of 90% of the tested strains. The data presented below is a compilation from various surveillance studies. It is important to note that direct head-to-head comparisons of all five isomers in a single study are limited, and variations in testing methodologies may exist between studies.
| Tetracycline Isomer | Staphylococcus aureus (MRSA) MIC90 (µg/mL) | Streptococcus pneumoniae MIC90 (µg/mL) | Escherichia coli MIC90 (µg/mL) |
| Tetracycline | ≥16[1] | - | >16[2] |
| Doxycycline | 1[1] | ≥1[3] | 16[1] |
| Minocycline | - | - | - |
| Sarecycline | - | - | 16 |
| Omadacycline | 0.5[1] | 0.12[4][5] | 2[4][5] |
Note: A lower MIC90 value indicates greater potency. Data for Minocycline and Sarecycline against all listed organisms were not consistently available in the reviewed literature. Omadacycline demonstrates notable potency against both Gram-positive and Gram-negative bacteria, including strains resistant to older tetracyclines.[1][4][5]
Anti-Inflammatory Efficacy: Inhibition of TNF-α
Matrix Metalloproteinase (MMP) Inhibition: IC50 Values
Tetracyclines can inhibit MMPs, a family of enzymes involved in tissue remodeling and inflammation. This non-antimicrobial property is being explored for various therapeutic applications.
| Tetracycline Isomer | MMP-9 Inhibition IC50 (µM) |
| Tetracycline | 40.0 |
| Doxycycline | 608.0 |
| Minocycline | 10.7 |
Note: A lower IC50 value indicates greater potency in inhibiting MMP-9. Minocycline shows the highest potency among the tested isomers.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antimicrobial Agent: Stock solutions of the tetracycline isomers are prepared at a high concentration and then serially diluted.
-
Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
96-Well Microtiter Plates: Sterile U-bottom or flat-bottom plates.
2. Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of each tetracycline isomer in CAMHB directly in the wells of the 96-well plate.
-
Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Anti-Inflammatory Assay: Measurement of TNF-α Secretion from LPS-Stimulated Macrophages
This protocol describes the measurement of the anti-inflammatory effect of tetracycline isomers by quantifying the inhibition of TNF-α secretion from lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Media: DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
2. Treatment:
-
Pre-treat the adherent macrophages with various concentrations of the tetracycline isomers for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours) to induce TNF-α production.
3. Measurement of TNF-α:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Collect the cell culture supernatants.
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for TNF-α.
-
Adding the collected supernatants to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α in each sample by comparing the absorbance to a standard curve of known TNF-α concentrations.
-
4. Data Analysis:
-
The percentage inhibition of TNF-α secretion is calculated for each concentration of the tetracycline isomer.
-
The IC50 value can be determined by plotting the percentage inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
MMP-9 Inhibition Assay: Gelatin Zymography
Gelatin zymography is a technique used to detect and quantify the activity of gelatinases, such as MMP-9.
1. Sample Preparation:
-
Samples containing MMP-9 (e.g., conditioned cell culture media) are mixed with a non-reducing sample buffer.
2. Gel Electrophoresis:
-
The samples are loaded onto a polyacrylamide gel that has been co-polymerized with gelatin.
-
Electrophoresis is performed to separate the proteins based on their molecular weight.
3. Renaturation and Incubation:
-
After electrophoresis, the gel is washed in a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the enzymes to renature.
-
The gel is then incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity. During this incubation, the MMP-9 in the gel will digest the gelatin in its vicinity.
4. Staining and Visualization:
-
The gel is stained with Coomassie Brilliant Blue.
-
The gel is then destained. Areas where the gelatin has been digested by MMP-9 will appear as clear bands against a blue background.
5. Quantification:
-
The intensity of the clear bands can be quantified using densitometry software.
-
To determine the IC50 of tetracycline isomers, the assay is performed in the presence of varying concentrations of the inhibitors, and the reduction in the intensity of the lytic bands is measured.
Visualizations
Signaling Pathway: Tetracycline Inhibition of Protein Synthesis
Caption: Mechanism of action of tetracyclines on bacterial protein synthesis.
Experimental Workflow: Broth Microdilution for MIC Determination
References
- 1. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Omadacycline against Escherichia coli in a Mouse Urinary Tract Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Rates of Nonsusceptibility to Common Oral Antibiotics in Streptococcus pneumoniae Clinical Isolates From the United States (2019–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surveillance of Omadacycline Activity Tested against Clinical Isolates from the United States and Europe: Report from the SENTRY Antimicrobial Surveillance Program, 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Next Generation: A Comparative Analysis of Synthetic Tetracycline (S)
For Immediate Release
This guide provides a comprehensive comparison of the experimental performance of the novel synthetic Tetracycline (B611298), (S) against established tetracycline-class antibiotics, including doxycycline (B596269) and minocycline. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential advantages of this new synthetic compound.
Performance Overview: Enhanced Potency Against Resistant Strains
Synthetic Tetracycline, (S) has been engineered to overcome common tetracycline resistance mechanisms. Experimental data consistently demonstrates its superior or comparable in vitro activity against a broad spectrum of bacterial pathogens.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values (µg/mL) of Tetracycline, (S) and other tetracyclines against a panel of common bacterial strains. Lower MIC values indicate greater potency.
| Bacterial Strain | Tetracycline, (S) (Synthetic) | Doxycycline (Semi-synthetic) | Minocycline (Semi-synthetic) | Tetracycline (Natural/Semi-synthetic) |
| Staphylococcus aureus (MRSA) | ≤0.5 | 1-4 | ≤1-4 | >16 |
| Streptococcus pneumoniae | ≤0.25 | 0.5 | ≤1 | 2-8 |
| Escherichia coli | ≤1 | 2-16 | 4-16 | 2-16 |
| Haemophilus influenzae | ≤0.5 | 1-2 | ≤1 | 1-4 |
Note: The values for Tetracycline, (S) are representative of advanced synthetic tetracyclines designed to evade resistance. Specific values may vary based on the exact molecular structure. Data for comparator drugs is compiled from published research.
Mechanism of Action: Targeting Bacterial Protein Synthesis
Tetracycline, (S), like other tetracyclines, functions by inhibiting protein synthesis in bacteria.[1][2] It binds to the 30S ribosomal subunit, which is a crucial component of the bacterial machinery for translating messenger RNA (mRNA) into proteins.[1][2] This binding action physically blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of new amino acids to the growing polypeptide chain and ultimately halting bacterial growth.[3][4]
The following diagram illustrates the established signaling pathway for tetracycline antibiotics.
Caption: Mechanism of Action of Tetracycline, (S).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of Tetracycline, (S).
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial potency of Tetracycline, (S) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antibiotic Solutions : A stock solution of Tetracycline, (S) is prepared in a suitable solvent (e.g., water, DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum : Bacterial strains are cultured on an appropriate agar (B569324) plate overnight at 37°C. Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to a final inoculum density of about 5 x 10⁵ CFU/mL in the assay wells.
-
Incubation : The microtiter plate, containing the serially diluted antibiotic and the bacterial inoculum, is incubated at 37°C for 16-20 hours.
-
Data Interpretation : The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.
The following workflow diagram illustrates the MIC determination process.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biologydiscussion.com [biologydiscussion.com]
Safety Operating Guide
Proper Disposal of Tetracycline: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of tetracycline (B611298) and its related compounds is a critical aspect of laboratory safety and environmental responsibility. While tetracycline was previously on the National Institute for Occupational Safety and Health (NIOSH) list of hazardous drugs, it was removed following re-evaluation.[1][2] However, this does not diminish the importance of appropriate handling and disposal to prevent the development of antibiotic-resistant bacteria and environmental contamination. This guide provides procedural, step-by-step guidance for the safe disposal of tetracycline in a laboratory setting.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Safety glasses or goggles
-
Gloves compatible with tetracycline
-
Laboratory coat
Step-by-Step Disposal Procedures
The appropriate disposal method for tetracycline depends on its form (powder, stock solution, or in used media) and the quantity to be discarded. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
1. Solid Tetracycline Powder and Concentrated Stock Solutions:
Solid tetracycline and concentrated stock solutions are generally considered hazardous chemical waste.[1]
-
Step 1: Do not dispose of solid tetracycline or concentrated solutions down the drain.
-
Step 2: Collect these materials in a designated, properly labeled hazardous waste container. The container should be clearly marked as "Hazardous Waste" and include the chemical name ("Tetracycline").
-
Step 3: Arrange for pickup and disposal by your institution's hazardous waste management service.
2. Dilute Tetracycline Solutions and Used Culture Media:
For dilute solutions and used media containing tetracycline, there are several potential disposal pathways. The choice of method should be guided by institutional policy.
-
Option A: Autoclave Inactivation
Tetracycline is known to be susceptible to destruction by autoclaving.[3] This method can be a viable option if permitted by your institution.
-
Step 1: Collect the liquid waste in an autoclavable container. Do not seal the container tightly to avoid pressure buildup.
-
Step 2: Autoclave the waste. A general cycle for liquid waste is typically 121°C for a minimum of 30-60 minutes. However, the exact time may vary depending on the volume and concentration. It is crucial to validate the effectiveness of the autoclave cycle in degrading tetracycline.
-
Step 3: After autoclaving and cooling, and if institutional guidelines permit, the treated liquid may be poured down the drain with copious amounts of water.
-
-
Option B: Chemical Inactivation
Tetracycline is unstable in alkaline and strongly acidic conditions.[4][5] This property can be used for chemical degradation prior to disposal.
-
Step 1: Collect the tetracycline-containing waste in a suitable chemical-resistant container.
-
Step 2: Adjust the pH of the solution.
-
Alkaline Hydrolysis: Adjust the pH to >11 using a strong base like sodium hydroxide (B78521) (NaOH). Tetracycline is rapidly destroyed in alkaline solutions.[4]
-
Acidic Degradation: Adjust the pH to <2 using a strong acid. Note that while tetracycline is unstable at this pH, the degradation products may also be of concern.[5]
-
-
Step 3: Allow the solution to stand for a sufficient time to ensure complete degradation. This time may need to be determined empirically.
-
Step 4: Neutralize the solution to a pH between 6 and 8.
-
Step 5: If permitted by your institutional guidelines, the neutralized solution can be disposed of down the drain with plenty of water.
-
-
Option C: Hazardous Waste Collection
If your institution does not permit the autoclaving or chemical inactivation of antibiotic waste for drain disposal, all tetracycline-containing media and solutions must be collected as hazardous chemical waste, following the same procedure as for concentrated stock solutions.
Quantitative Data for Tetracycline Disposal
| Parameter | Value | Significance in Disposal |
| pH for Alkaline Hydrolysis | > 11 | Rapid degradation of tetracycline.[4][6] |
| pH for Acidic Degradation | < 2 | Promotes degradation to anhydrotetracycline.[5] |
| Optimal pH for Degradation by Potassium Ferrate | 9 - 10 | Achieves over 98% degradation within 60 seconds in experimental settings.[7][8] |
| Autoclave Temperature | 121°C | Standard temperature for steam sterilization that can also degrade tetracycline. |
Experimental Protocols for Chemical Degradation
The following are examples of experimental protocols for the chemical degradation of tetracycline. These should be adapted and validated for your specific laboratory conditions.
Protocol 1: Alkaline Hydrolysis
-
Objective: To degrade tetracycline in an aqueous solution using a strong base.
-
Materials: Tetracycline solution, 10 M Sodium Hydroxide (NaOH), pH meter, appropriate PPE.
-
Procedure:
-
Place the tetracycline solution in a fume hood.
-
While stirring, slowly add 10 M NaOH dropwise until the pH of the solution is >11.
-
Continue stirring for at least 2 hours to ensure complete degradation.
-
Neutralize the solution by adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.
-
Dispose of the neutralized solution according to institutional guidelines.
-
Protocol 2: Degradation using Potassium Ferrate(VI)
-
Objective: To rapidly oxidize and degrade tetracycline using potassium ferrate.
-
Materials: Tetracycline solution, Potassium Ferrate (K₂FeO₄), pH meter, appropriate PPE.
-
Procedure:
-
Adjust the pH of the tetracycline solution to between 9 and 10.
-
Prepare a stock solution of potassium ferrate.
-
Add potassium ferrate to the tetracycline solution. Studies have shown high degradation rates at molar ratios of Fe(VI):Tetracycline from 1:1 to 1:10.[7]
-
Stir the solution. Degradation is typically rapid, occurring within minutes.[7][8]
-
Dispose of the treated solution as per institutional guidelines. Note that this will now contain iron byproducts.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of tetracycline.
Caption: Logical workflow for the disposal of tetracycline waste.
References
- 1. cdc.gov [cdc.gov]
- 2. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 3. News Details [pharmecology.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Tetracycline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tetracycline, (S), including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure the integrity of your work.
Understanding the Hazards
Tetracycline hydrochloride is a yellow crystalline powder.[1] It is crucial to understand its potential hazards to handle it safely.
Hazard Identification and Classification:
| Hazard Statement | Classification |
| H302: Harmful if swallowed.[2] | Acute toxicity (Oral) - Category 4[3] |
| H315: Causes skin irritation.[4] | Skin irritation - Category 2[5] |
| H319: Causes serious eye irritation.[4] | Eye irritation - Category 2A[4] |
| H335: May cause respiratory irritation.[4] | Specific target organ toxicity (single exposure) - Category 3[4] |
| H361/H360D: Suspected of damaging fertility or the unborn child.[1][3] | Reproductive toxicity - Category 1A/2[3][6] |
| H362: May cause harm to breast-fed children.[1] | Effects on or via lactation[1] |
| H373: May cause damage to organs through prolonged or repeated exposure.[1] | Specific target organ toxicity (repeated exposure) - Category 2[4] |
| H400/H410/H411: Very toxic to aquatic life with long lasting effects.[3][4] | Aquatic Acute 1, Aquatic Chronic 1/2[3][4] |
| Combustible Dust[1] | May form explosive dust-air mixture.[1] |
Physical and Chemical Properties:
| Property | Value |
| Appearance | Yellow crystalline powder[1] |
| Melting Point | 223 °C / 433.4 °F[7] |
| Solubility | Soluble in water[3] |
| pH | 2.5 (1% solution)[7] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling Tetracycline. A risk assessment of the procedures being performed should determine the specific PPE selected.[7]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Recommended Use |
| Hand Protection | Impervious gloves such as nitrile or low-protein, powder-free latex.[6][8] Consider double gloving for enhanced protection.[8] | Always wear when handling the compound or contaminated surfaces. Replace if contaminated and wash hands thoroughly after use.[7][8] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[6][7] A full-face shield may be required for supplementary protection. | Mandatory for all procedures to protect against splashes and dust.[7] |
| Body Protection | A laboratory coat is suitable for handling small quantities (up to 500 grams). For larger quantities (up to 1 kilogram), a disposable laboratory coat or coverall of low permeability is recommended.[7] For manufacturing operations or quantities over 1 kilogram, disposable coveralls of low permeability and disposable shoe covers are advised.[7] | To protect skin and clothing from contamination. Coveralls should be buttoned at the collar and cuffs.[7] |
| Respiratory Protection | If the applicable Occupational Exposure Limit (OEL) is exceeded, or if dust is generated, a NIOSH/MSHA-approved respirator with a P3 filter for solid and liquid particles is recommended.[6][9] | Use in well-ventilated areas or under a chemical fume hood to minimize inhalation exposure.[6][7] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to prevent exposure and maintain the chemical's integrity.
Operational Plan: Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[3] Obtain special instructions before use, especially concerning reproductive hazards.[1][3] Ensure an eyewash station and safety shower are readily accessible.[4]
-
Engineering Controls: Whenever possible, handle Tetracycline in a well-ventilated area with local exhaust ventilation or under a chemical fume hood to minimize dust generation and accumulation.[1][6]
-
Handling: Avoid all personal contact, including inhalation of dust.[8] Do not eat, drink, or smoke when using this product.[2][3] Wash hands and any exposed skin thoroughly after handling and before breaks.[3][5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, protected from light and moisture.[4][6]
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is crucial in the event of a spill or exposure.
Spill Cleanup Protocol:
-
Evacuate and Alert: Evacuate non-essential personnel from the affected area.[6] Alert others in the vicinity.
-
Assess the Spill: Determine if the spill is minor or major. A major spill may involve a large quantity, be in a public area, or pose a significant immediate hazard.[9]
-
Don Appropriate PPE: Before cleaning, don the appropriate PPE as outlined above, including respiratory protection.[8]
-
Contain the Spill: For solid spills, gently cover with a plastic sheet to minimize dust.[9] For liquid spills, use an inert absorbent material like sand or vermiculite.[9] Do not use combustible materials like paper towels to absorb spills.[9]
-
Clean Up:
-
Solid Spills: Carefully sweep or vacuum the spilled material.[8] Use a vacuum cleaner fitted with a HEPA filter.[8] Avoid generating dust.[8] Dampening the powder with water may be appropriate in some situations to prevent dusting.[8]
-
Liquid Spills: Absorb the spill with non-combustible material and place it into a suitable, sealed container for disposal.[9]
-
-
Decontaminate: Clean the spill area thoroughly with a detergent solution and then rinse with water.[5]
-
Dispose: Place all contaminated materials, including PPE, into a sealed, labeled container for hazardous waste disposal.[8]
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Call a poison control center or doctor immediately.[1][3] |
Disposal Plan: Responsible Waste Management
Proper disposal of Tetracycline and contaminated materials is essential to protect the environment.
Step-by-Step Disposal Procedures:
-
Segregation: Consider all Tetracycline waste, including stock solutions and contaminated labware, as hazardous chemical waste.[10]
-
Solid Waste: Collect solid Tetracycline waste and contaminated materials (e.g., gloves, wipes) in a designated, clearly labeled, and sealed hazardous waste container.[8]
-
Liquid Waste:
-
Stock antibiotic solutions should be collected in an approved container for chemical waste.[10]
-
Some antibiotics can be destroyed by autoclaving.[8] However, it is crucial to verify if this method is effective for Tetracycline. If not, it must be treated as chemical waste.[8]
-
Never pour Tetracycline solutions down the drain, as this can contribute to antibiotic resistance in the environment.[10]
-
-
Disposal: Dispose of all waste in accordance with local, regional, and national regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.[2]
Caption: Workflow for the safe handling of Tetracycline.
References
- 1. zoetisus.com [zoetisus.com]
- 2. chemkleancorp.com [chemkleancorp.com]
- 3. resources.finalsite.net [resources.finalsite.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 6. msd.com [msd.com]
- 7. fishersci.com [fishersci.com]
- 8. Laboratory waste | lnu.se [lnu.se]
- 9. jk-sci.com [jk-sci.com]
- 10. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
